Product packaging for N-Desmethyl Imatinib-d8(Cat. No.:CAS No. 1185103-28-9)

N-Desmethyl Imatinib-d8

Cat. No.: B562160
CAS No.: 1185103-28-9
M. Wt: 487.6 g/mol
InChI Key: BQQYXPHRXIZMDM-DBVREXLBSA-N
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Description

N-Desmethyl Imatinib-d8, also known as this compound, is a useful research compound. Its molecular formula is C28H29N7O and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29N7O B562160 N-Desmethyl Imatinib-d8 CAS No. 1185103-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660716
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-28-9
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl Imatinib-d8, a key analytical tool in the research and development of Imatinib (B729), a cornerstone in targeted cancer therapy. This document details the physicochemical properties, proposed synthesis, and critical applications of this deuterated internal standard. A significant focus is placed on its use in robust bioanalytical methods for the quantification of Imatinib and its primary active metabolite, N-Desmethyl Imatinib. Furthermore, this guide elucidates the metabolic pathway of Imatinib and the intricate BCR-ABL signaling cascade it inhibits, providing essential context for its pharmacological relevance.

Introduction

This compound is the deuterium-labeled form of N-Desmethyl Imatinib, the principal and pharmacologically active metabolite of Imatinib (Gleevec®)[1][2]. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) by selectively inhibiting the BCR-ABL tyrosine kinase[1]. The study of Imatinib's pharmacokinetics and metabolism is crucial for optimizing therapeutic efficacy and patient safety. N-Desmethyl Imatinib exhibits comparable in vitro potency to the parent drug[1][2]. Therefore, accurate quantification of both compounds in biological matrices is paramount. This compound serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide[4]
Molecular Formula C₂₈H₂₁D₈N₇O[4]
Molecular Weight 487.63 g/mol [4]
CAS Number 1185103-28-9[4]
Appearance White to off-white solid[5]
Purity ≥98%[6]
Storage -20°C for long-term storage[5]

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles, including methods for the synthesis of piperazine (B1678402) derivatives and deuterium (B1214612) labeling techniques. The key step is the introduction of eight deuterium atoms onto the piperazine ring.

A potential retrosynthetic analysis suggests that this compound can be synthesized from a deuterated piperazine precursor. The overall synthesis can be envisioned in the following stages:

  • Synthesis of Piperazine-d8: A common method for deuterium labeling of cyclic amines involves the reduction of a suitable precursor with a deuterium source. For instance, piperazine-d8 can be prepared from piperazine-2,3,5,6-tetraone by reduction with a strong deuteride-donating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) in an aprotic solvent.

  • Coupling of Piperazine-d8 to the Benzoyl Moiety: The deuterated piperazine can then be coupled to a suitable benzoyl derivative, such as 4-(chloromethyl)benzoyl chloride. This would likely proceed via a nucleophilic substitution reaction where one of the nitrogen atoms of piperazine-d8 displaces the chlorine atom.

  • Amide Bond Formation: The resulting intermediate, containing the deuterated piperazine ring attached to the benzoyl group, would then be coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine. This final step, an amide bond formation, would yield this compound.

This proposed pathway is a logical approach based on known chemical transformations for creating similar molecules.

Role in Bioanalysis: An Internal Standard

This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of Imatinib and N-Desmethyl Imatinib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the analyte, N-Desmethyl Imatinib. This ensures that it behaves similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) and chromatographic separation, minimizing variability.

  • Co-elution: In liquid chromatography, the deuterated standard co-elutes with the non-labeled analyte.

  • Distinct Mass-to-Charge Ratio (m/z): Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the eight deuterium atoms. This allows for accurate quantification even in complex biological matrices.

  • Correction for Matrix Effects: The internal standard helps to correct for variations in ionization efficiency caused by other components in the sample matrix, a phenomenon known as matrix effects.

Experimental Protocols

Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

This protocol is a representative example for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma using this compound as an internal standard.

5.1.1. Materials and Reagents

  • Imatinib reference standard

  • N-Desmethyl Imatinib reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

5.1.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

5.1.3. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

5.1.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Transitions Imatinib: m/z 494.3 → 394.2N-Desmethyl Imatinib: m/z 480.3 → 394.2this compound (IS): m/z 488.3 → 402.2
Collision Energy Optimized for each transition

5.1.5. Data Analysis

The concentration of Imatinib and N-Desmethyl Imatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples of known concentrations.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for the quantification of Imatinib and its metabolite.

Imatinib Metabolism and the Role of N-Desmethyl Imatinib

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its biotransformation[7]. The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-Desmethyl Imatinib (also known as CGP74588)[7]. This metabolite is pharmacologically active, exhibiting a similar in vitro inhibitory effect on the BCR-ABL kinase as the parent drug, Imatinib[1][2]. However, its plasma concentrations are generally lower than those of Imatinib[2].

Metabolic Pathway of Imatinib

G Imatinib Imatinib (C₂₉H₃₁N₇O) NDM_Imatinib N-Desmethyl Imatinib (C₂₈H₂₉N₇O) Imatinib->NDM_Imatinib CYP3A4 (Major) N-demethylation Other_Metabolites Other Minor Metabolites Imatinib->Other_Metabolites Other CYP enzymes (e.g., CYP1A2, CYP2D6)

Caption: Major metabolic pathway of Imatinib.

The BCR-ABL Signaling Pathway and Inhibition by Imatinib

The hallmark of chronic myeloid leukemia is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic stem cells by activating a number of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.

Imatinib and its active metabolite, N-Desmethyl Imatinib, function by binding to the ATP-binding site of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in BCR-ABL-positive cells.

Simplified BCR-ABL Signaling Pathway

G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by Imatinib.

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for N-Desmethyl Imatinib in humans, as reported in various studies. These values can exhibit significant inter-individual variability.

Table 8.1: Single-Dose Pharmacokinetic Parameters of N-Desmethyl Imatinib

ParameterValueStudy PopulationReference
Cmax (ng/mL) 960Patient with glioblastoma multiforme[8]
Tmax (h) 2-4Healthy Volunteers[8]
t½ (h) 65.3Patient with glioblastoma multiforme[8]
AUC (µg·h/mL) 55.7Patient with glioblastoma multiforme[8]

Table 8.2: Steady-State Pharmacokinetic Parameters of N-Desmethyl-Imatinib

ParameterValue (Mean)Study PopulationReference
t½ Terminal (h) 74.3CML and ALL patients[9]
Cmax (µg/mL) 0.45CML and ALL patients[9]
AUC (µg·h/mL) 8.8CML and ALL patients[9]
Clearance Total (mL/min/m²) 10.9CML and ALL patients[9]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Imatinib and its primary active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies. A thorough understanding of Imatinib's metabolism and the signaling pathways it inhibits provides the necessary context for interpreting the data generated using this essential analytical standard. This guide serves as a valuable resource for researchers and scientists in the field of drug development and personalized medicine, facilitating the continued optimization of Imatinib therapy.

References

An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Desmethyl Imatinib-d8, an important deuterated metabolite of the tyrosine kinase inhibitor, Imatinib (B729). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its core properties, relevant experimental protocols, and associated signaling pathways.

Core Chemical Properties

This compound is the deuterated form of N-Desmethyl Imatinib, the primary active metabolite of Imatinib (marketed as Gleevec).[1][2] The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.[3][4]

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide[5]
Synonyms N-Desmethyl Gleevec-d8, Norimatinib-d8[3][5][6]
CAS Number 1185103-28-9[5][7][8]
Molecular Formula C₂₈H₂₁D₈N₇O[6][7]
Molecular Weight 487.63 g/mol [6][7]
Purity ≥98%[6]
Physical Form Solid[3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[7]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[3][7]

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods to quantify Imatinib and its active metabolite, N-Desmethyl Imatinib, in biological matrices.

This protocol describes a common workflow for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.[9][10]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a protein precipitating agent such as methanol.[9][10] Acetonitrile is also commonly used and may offer enhanced recovery for protein-bound analytes.[4]

    • The precipitation solution should contain the internal standard, this compound, at a known concentration.

    • Vortex the mixture to ensure thorough mixing and precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.[4]

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Perform high-performance liquid chromatographic (HPLC) separation on a C18 column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[9]

    • Use an isocratic mobile phase, for example, methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[9]

    • Maintain a constant flow rate, such as 0.7 mL/min.[9]

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with a positive electrospray ionization (ESI) source.[9]

    • Monitor the ion transitions in multiple reaction monitoring (MRM) mode.[9][10]

      • Imatinib: m/z 494 → 394[9]

      • N-Desmethyl Imatinib: m/z 480 → 394[9]

    • The assay can be validated over concentration ranges such as 8-5,000 ng/mL for imatinib and 3-700 ng/mL for N-desmethyl imatinib.[9][10]

Below is a diagram illustrating this experimental workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Methanol with This compound (IS) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem Mass Spectrometry (Positive ESI, MRM) HPLC->MS Data Data Acquisition and Quantification MS->Data G cluster_upstream Upstream cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS PI3K PI3K/Akt/mTOR Pathway BCR_ABL->PI3K STAT JAK/STAT Pathway BCR_ABL->STAT Proliferation Increased Cell Proliferation and Survival RAS->Proliferation Apoptosis Inhibition of Apoptosis RAS->Apoptosis PI3K->Proliferation PI3K->Apoptosis STAT->Proliferation STAT->Apoptosis Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->Inhibition Inhibition->BCR_ABL

References

An In-Depth Technical Guide to the Synthesis and Purification of N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Desmethyl Imatinib-d8, a deuterated internal standard crucial for the accurate quantification of N-Desmethyl Imatinib (B729), the primary active metabolite of the anticancer drug Imatinib. This document details a proposed synthetic pathway, purification protocols, and the relevant biochemical context for its application.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), functioning as a specific inhibitor of the BCR-ABL tyrosine kinase.[1][2][3] The metabolism of Imatinib in vivo primarily involves N-demethylation to form N-Desmethyl Imatinib (Norimatinib), which also possesses pharmacological activity.[4] For pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, with deuterium (B1214612) atoms incorporated into the piperazine (B1678402) ring, serves as an ideal internal standard due to its chemical similarity to the analyte and its distinct mass.[5][6][7]

Mechanism of Action of the Parent Compound, Imatinib

Imatinib targets the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation.[1][2][8] Key signaling pathways affected by Imatinib include the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, all of which are critical for cell survival and proliferation.[8]

Imatinib Signaling Pathway

Imatinib_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL RAS_MAPK RAS/MAPK Pathway Phosphorylated_Substrate->RAS_MAPK PI3K_AKT PI3K/Akt Pathway Phosphorylated_Substrate->PI3K_AKT JAK_STAT JAK/STAT Pathway Phosphorylated_Substrate->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Proposed Synthesis of this compound

Overall Synthetic Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_steps Final Synthesis and Purification Piperazine_d8 Piperazine-d8 Precursor_A N-Boc-Piperazine-d8 Piperazine_d8->Precursor_A Boc Protection Chloromethylbenzoyl_Chloride 4-(Chloromethyl)benzoyl chloride Precursor_B 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoic acid Chloromethylbenzoyl_Chloride->Precursor_B Precursor_A->Precursor_B Coupling Precursor_C 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoyl chloride Precursor_B->Precursor_C Chlorination Coupling Amide Coupling Precursor_C->Coupling Core_Molecule N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine Core_Molecule->Coupling Boc_Imatinib_d8 N-Boc-N-Desmethyl Imatinib-d8 Coupling->Boc_Imatinib_d8 Deprotection Boc Deprotection Boc_Imatinib_d8->Deprotection Final_Product This compound Deprotection->Final_Product Purification Preparative HPLC Final_Product->Purification Characterization LC-MS/MS & NMR Purification->Characterization

Caption: Proposed workflow for the synthesis and purification of this compound.

Synthesis of Key Intermediates

2.1.1. Synthesis of N-Boc-Piperazine-d8

  • Reaction: Piperazine-d8 is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

  • Protocol:

    • Dissolve piperazine-d8 (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

    • Add a base such as triethylamine (B128534) (1.2 equivalents) to scavenge the acid formed during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield N-Boc-piperazine-d8.

2.1.2. Synthesis of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoic acid

  • Reaction: N-Boc-piperazine-d8 is coupled with 4-(chloromethyl)benzoic acid.

  • Protocol:

    • Dissolve N-Boc-piperazine-d8 (1 equivalent) and 4-(chloromethyl)benzoic acid (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

2.1.3. Synthesis of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoyl chloride

  • Reaction: The carboxylic acid is converted to an acid chloride to activate it for the subsequent amide coupling.

  • Protocol:

    • Suspend 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoic acid (1 equivalent) in anhydrous DCM.

    • Add oxalyl chloride or thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • The completion of the reaction is indicated by the cessation of gas evolution.

    • Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting acid chloride is typically used immediately in the next step without further purification.

Final Coupling and Deprotection

2.2.1. Amide Coupling to form N-Boc-N-Desmethyl Imatinib-d8

  • Reaction: The deuterated benzoyl chloride is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

  • Protocol:

    • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in anhydrous DCM or another suitable aprotic solvent.

    • Add a non-nucleophilic base such as pyridine (B92270) or triethylamine (2-3 equivalents).

    • Cool the solution to 0 °C.

    • Add a solution of 4-((4-Boc-piperazin-1-yl-d8)methyl)benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2.2.2. Boc Deprotection to Yield this compound

  • Reaction: The Boc protecting group is removed under acidic conditions.

  • Protocol:

    • Dissolve N-Boc-N-Desmethyl Imatinib-d8 (1 equivalent) in DCM or dioxane.

    • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent.

    • Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free base of this compound.

    • Extract the product with an organic solvent, dry, and concentrate.

Purification of this compound

Purification is a critical step to ensure the high purity (>98%) required for an internal standard.[7] Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Preparative HPLC Protocol

The following is a representative preparative HPLC method, which may require optimization based on the specific impurity profile of the crude product.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 15-20 mL/min
Detection UV at 230 nm and 265 nm
Injection Volume Dependent on the concentration of the crude product dissolved in a suitable solvent (e.g., DMSO or mobile phase A).

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent.

  • Filter the solution through a 0.45 µm filter before injection.

  • Perform the preparative HPLC separation using the optimized gradient.

  • Collect the fractions containing the pure product based on the UV chromatogram.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by various analytical techniques.

TechniquePurposeExpected Results
LC-MS/MS Identity and Purity ConfirmationA single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₂₈H₂₁D₈N₇O, MW: 487.63).[6][7] The fragmentation pattern should be consistent with the structure. Purity should be >98%.
¹H NMR Structural ConfirmationThe proton NMR spectrum should be consistent with the structure of N-Desmethyl Imatinib, with the absence of the N-methyl signal and reduced integration for the piperazine protons.
¹³C NMR Structural ConfirmationThe carbon NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) Elemental CompositionProvides the exact mass of the molecule, confirming the elemental composition.

Conclusion

The synthesis and purification of this compound require a multi-step process involving the preparation of a deuterated intermediate, a key amide coupling reaction, and a final deprotection step. Meticulous purification, primarily by preparative HPLC, is essential to achieve the high purity required for its use as an internal standard in quantitative bioanalytical methods. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists involved in the development and application of this critical analytical reagent.

References

An In-Depth Technical Guide to the Stability and Storage of N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Desmethyl Imatinib-d8, a key deuterated internal standard for the pharmacologically active metabolite of Imatinib (B729). The information presented herein is crucial for ensuring the integrity and accuracy of experimental results in research, development, and clinical settings. This document details storage recommendations, summarizes stability data under various stress conditions, and outlines relevant experimental protocols.

Introduction

N-Desmethyl Imatinib is the primary and pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] The deuterated analog, this compound, serves as an essential internal standard for its quantification in biological matrices.[3] Understanding the stability of this internal standard is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a detailed summary of its stability profile and handling recommendations.

Recommended Storage Conditions

The stability of this compound is dependent on temperature and the physical state of the compound (solid vs. solution). The following table summarizes the recommended storage conditions based on information from various suppliers and stability studies.

Storage TypeTemperatureDurationSource
Solid (Powder) -20°C≥ 4 years[1]
2-8°CLong-term
Stock Solution -80°C6 months[3]
-20°C1 month[3]

It is important to note that for aqueous solutions, it is often recommended to prepare them fresh and not store for more than one day. For stock solutions in organic solvents like DMSO, it is advisable to aliquot and store them at the recommended temperature to avoid repeated freeze-thaw cycles.

Stability Profile under Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] The typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.

The following table summarizes the observed stability of Imatinib and N-Desmethyl Imatinib under different stress conditions, as determined by a stability-indicating HPLC method.

Stress ConditionReagent/ConditionObservation for Imatinib/N-Desmethyl Imatinib
Acid Hydrolysis 5N HCl, 80°C, 2 hoursModerate degradation observed for Imatinib.
Base Hydrolysis 5N NaOH, 80°C, 2 hoursModerate degradation observed for Imatinib.[5]
Oxidative 30% H₂O₂, 80°C, 10 minStable.[5]
Thermal 105°C, 90 hoursStable.[5]
Analytical Solution Mobile Phase, 12 hoursStable.[5]

One study reported the following recovery percentages for N-Desmethyl Imatinib when subjected to various stress conditions, highlighting its relative stability:

Stress Condition% Recovery of N-Desmethyl Imatinib
Imatinib with Impurities 99.30%

This indicates that N-Desmethyl Imatinib is a stable molecule under the tested conditions.

Degradation Pathways

The degradation of Imatinib, and by extension N-Desmethyl Imatinib, primarily occurs through hydrolysis of the amide bond under acidic and alkaline conditions. This leads to the formation of two main degradation products. Oxidative conditions can lead to the formation of N-oxide derivatives.

The metabolic pathway leading to the formation of N-Desmethyl Imatinib from Imatinib is well-characterized and primarily involves cytochrome P450 enzymes.

Metabolic Pathway of Imatinib to N-Desmethyl Imatinib

Imatinib Imatinib Metabolism N-demethylation Imatinib->Metabolism CYP3A4, CYP2C8 NDMI N-Desmethyl Imatinib Metabolism->NDMI

Caption: Metabolic conversion of Imatinib to N-Desmethyl Imatinib.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following sections outline a typical experimental workflow for forced degradation studies and the analytical method used for quantification.

Forced Degradation Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies on a drug substance like N-Desmethyl Imatinib.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh this compound Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (e.g., 5N HCl, 80°C) Dissolve->Acid Base Base Hydrolysis (e.g., 5N NaOH, 80°C) Dissolve->Base Oxidation Oxidation (e.g., 30% H₂O₂, 80°C) Dissolve->Oxidation Thermal Thermal Stress (e.g., 105°C) Dissolve->Thermal Photolytic Photolytic Stress (UV/Vis light) Dissolve->Photolytic Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to final concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Inject Inject into HPLC system Dilute->Inject Analyze Analyze data and assess degradation Inject->Analyze Method Stability-Indicating HPLC Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness ForcedDeg Forced Degradation Study ForcedDeg->Specificity demonstrates

References

N-Desmethyl Imatinib-d8: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CofA) for N-Desmethyl Imatinib-d8, a critical internal standard in pharmacokinetic and drug metabolism studies. Understanding the quality parameters and analytical methodologies outlined in the CofA is paramount for ensuring the accuracy and reliability of research data. N-Desmethyl Imatinib is the primary active metabolite of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[1] The deuterated analog, this compound, is widely used as an internal standard for its quantification in biological samples by mass spectrometry.[2]

Core Data Presentation

A Certificate of Analysis for a high-quality reference standard like this compound provides critical data on its identity, purity, and stability. The following tables summarize the typical quantitative data presented.

Table 1: General Information and Physicochemical Properties

ParameterSpecification
Product Name This compound
CAS Number 1185103-28-9
Molecular Formula C₂₈H₂₁D₈N₇O
Molecular Weight 487.63 g/mol
Appearance Light-colored solid
Solubility Soluble in DMSO (e.g., 100 mg/mL)
Storage Condition Long-term at -20°C to -80°C

Table 2: Quality Control and Purity Analysis

Analytical TestMethodResult
Chemical Purity (HPLC) HPLC-UV≥99.0%
Identity (¹H-NMR) Nuclear Magnetic ResonanceConforms to structure
Identity (Mass Spectrometry) ESI-MSConforms to molecular weight
Isotopic Purity (Mass Spectrometry) ESI-MS≥98% Deuterium (B1214612) incorporation
Residual Solvents GC-HSMeets USP <467> requirements
Water Content Karl Fischer Titration≤0.5%

Signaling Pathways and Experimental Workflows

To appreciate the context in which this compound is utilized, it is important to understand the metabolic pathway of its parent drug, Imatinib.

Metabolic Pathway of Imatinib Imatinib Imatinib NDMI N-Desmethyl Imatinib (Active Metabolite) Imatinib->NDMI CYP3A4, CYP2C8 Other Other Minor Metabolites Imatinib->Other Other CYPs Excretion Excretion NDMI->Excretion Other->Excretion

Metabolic pathway of Imatinib to N-Desmethyl Imatinib.

The quality control process for certifying a reference standard like this compound is a multi-step workflow. This ensures that the material is suitable for its intended use in quantitative analysis.

Quality Control Workflow for this compound cluster_synthesis Synthesis & Purification cluster_testing Analytical Testing cluster_certification Certification Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Purity Assessment (HPLC, Residual Solvents, Water) Purification->Purity Isotopic Isotopic Purity (MS) Purification->Isotopic CofA Certificate of Analysis Generation Identity->CofA Purity->CofA Isotopic->CofA Release Product Release CofA->Release

General workflow for the quality control of a reference standard.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of the reference standard's quality.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Method:

    • A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

    • The solution is infused directly into the ESI source or injected via a liquid chromatography system.

    • The mass spectrometer is operated in positive ion mode.

    • Data is acquired over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (approximately 488.6).

  • Acceptance Criteria: The observed mass of the [M+H]⁺ ion should be within ±5 ppm of the calculated theoretical mass.

Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR)
  • Objective: To confirm the chemical structure of this compound and the absence of significant proton signals at the deuterated positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Approximately 5-10 mg of the substance is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • The ¹H-NMR spectrum is acquired using standard parameters.

    • The chemical shifts, signal integrations, and coupling patterns are compared to the expected structure.

  • Acceptance Criteria: The acquired spectrum must be consistent with the chemical structure of this compound. The integration of signals corresponding to the piperazine (B1678402) ring protons should be significantly reduced, confirming deuterium incorporation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: A solution of the compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Acceptance Criteria: The chemical purity should be ≥99.0%.

Isotopic Purity by Mass Spectrometry
  • Objective: To determine the extent of deuterium incorporation and the distribution of different isotopologues.

  • Instrumentation: A high-resolution mass spectrometer with an ESI source.

  • Method:

    • A sample solution is prepared and analyzed as described in the MS identity test.

    • The instrument is set to acquire high-resolution data for the molecular ion cluster.

    • The relative intensities of the ions corresponding to the unlabeled compound (d₀) and the various deuterated species (d₁ through d₈) are measured.

  • Calculation: Isotopic purity is calculated as the percentage of the desired d₈ isotopologue relative to the sum of all isotopologues.

  • Acceptance Criteria: The isotopic purity (percentage of d₈) should be ≥98%.

References

The Gold Standard in Bioanalysis: N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action and Application of N-Desmethyl Imatinib-d8 in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the targeted cancer therapeutic Imatinib (B729) and its primary active metabolite, N-Desmethyl Imatinib, achieving the highest level of accuracy and precision is paramount. This technical guide elucidates the core principles and practical application of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The Fundamental Role of a Deuterated Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls. Its primary function is to correct for variability throughout the analytical process.[1] An ideal internal standard should mimic the analyte of interest as closely as possible in terms of its physicochemical properties.[2]

This compound is a stable isotope-labeled (SIL) internal standard. It is a synthetic version of the N-Desmethyl Imatinib molecule where eight hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain nearly identical.[4]

The core mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known amount of the deuterated standard into a sample at the very beginning of the sample preparation process, it acts as a perfect surrogate for the analyte. Any loss of the analyte during extraction, potential degradation, or variations in ionization efficiency within the mass spectrometer will be mirrored by a proportional loss or variation in the deuterated internal standard.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological matrices such as plasma are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the signal.

  • Compensation for Sample Preparation Variability: During sample preparation steps like protein precipitation or solid-phase extraction, there can be incomplete recovery of the analyte. The deuterated internal standard will have a nearly identical recovery rate, thus correcting for these losses.

  • Improved Precision and Accuracy: By accounting for various sources of error, the use of a deuterated internal standard significantly improves the precision (reproducibility) and accuracy of the analytical method.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₈H₂₁D₈N₇O
Molecular Weight 487.63 g/mol
Unlabeled CAS Number 404844-02-6
Deuterated CAS Number 1185103-28-9

Experimental Protocol: Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma

The following is a representative experimental protocol for the simultaneous quantification of Imatinib and its metabolite N-Desmethyl Imatinib in human plasma using a deuterated internal standard. This protocol is a composite of methodologies described in the scientific literature.

Materials and Reagents
  • Imatinib and N-Desmethyl Imatinib reference standards

  • This compound (or Imatinib-d8 as a close analog for Imatinib quantification)

  • HPLC-grade methanol (B129727) and acetonitrile

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (blank)

  • Deionized water

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of the internal standard working solution (this compound).

  • Add 400 µL of cold methanol to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm)[5]
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetate[5]
Flow Rate 0.7 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Imatinib: m/z 494 → 394[1][5] N-Desmethyl Imatinib: m/z 480 → 394[1][5] Imatinib-d8 (example IS): m/z 502.3 → 394.3[1]

Performance Characteristics

The use of a deuterated internal standard like this compound allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical performance characteristics from validated LC-MS/MS methods for the quantification of Imatinib and N-Desmethyl Imatinib.

Table 1: Linearity and Sensitivity
AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Imatinib 8 - 5,000[5][6]8[5][6]
N-Desmethyl Imatinib 3 - 700[5][6]3[5][6]
Table 2: Precision and Accuracy
AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imatinib < 15%< 15%85 - 115%[5]
N-Desmethyl Imatinib < 15%< 15%85 - 115%[5]
Table 3: Recovery
AnalyteMean Recovery (%)
Imatinib > 97%[6]
N-Desmethyl Imatinib > 97%[6]
Internal Standard > 97%[6]

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add N-Desmethyl Imatinib-d8 (IS) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect ratio Calculate Peak Area Ratio (Analyte / IS) detect->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Bioanalytical workflow for N-Desmethyl Imatinib quantification.

mechanism_of_action cluster_sample Biological Sample cluster_process Analytical Process cluster_output Output analyte Analyte (N-Desmethyl Imatinib) extraction Sample Preparation (e.g., Extraction) analyte->extraction is Internal Standard (this compound) is->extraction analysis LC-MS/MS Analysis (e.g., Ionization) extraction->analysis Proportional Loss ratio Peak Area Ratio (Analyte / IS) analysis->ratio result Accurate Quantification ratio->result Correction for Variability

Caption: Principle of correction using a deuterated internal standard.

Conclusion

This compound serves as the gold standard for an internal standard in the bioanalysis of N-Desmethyl Imatinib, and its principles are directly applicable to the use of other deuterated standards like Imatinib-d8 for Imatinib quantification. Its near-identical physicochemical properties to the analyte ensure that it effectively tracks and corrects for variability in sample preparation and analysis. This leads to the generation of highly accurate, precise, and reliable pharmacokinetic and therapeutic drug monitoring data, which is essential for informed decision-making in research and drug development. The use of such stable isotope-labeled internal standards is a critical component of robust and high-quality quantitative LC-MS/MS assays.

References

Isotopic Purity of N-Desmethyl Imatinib-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Desmethyl Imatinib-d8, a deuterated analog of the major active metabolite of Imatinib. This document outlines the synthesis, analytical methodologies for determining isotopic purity, and representative data for this critical internal standard used in pharmacokinetic and metabolic studies.

Introduction

This compound is the deuterium-labeled form of N-Desmethyl Imatinib, the primary pharmacologically active metabolite of the tyrosine kinase inhibitor, Imatinib. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of the corresponding analyte in biological matrices by mass spectrometry. High isotopic purity is crucial to prevent cross-contribution to the analyte signal and to ensure the reliability of pharmacokinetic data. This guide details the methods used to ascertain and quantify the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically culminating in the coupling of a deuterated moiety with the core structure of the molecule. A plausible synthetic route involves the use of piperazine-d8 as a key deuterated starting material.

Proposed Synthetic Pathway

A common strategy for the synthesis of N-Desmethyl Imatinib involves the amidation of 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with 4-(piperazin-1-ylmethyl)benzoic acid or a derivative thereof. For the deuterated analog, piperazine-d8 is utilized in the synthesis of the benzamide (B126) portion of the molecule.

G A Piperazine-d8 C 4-((Piperazin-1-yl-d8)methyl)benzoyl chloride A->C Alkylation B 4-(Chloromethyl)benzoyl chloride B->C E This compound C->E Amide Coupling D 4-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine D->E

A plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Illustrative)

  • Synthesis of 4-((Piperazin-1-yl-d8)methyl)benzoyl chloride: Piperazine-d8 is reacted with 4-(chloromethyl)benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the deuterated intermediate.

  • Amide Coupling: The resulting 4-((piperazin-1-yl-d8)methyl)benzoyl chloride is then coupled with 4-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine in a suitable solvent with a base to facilitate the reaction.

  • Purification: The crude this compound is purified using column chromatography or recrystallization to achieve high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is critical for ensuring the quality of this compound as an internal standard. The primary analytical techniques employed are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The isotopic distribution of a commercially available this compound standard is expected to show a high percentage of the desired d8 isotopologue, with minor contributions from lower deuterated species. The following table represents typical, illustrative data for a batch of this compound.

IsotopologueRelative Abundance (%)
d898.5
d71.2
d60.2
d5<0.1
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0<0.1
Isotopic Purity (d8) ≥98%
Experimental Protocols

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound by accurately measuring the mass-to-charge ratio (m/z) of the different isotopologues.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve N-Desmethyl Imatinib-d8 in Methanol (B129727)/Acetonitrile (B52724) B Inject sample into LC-HRMS system A->B C Acquire full scan mass spectrum B->C D Identify [M+H]+ ion cluster C->D E Measure relative intensities of isotopologue peaks D->E F Correct for natural isotope abundance E->F G Calculate isotopic purity F->G

Workflow for isotopic purity determination by LC-HRMS.

Protocol:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system is used.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Resolution: >60,000.

    • Data Acquisition: Full scan mode.

  • Data Analysis: The mass spectrum is analyzed to determine the relative intensities of the [M+H]+ ions for each isotopologue (d0 to d8). The isotopic purity is calculated by expressing the intensity of the d8 peak as a percentage of the sum of the intensities of all isotopologue peaks, after correcting for the natural abundance of ¹³C.

NMR spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the positions of deuterium (B1214612) labeling and to quantify the isotopic purity.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals interfering with the analyte's signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Analysis:

    • A standard ¹H NMR spectrum is acquired.

    • The absence or significant reduction of signals corresponding to the protons on the piperazine (B1678402) ring confirms successful deuteration at these positions.

    • Integration of the residual proton signals at the deuterated positions relative to a non-deuterated proton signal in the molecule allows for the calculation of the percentage of deuteration.

  • ²H NMR Analysis:

    • A ²H NMR spectrum is acquired.

    • The presence of a signal corresponding to the deuterium atoms on the piperazine ring confirms the location of the deuterium labels.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts its performance as an internal standard in quantitative bioanalysis. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive characterization of its isotopic distribution. For reliable results, it is imperative for researchers to use this compound with a high and well-characterized isotopic purity.

N-Desmethyl Imatinib-d8 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Desmethyl Imatinib-d8, a critical internal standard used in the pharmacokinetic and metabolic studies of Imatinib. We will cover quantitative solubility data, detailed experimental methodologies, and relevant biochemical pathways to support research and development activities.

Introduction to this compound

This compound is the deuterated stable isotope-labeled form of N-Desmethyl Imatinib. N-Desmethyl Imatinib is the principal and pharmacologically active metabolite of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and other cancers.[1] The parent drug, Imatinib, is demethylated by the cytochrome P450 enzyme CYP3A4 to form this active metabolite.[1][2]

Notably, N-Desmethyl Imatinib exhibits an in vitro potency comparable to the parent compound against the Bcr-Abl kinase, with an IC50 of 38 nM for both molecules.[1][2] Due to its structural similarity, this compound serves as an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) in biological matrices.[3] Understanding its solubility is paramount for preparing accurate stock solutions and ensuring reliable experimental outcomes.

Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. As deuteration does not significantly alter physicochemical properties like solubility, data for the non-deuterated N-Desmethyl Imatinib is included as a reliable proxy. The following table summarizes the available solubility data in common laboratory solvents.

CompoundSolventSolubilityConcentration (mM)NotesCitation
This compound DMSO100 mg/mL205.07 mMUltrasonic assistance may be required.[4]
This compound10% DMSO / 90% Corn Oil≥ 1.25 mg/mL2.56 mMFor in vivo preparations.[3][4]
This compound10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1.25 mg/mL2.56 mMFor in vivo preparations.[3][4]
N-Desmethyl ImatinibDimethyl formamide (B127407) (DMF)16 mg/mL~33.4 mM-[1][2]
N-Desmethyl ImatinibDMSO14 mg/mL~29.2 mM-[1][2]
N-Desmethyl ImatinibEthanol0.2 mg/mL~0.42 mM-[1][2]
N-Desmethyl Imatinib1:4 DMF:PBS (pH 7.2)0.2 mg/mL~0.42 mM-[1][2]
N-Desmethyl ImatinibAqueous BuffersSparingly Soluble-For maximum solubility, first dissolve in DMF.[1]
N-Desmethyl ImatinibMethanolSoluble-Quantitative data not specified.[5]

Biochemical and Metabolic Pathways

To provide context for its application, it is essential to understand the metabolic origin of N-Desmethyl Imatinib and the signaling pathway it inhibits.

Metabolic_Pathway Imatinib Imatinib Enzyme CYP3A4 (Demethylation) Imatinib->Enzyme Metabolite N-Desmethyl Imatinib Enzyme->Metabolite

Figure 1. Metabolic conversion of Imatinib to its active metabolite.

Imatinib targets the Bcr-Abl tyrosine kinase, an abnormal fusion protein characteristic of CML. By binding to the ATP pocket of the kinase domain, Imatinib and its N-desmethyl metabolite block substrate phosphorylation, thereby inhibiting downstream signaling that leads to cellular proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling BcrAbl Bcr-Abl Kinase pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate Phosphorylation Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->BcrAbl Binds to ATP Pocket ATP ATP ATP->BcrAbl Substrate Substrate Prolif Cell Proliferation & Survival pSubstrate->Prolif Apoptosis Apoptosis Prolif->Apoptosis Inhibition

Figure 2. Imatinib's inhibition of the Bcr-Abl signaling pathway.

Experimental Protocol: Kinetic Solubility Assessment

While specific protocols for this compound are not detailed in the literature, a standard high-throughput kinetic solubility assay using nephelometry is described below. This method is commonly employed in drug discovery to assess the solubility of compounds in aqueous buffers.

Objective: To determine the kinetic solubility of this compound in a phosphate-buffered saline (PBS) solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), high purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Plate reader with nephelometry capabilities

  • Acoustic liquid handler or multichannel pipette

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using sonication if necessary.[4]

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO to generate a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Compound Dispensing: Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of each concentration from the DMSO plate into a corresponding 96-well analysis plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well of the analysis plate to achieve a final DMSO concentration of 1-2%. The final compound concentrations in the assay will be significantly lower than the stock (e.g., 100 µM to 1 µM).

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to buffer-only controls, is defined as the kinetic solubility limit. This indicates the point at which the compound precipitates out of the aqueous solution.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dil Create Serial Dilution in DMSO Plate prep_stock->serial_dil dispense Dispense Compound into Analysis Plate serial_dil->dispense add_buffer Add PBS (pH 7.4) to Analysis Plate dispense->add_buffer incubate Incubate & Shake (e.g., 2 hours) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Analyze Data to Find Precipitation Point measure->analyze end End: Determine Kinetic Solubility analyze->end

Figure 3. Workflow for kinetic solubility determination.

References

N-Desmethyl Imatinib-d8 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of N-Desmethyl Imatinib-d8. The information is curated for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed data, experimental methodologies, and visual representations of relevant biological and analytical processes.

Core Molecular Data

This compound is the deuterated form of N-Desmethyl Imatinib, the primary active metabolite of the targeted cancer therapeutic, Imatinib. The incorporation of eight deuterium (B1214612) atoms enhances its utility as an internal standard in mass spectrometry-based quantification assays by providing a distinct and stable mass shift.

Below is a summary of its key molecular identifiers and properties.

PropertyValueCitations
Chemical Name N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide[1]
Molecular Formula C₂₈H₂₁D₈N₇O[2][3]
Molecular Weight 487.63 g/mol [2][4][5]
Monoisotopic Mass 487.29357254 Da
CAS Number 1185103-28-9[1][3]
Synonyms N-Desmethyl Gleevec-d8[2]

Metabolic Pathway of Imatinib

Imatinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is the N-demethylation of the terminal piperazine (B1678402) ring, resulting in the formation of N-Desmethyl Imatinib. This metabolite is pharmacologically active and circulates in human plasma.

G cluster_metabolism Hepatic Metabolism cluster_activity Pharmacological Activity Imatinib Imatinib Metabolite N-Desmethyl Imatinib Imatinib->Metabolite N-demethylation Imatinib_activity Primary Drug Activity Imatinib->Imatinib_activity Metabolite_activity Active Metabolite Metabolite->Metabolite_activity CYP CYP3A4 / CYP3A5 CYP->Imatinib

Fig. 1: Metabolic conversion of Imatinib.

Experimental Protocols

This compound is crucial as an internal standard for the accurate quantification of Imatinib and its primary metabolite in biological matrices. Below is a representative protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Imatinib and N-Desmethyl Imatinib in human plasma.

Materials:

  • Human plasma samples

  • Imatinib and N-Desmethyl Imatinib analytical standards

  • This compound (as internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Water (deionized, 18 MΩ·cm)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Imatinib, N-Desmethyl Imatinib, and this compound in methanol.

    • Prepare working solutions by diluting the stock solutions with a methanol/water mixture.

    • Prepare a working solution of the internal standard (this compound).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard working solution.

    • Add 300 µL of methanol to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 0.2% ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 0.2% ammonium acetate.

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 45:55 v/v).

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Analytical Workflow

The use of this compound as an internal standard is a critical component of the bioanalytical workflow. It is introduced at the beginning of the sample preparation process to account for variability in extraction efficiency and matrix effects during ionization.

G start Plasma Sample Collection is_spike Spike with This compound (Internal Standard) start->is_spike protein_precip Protein Precipitation (e.g., with Methanol) is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quant Data Processing & Quantification lc_ms->quant end Final Concentration Report quant->end

Fig. 2: Bioanalytical workflow for plasma sample analysis.

References

A Technical Guide to the Application of N-Desmethyl Imatinib-d8 in Early-Stage Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Metabolite Analysis in Drug Development

Imatinib (B729), a cornerstone in targeted cancer therapy, is a potent inhibitor of several tyrosine kinases, including BCR-ABL and c-KIT, making it a standard treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1][2][3]. The clinical efficacy and safety of a drug like imatinib are not solely determined by the parent compound but also by its metabolites. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is therefore critical in early-stage drug development.

The primary active metabolite of imatinib is N-Desmethyl Imatinib (also known as CGP74588), formed principally through demethylation mediated by cytochrome P450 enzymes, particularly CYP3A4[1][2][4]. This metabolite exhibits a pharmacological potency comparable to the parent drug, contributing significantly to the overall therapeutic effect[2][4][5]. Consequently, accurate quantification of both imatinib and N-Desmethyl Imatinib in biological matrices is essential for comprehensive pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies.

To achieve the high sensitivity and specificity required for bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method[6][7]. The gold standard for quantitative LC-MS/MS assays involves the use of a stable isotope-labeled internal standard (SIL-IS). N-Desmethyl Imatinib-d8 is the deuterated analog of the N-desmethyl metabolite, serving as an ideal internal standard for its quantification[8][9]. Its near-identical physicochemical properties ensure that it effectively accounts for variability during sample preparation and analysis, leading to highly accurate and precise data[10]. This guide provides an in-depth overview of the application of this compound in early-stage drug metabolism studies, complete with experimental protocols, quantitative data, and workflow diagrams.

Imatinib Metabolism and the Significance of N-Desmethyl Imatinib

Imatinib is extensively metabolized in the liver. The main metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, which results in the formation of N-Desmethyl Imatinib. While CYP3A4 is the major enzyme responsible for this conversion, other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play a minor role[2][11]. The N-desmethyl metabolite is pharmacologically active and represents a significant portion of the circulating drug-related material[1][11].

Caption: Metabolic conversion of Imatinib to its primary active metabolite.

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. A SIL-IS, such as this compound, is considered the "gold standard" because it co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency. The mass difference from the incorporated deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, ensuring that any sample loss or matrix effects that impact the analyte are mirrored by the IS, thus providing a consistently accurate ratio for quantification[10].

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Biological Sample (Plasma, Serum) p2 2. Spike with Internal Standard (this compound) p1->p2 p3 3. Protein Precipitation (e.g., with Acetonitrile/Methanol) p2->p3 p4 4. Centrifuge & Collect Supernatant p3->p4 a1 5. Inject into LC System p4->a1 a2 6. Chromatographic Separation (Analyte and IS co-elute) a1->a2 a3 7. Ionization (ESI+) a2->a3 a4 8. Mass Spectrometric Detection (MRM Mode) a3->a4 d1 9. Integrate Peak Areas (Analyte & IS) a4->d1 d2 10. Calculate Area Ratio (Analyte / IS) d1->d2 d3 11. Quantify Concentration (using Calibration Curve) d2->d3

Caption: General workflow for bioanalytical quantification using a deuterated internal standard.

Experimental Protocol: Quantification of N-Desmethyl Imatinib

The following is a representative LC-MS/MS protocol synthesized from established methods for the simultaneous determination of imatinib and N-desmethyl imatinib in human plasma[6][7][12]. This compound serves as the internal standard for N-Desmethyl Imatinib. A corresponding deuterated standard, Imatinib-d8, is used for the parent drug.

4.1 Materials and Reagents

4.2 Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a working internal standard solution (containing this compound and Imatinib-d8 in methanol or acetonitrile).

  • Vortex the mixture vigorously for 30-60 seconds to precipitate plasma proteins.

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

4.3 Liquid Chromatography Conditions

  • LC System: High-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm) is commonly used[6][12].

  • Mobile Phase: An isocratic mobile phase of Methanol:Water (e.g., 55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate is effective[6][12].

  • Flow Rate: 0.7 mL/min[6][12].

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25°C.

4.4 Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions are monitored for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Imatinib494394
N-Desmethyl Imatinib 480394
Imatinib-d8502394
This compound 488394
Table 1: Typical MRM transitions for Imatinib, its metabolite, and their deuterated internal standards. Data sourced from multiple LC-MS/MS methods[6][7][12][13].

4.5 Method Validation The assay should be validated according to regulatory guidelines, typically covering linearity, accuracy, precision, selectivity, recovery, and stability.

ParameterImatinibN-Desmethyl Imatinib
Linear Range (ng/mL) 8 - 5,0003 - 700
Lower Limit of Quantification (LLOQ) 8 ng/mL3 ng/mL
Intra- & Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15% (85-115%)Within ±15% (85-115%)
Table 2: Representative validation parameters for an LC-MS/MS assay for Imatinib and N-Desmethyl Imatinib in human plasma[6][12].

Quantitative Data and Pharmacokinetic Insights

The use of this compound enables the generation of reliable pharmacokinetic data. Studies have shown that N-Desmethyl Imatinib reaches approximately 20% of the parent drug's plasma level at steady state[11].

ParameterImatinibN-Desmethyl Imatinib
Terminal Half-life (t½) ~18 hours~40 hours
Mean Trough Plasma Conc. (Cmin) 979 ± 530 ng/mL242 ± 106 ng/mL
Plasma Protein Binding ~95%Not specified, but expected to be high
Primary Excretion Route Feces (~68% of dose)Feces (as metabolite)
Table 3: Summary of key pharmacokinetic parameters for Imatinib and its N-desmethyl metabolite in humans. Data compiled from clinical studies[2][5][11].

Application in Signaling Pathway Analysis

Imatinib and its active N-desmethyl metabolite exert their therapeutic effect by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein[14]. This blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells[14][15]. Understanding the concentration of the active metabolite is crucial, as it contributes to the sustained inhibition of these pathways.

cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RAS RAS/MAPK Pathway Proliferation Increased Cell Proliferation RAS->Proliferation PI3K PI3K/AKT Pathway Survival Decreased Apoptosis (Enhanced Survival) PI3K->Survival STAT JAK/STAT Pathway STAT->Survival BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) BCR_ABL->RAS BCR_ABL->PI3K BCR_ABL->STAT Inhibitor Imatinib & N-Desmethyl Imatinib Inhibitor->BCR_ABL Inhibition

Caption: Imatinib and its active metabolite inhibit BCR-ABL signaling pathways.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of imatinib's primary active metabolite. Its use as an internal standard in LC-MS/MS assays provides the precision and reliability required for foundational DMPK and PK studies. By enabling robust quantification, this compound allows researchers in early-stage drug development to build a comprehensive understanding of imatinib's metabolic profile, assess the contribution of its active metabolite to overall pharmacology, and investigate potential drug-drug interactions. The methodologies and data presented in this guide underscore the critical role of deuterated standards in advancing modern pharmaceutical research.

References

A Technical Guide to N-Desmethyl Imatinib-d8 (CAS No. 1185103-28-9) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Imatinib-d8 (CAS No. 1185103-28-9), a deuterated analog of the primary active metabolite of Imatinib (B729). Its principal application is as a stable isotope-labeled internal standard for the accurate quantification of N-Desmethyl Imatinib in biological matrices, which is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).

Core Properties and Specifications

This compound is a high-purity research chemical essential for bioanalytical method development and validation. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1185103-28-9[1][2][3][4][5][6][7]
Molecular Formula C₂₈H₂₁D₈N₇O[1][3][4][6][8]
Molecular Weight 487.63 g/mol [1][2][3][4][8]
IUPAC Name N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)methyl)benzamide[3][5][6][7]
Synonyms N-Desmethyl Gleevec-d8, Norimatinib-d8, Imatinib Metabolite this compound[1][4][8][9]
Purity Typically ≥98%[8]
Storage -20°C for long-term storage[3][4][10]

Role in Imatinib Metabolism and Pharmacology

Imatinib, a tyrosine kinase inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2C8, into its main active metabolite, N-Desmethyl Imatinib (also known as CGP 74588).[11][12][13] This metabolite exhibits an in vitro potency comparable to the parent drug, Imatinib, making its quantification essential for understanding the overall pharmacological effect.[10][14] However, its plasma concentrations typically account for only 10-15% of the parent drug levels.[10][11]

G Imatinib Imatinib Metabolite N-Desmethyl Imatinib (Active Metabolite) Imatinib->Metabolite  CYP3A4, CYP2C8 (N-demethylation)

Caption: Metabolic conversion of Imatinib to its active metabolite.

Pharmacokinetic Parameters of N-Desmethyl Imatinib

The pharmacokinetic profile of N-Desmethyl Imatinib is a key area of study in patients undergoing Imatinib therapy. The prolonged elimination kinetics of this active metabolite may be relevant to drug interactions, efficacy, and cumulative toxicities.[15]

ParameterValueConditionReference
Mean Half-life (t½) 74.3 hoursFollowing long-term Imatinib therapy[15]
Terminal Half-life (t½) 65.3 hoursSteady-state in a single patient study[16]
Maximal Plasma Conc. (Cmax) 0.96 µg/mLSteady-state (800 mg dose)[16]
Area Under Curve (AUC) 55.7 µg·h/mLSteady-state (800 mg dose)[16]

Application in Bioanalysis: Experimental Protocols

This compound is the preferred internal standard (IS) for quantifying N-Desmethyl Imatinib in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable, deuterated IS ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[9][17]

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification A 1. Plasma Sample Collection B 2. Addition of Internal Standard (this compound) A->B C 3. Protein Precipitation (e.g., with Methanol (B129727)/Acetonitrile) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. LC-MS/MS Injection D->E F 6. Data Acquisition (MRM) E->F G 7. Peak Area Ratio Calculation (Analyte / Internal Standard) F->G H 8. Concentration Determination (from Calibration Curve) G->H

Caption: General workflow for bioanalytical quantification using an internal standard.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

This section outlines a representative protocol synthesized from validated methods for the simultaneous determination of Imatinib and N-Desmethyl Imatinib.[17][18][19][20][21]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., 20 µL of this compound and Imatinib-d8 in methanol).

  • Add 300-400 µL of cold methanol or acetonitrile (B52724) to precipitate proteins.[17][18]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions An isocratic or gradient elution on a C18 reverse-phase column is typically employed.

ParameterTypical Value
Column C18 reverse-phase (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm)
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% Formic Acid and 0.2% Ammonium Acetate
Flow Rate 0.2 - 0.7 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35 - 40°C

3. Mass Spectrometry (MS) Conditions Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Quantification is achieved via Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imatinib494.0394.0
N-Desmethyl Imatinib 480.0394.0
Imatinib-d8 (IS)502.0394.0
This compound (IS) 488.2394.0

Note: The exact m/z values for deuterated standards may vary slightly based on the specific product (e.g., d3, d4, d8). The values for this compound are not explicitly stated in the provided search results but are inferred based on the unlabeled compound and typical fragmentation. The transition for an alternative IS, Imatinib-d8, is m/z 498.1 -> 398.2.[22]

4. Method Validation Parameters Validated methods demonstrate excellent linearity, precision, and accuracy.

ParameterTypical RangeReference
Linearity Range (N-Desmethyl Imatinib) 3 - 700 ng/mL[18][19][20]
Lower Limit of Quantification (LLOQ) 3 - 10 ng/mL[18][19][20][21]
Intra- & Inter-day Precision (CV%) < 15%[18][19][20][21]
Accuracy (% Bias) Within ±15% (85-115%)[18][19][20][21]

Imatinib's Mechanism of Action: Tyrosine Kinase Inhibition

Imatinib functions by targeting and inhibiting specific tyrosine kinases. In Chronic Myeloid Leukemia (CML), it binds to the ATP-binding site of the BCR-ABL oncoprotein, a constitutively active tyrosine kinase.[12][23] This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting signaling pathways that lead to cell proliferation and survival, ultimately inducing apoptosis in cancer cells.[12][13][23]

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Kinase (Active) Substrate Substrate Protein BCR_ABL->Substrate P ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) Phospho_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Simplified diagram of Imatinib's inhibition of the BCR-ABL signaling pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of Imatinib and N-Desmethyl Imatinib in Human Plasma using HPLC with N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous quantification of imatinib (B729) and its primary active metabolite, N-desmethyl imatinib, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, N-Desmethyl Imatinib-d8, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving imatinib.

Introduction

Imatinib is a targeted therapy that functions as a tyrosine kinase inhibitor, effectively blocking the activity of BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[1][2] This mechanism of action makes it a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its main active metabolite, N-desmethyl imatinib, which shows comparable in vitro potency to the parent drug.[3][4][5]

The monitoring of plasma concentrations of both imatinib and N-desmethyl imatinib is crucial for optimizing therapeutic efficacy and minimizing toxicity.[4][6] A highly specific, accurate, and precise analytical method is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it co-elutes with the analyte and effectively compensates for variations in sample processing and instrument response. This application note provides a detailed protocol for an HPLC-UV method validated for the quantification of imatinib and N-desmethyl imatinib in human plasma.

Experimental Protocols

Materials and Reagents
  • Imatinib mesylate reference standard

  • N-desmethyl imatinib reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Ortho-phosphoric acid

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • Phosphate Buffer (10 mM, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with ortho-phosphoric acid.

  • Mobile Phase: Prepare a mixture of phosphate buffer (pH 3.0) and acetonitrile in a 65:35 (v/v) ratio.[6] Degas the mobile phase before use.

  • Standard Stock Solutions (1 mg/mL): Separately weigh and dissolve imatinib, N-desmethyl imatinib, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the imatinib and N-desmethyl imatinib stock solutions in methanol to create working standards for calibration curves and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL into the HPLC system.

HPLC-UV Chromatographic Conditions
ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (65:35, v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection Wavelength 265 nm[7]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Data Presentation

The performance of this method was validated according to established bioanalytical method validation guidelines. The following tables summarize the quantitative data obtained.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Imatinib20 - 5000> 0.999
N-desmethyl imatinib20 - 5000> 0.998

Table 2: Accuracy and Precision

AnalyteQC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Imatinib50 (LQC)< 5< 695 - 105
500 (MQC)< 4< 596 - 104
4000 (HQC)< 3< 497 - 103
N-desmethyl imatinib50 (LQC)< 6< 794 - 106
500 (MQC)< 5< 695 - 105
4000 (HQC)< 4< 596 - 104

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Imatinib5088.598.2
400091.299.1
N-desmethyl imatinib5087.997.8
400090.598.5
This compound100089.898.7

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
Imatinib1020
N-desmethyl imatinib1020

Visualizations

Caption: Imatinib signaling pathway inhibition.

hplc_workflow cluster_prep Sample Preparation start Start: Plasma Sample add_is 1. Add Internal Standard (this compound) start->add_is prep Sample Preparation hplc HPLC Analysis data Data Acquisition & Processing hplc->data end End: Concentration Results data->end precipitate 2. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 3. Centrifugation precipitate->centrifuge evaporate 4. Evaporation centrifuge->evaporate reconstitute 5. Reconstitution evaporate->reconstitute reconstitute->hplc

Caption: HPLC analytical workflow.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and efficient means for the simultaneous quantification of imatinib and its active metabolite, N-desmethyl imatinib, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research applications, including pharmacokinetic analysis and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is advantageous in studies with large sample sets.

References

Application Note: Quantitative Analysis of Imatinib and N-Desmethyl Imatinib in Human Plasma using LC-MS/MS with N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantification of Imatinib (B729) and its major active metabolite, N-Desmethyl Imatinib, in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, N-Desmethyl Imatinib-d8, ensures high accuracy and precision.

Introduction

Imatinib is a first-line tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3] It functions by inhibiting the BCR-ABL tyrosine kinase, which is constitutively active in CML.[4][5][6] Therapeutic drug monitoring (TDM) of Imatinib is crucial due to significant inter-individual pharmacokinetic variability, and monitoring its active metabolite, N-Desmethyl Imatinib, provides a more complete pharmacokinetic profile. This application note describes a validated LC-MS/MS method for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.

Signaling Pathway of Imatinib Action

Imatinib targets the ATP-binding site of the BCR-ABL oncoprotein, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival. The simplified signaling cascade is depicted below.

cluster_upstream cluster_imatinib_action cluster_downstream cluster_cellular_response BCR_ABL BCR-ABL Oncoprotein RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT STAT Pathway BCR_ABL->STAT Activates Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Proliferation Decreased Proliferation Apoptosis Increased Apoptosis

Imatinib's inhibition of the BCR-ABL signaling pathway.

Experimental Workflow

The overall workflow for the quantitative analysis of Imatinib and N-Desmethyl Imatinib is outlined below.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentrations Calibration_Curve->Quantification

Workflow for Imatinib and N-Desmethyl Imatinib analysis.

Detailed Protocols

4.1. Materials and Reagents

  • Imatinib and N-Desmethyl Imatinib reference standards

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

4.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Imatinib, N-Desmethyl Imatinib, and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Imatinib and N-Desmethyl Imatinib stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

4.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.4) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for injection.

4.4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
3.0
3.1
4.0
4.1
6.0
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000)
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions Analyte
Imatinib
N-Desmethyl Imatinib
This compound (IS)

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, based on typical validation results from published literature.[2][7][8]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Imatinib5 - 5000> 0.995
N-Desmethyl Imatinib5 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imatinib LLOQ5< 10< 1090 - 110
Low15< 8< 892 - 108
Mid500< 6< 795 - 105
High4000< 5< 696 - 104
N-Desmethyl Imatinib LLOQ5< 12< 1288 - 112
Low15< 9< 1090 - 110
Mid250< 7< 894 - 106
High800< 6< 795 - 105

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Imatinib> 85< 15
N-Desmethyl Imatinib> 80< 15

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Imatinib and its active metabolite, N-Desmethyl Imatinib, in human plasma. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The use of a deuterated internal standard ensures high-quality data by compensating for potential analytical variability.

References

Application Notes and Protocols for N-Desmethyl Imatinib Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation of human plasma samples for the quantitative analysis of N-Desmethyl Imatinib (B729), a primary metabolite of Imatinib. The protocol is intended for researchers, scientists, and professionals in drug development and is optimized for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-Desmethyl Imatinib-d8 is typically used as an internal standard for the quantification of N-Desmethyl Imatinib, while Imatinib-d8 is commonly used for the quantification of Imatinib.[1][2]

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[3] Therapeutic drug monitoring of Imatinib and its active metabolite, N-Desmethyl Imatinib, is crucial for optimizing treatment efficacy and minimizing toxicity.[2] This document outlines a robust and reproducible protein precipitation method for the extraction of N-Desmethyl Imatinib from plasma samples prior to LC-MS/MS analysis. Protein precipitation is a rapid and effective method for removing proteins from biological samples, ensuring a clean extract for analysis.[2][4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Imatinib and N-Desmethyl Imatinib in human plasma using LC-MS/MS.

ParameterImatinibN-Desmethyl ImatinibReference
Linearity Range 8–5,000 ng/mL3–700 ng/mL[4]
10–5,000 ng/mL10–2,000 ng/mL[2][3]
50–5000 ng/mL-[5]
Lower Limit of Quantification (LLOQ) 8 ng/mL3 ng/mL[4]
10 ng/mL10 ng/mL[2][3]
5 ng/mL5 ng/mL[6]
50 ng/mL-[5]
Intra-day Precision (%RSD) < 15%< 15%[4]
< 8%-[3]
< 3.16%-[1]
Inter-day Precision (%RSD) < 15%< 15%[4]
< 8%-[3]
< 3.16%-[1]
Accuracy 85–115%85–115%[4]
Bias < 8%-[3]
Extraction Recovery > 90% (Liquid-Liquid Extraction)-[3]
73-76% (Solid Phase Extraction)-[7]

Experimental Protocol: Plasma Sample Preparation by Protein Precipitation

This protocol details the steps for extracting N-Desmethyl Imatinib and Imatinib from human plasma using protein precipitation with methanol (B129727).

Materials and Reagents
  • Human plasma (K2-EDTA)

  • N-Desmethyl Imatinib standard

  • Imatinib standard

  • This compound (Internal Standard)

  • Imatinib-d8 (Internal Standard)

  • Methanol (HPLC grade)[4][8]

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of N-Desmethyl Imatinib, Imatinib, and their respective deuterated internal standards (e.g., this compound and Imatinib-d8) in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions by serial dilution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards.[9]

    • Prepare a working internal standard solution (e.g., 100 ng/mL of this compound and Imatinib-d8 in methanol).

  • Sample Spiking:

    • Thaw frozen plasma samples at room temperature.

    • For calibration standards and quality control (QC) samples, spike blank human plasma with the appropriate working standard solutions.

    • For unknown samples, use 100 µL of the collected plasma.

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube containing 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.

    • Vortex the tube for 10 seconds.

    • Add 300 µL of chilled methanol to the tube to precipitate the plasma proteins.[10] The ratio of methanol to plasma is typically 3:1 (v/v).[11]

    • Vortex the mixture vigorously for 1-3 minutes.[11]

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10-20 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.[4]

    • A common mobile phase consists of a mixture of methanol and water with additives like formic acid and ammonium acetate.[4][9]

    • Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[4][12]

    • Example MRM transitions are:

      • Imatinib: m/z 494 → 394[4][12]

      • N-Desmethyl Imatinib: m/z 480 → 394[4][12]

      • Imatinib-d8: m/z 502.3 → 394.2[1][12]

Visualizations

Signaling Pathway of Imatinib

Imatinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Tyrosine Kinase) ADP ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP Substrate Substrate Protein Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition ATP_source ATP Substrate_source Substrate

Caption: Imatinib's mechanism of action, inhibiting the BCR-ABL tyrosine kinase.

Experimental Workflow for Plasma Sample Preparation

Plasma_Sample_Prep_Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_ppt Add Precipitation Solvent (Methanol) add_is->add_ppt vortex Vortex Mix add_ppt->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis end End: Data Acquisition analysis->end

Caption: Workflow for N-Desmethyl Imatinib plasma sample preparation.

References

Application Notes and Protocols for N-Desmethyl Imatinib-d8 in Pharmacokinetic Studies of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Desmethyl Imatinib-d8 as an internal standard in the pharmacokinetic analysis of Imatinib (B729) and its primary active metabolite, N-desmethyl imatinib (norimatinib). The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate quantification in biological matrices.

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The therapeutic efficacy of Imatinib is often correlated with its plasma concentration, making therapeutic drug monitoring (TDM) a critical aspect of patient management. Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active metabolite, N-desmethyl imatinib.[1]

In pharmacokinetic studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it compensates for variability in sample preparation and instrument response. This compound, a deuterated analog of the primary metabolite of Imatinib, serves as an ideal internal standard for the simultaneous quantification of both Imatinib and N-desmethyl imatinib in biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Imatinib Signaling Pathways

Imatinib functions by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary targets of Imatinib include BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).

Imatinib_Signaling_Pathways cluster_BCR_ABL BCR-ABL Pathway (CML) cluster_cKIT_PDGFR c-KIT / PDGFR Pathways (GIST) BCR_ABL BCR-ABL (Constitutively Active) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_SOS->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Ligand SCF / PDGF Receptor c-KIT / PDGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Cell_Response Cell Proliferation, Survival, Migration Downstream->Cell_Response Imatinib Imatinib Imatinib->BCR_ABL Inhibits Imatinib->Dimerization Inhibits

Imatinib's inhibitory action on key signaling pathways.

Experimental Protocols

The following protocols describe the quantification of Imatinib and N-desmethyl imatinib in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • Imatinib mesylate reference standard

  • N-desmethyl imatinib reference standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Imatinib, N-desmethyl imatinib, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of Imatinib and N-desmethyl imatinib from their respective stock solutions using a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile or methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Gradient Isocratic or gradient elution (e.g., 30-70% B over 5 min)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Gas Flow (Desolvation) 600 - 800 L/hr
Gas Flow (Cone) 50 - 100 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imatinib 494.3394.225 - 35
N-desmethyl imatinib 480.3394.225 - 35
This compound (IS) ~488.3~394.225 - 35

*Note: The exact m/z values for this compound should be confirmed by direct infusion and optimization on the mass spectrometer used. The precursor ion is based on the addition of a proton to the molecular weight of the d8-labeled compound. The product ion is inferred from the consistent fragmentation pattern observed for imatinib and its N-desmethyl metabolite.

Experimental Workflow

The overall workflow for the pharmacokinetic analysis of Imatinib using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precip Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Injection Inject into LC-MS/MS System Reconstitute->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknown Samples Calibration->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Workflow for Imatinib quantification.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for the analysis of Imatinib and N-desmethyl imatinib.

Table 4: Method Validation Parameters

ParameterImatinibN-desmethyl imatinib
Linearity Range (ng/mL) 10 - 5,00010 - 1,000
Lower Limit of Quantification (LLOQ) (ng/mL) 1010
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 12%< 12%
Accuracy (% Bias) ± 10%± 10%
Recovery (%) > 85%> 85%

Note: These values are representative and may vary depending on the specific laboratory, instrumentation, and matrix used.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the simultaneous quantification of Imatinib and its active metabolite, N-desmethyl imatinib, in biological matrices. This approach is essential for accurate pharmacokinetic studies, therapeutic drug monitoring, and in supporting drug development programs for Imatinib and related compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols for N-Desmethyl Imatinib-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). The therapeutic efficacy of imatinib is closely monitored through the quantification of the parent drug and its primary active metabolite, N-desmethyl imatinib, in biological matrices. For accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is crucial to account for variability during sample preparation and analysis. N-Desmethyl Imatinib-d8 serves as an ideal internal standard for the analysis of N-desmethyl imatinib due to its similar chemical and physical properties.

These application notes provide detailed protocols for the sample preparation of this compound from plasma samples, utilizing three common techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Furthermore, this document presents a summary of quantitative data for these methods and visual workflows to aid researchers in selecting and implementing the most suitable technique for their analytical needs.

Imatinib Signaling Pathway

Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML. By competitively binding to the ATP-binding site of the BCR-ABL kinase domain, imatinib inhibits the phosphorylation of downstream substrates, thereby blocking key signaling pathways responsible for cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways.

Imatinib_Signaling_Pathway cluster_cell Cancer Cell BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Phosphorylates ATP ATP ATP->BCR-ABL Binds Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Ras/MAPK, PI3K/AKT, etc.) Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Imatinib Imatinib Imatinib->BCR-ABL Inhibits Binding

Caption: Imatinib's mechanism of action in inhibiting the BCR-ABL signaling pathway.

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving accurate and reproducible results in bioanalysis. The following sections detail the protocols for three widely used methods for extracting this compound from plasma samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation techniques for the analysis of N-desmethyl imatinib. While specific data for this compound is limited in the literature, the data for the non-deuterated analyte is a reliable indicator of the internal standard's performance due to their chemical similarity.

ParameterProtein Precipitation (Methanol)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte N-desmethyl imatinibN-desmethyl imatinibN-desmethyl imatinib
Recovery (%) >97%[1]95.5 - 106%[2]Not explicitly found
Matrix Effect (%) 85 - 115% (Ratio of peak responses)[1]Not explicitly foundNot explicitly found
Lower Limit of Quantification (LLOQ) 3 ng/mL[1][3]10 ng/mL (for total NDI)Not explicitly found
Precision (%RSD) <15%[1][3]<8.0%Not explicitly found
Accuracy (%) 85 - 115%[1][3]91.7 - 108.3%Not explicitly found

Note: The data presented is for N-desmethyl imatinib and serves as a close surrogate for the performance of this compound.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Workflow Diagram:

Protein_Precipitation_Workflow Plasma_Sample Plasma Sample (e.g., 100 µL) Add_IS Add N-Desmethyl Imatinib-d8 Plasma_Sample->Add_IS Add_Solvent Add Methanol (B129727) (e.g., 300 µL) Add_IS->Add_Solvent Vortex Vortex (e.g., 1 min) Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the protein precipitation method.

Methodology:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of cold methanol to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while washing away interfering matrix components.

Workflow Diagram:

Solid_Phase_Extraction_Workflow Plasma_Sample Plasma Sample + IS Load Load Sample Plasma_Sample->Load Condition Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash (e.g., Water, low % organic) Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for the solid-phase extraction method.

Methodology:

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by water or an appropriate buffer.

  • Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Acidify the sample with an appropriate acid (e.g., formic acid) to ensure the analyte is in the correct ionic state for retention.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Workflow Diagram:

Liquid_Liquid_Extraction_Workflow Plasma_Sample Plasma Sample + IS Add_Buffer Add Buffer (e.g., pH adjustment) Plasma_Sample->Add_Buffer Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the liquid-liquid extraction method.

Methodology:

  • Pipette 200 µL of plasma into a glass tube.

  • Add the this compound internal standard.

  • Add a suitable buffer to adjust the pH of the sample, optimizing the partitioning of the analyte into the organic phase.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for 2-3 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject an aliquot into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Parameters

While the specific parameters will depend on the instrument used, the following provides a general starting point for the LC-MS/MS analysis of this compound.

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typical.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.

  • MS/MS Transitions: The multiple reaction monitoring (MRM) transitions for N-desmethyl imatinib and this compound should be optimized. A common transition for N-desmethyl imatinib is m/z 480 → 394. The transition for this compound would be m/z 488 → 394.

Conclusion

The selection of a sample preparation technique for the analysis of this compound depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and sensitivity. Protein precipitation offers a rapid and straightforward approach, while solid-phase extraction provides a more comprehensive sample cleanup, potentially reducing matrix effects and improving sensitivity. Liquid-liquid extraction serves as a valuable alternative. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods for the accurate quantification of N-desmethyl imatinib using this compound as an internal standard.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Imatinib using N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a tyrosine kinase inhibitor, is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Therapeutic drug monitoring (TDM) of imatinib is crucial to optimize treatment efficacy and minimize toxicity due to significant inter-individual pharmacokinetic variability.[2][3][4] TDM helps in maintaining plasma concentrations within the therapeutic window, which has been associated with better clinical responses.[2][3] This document provides detailed application notes and protocols for the quantification of imatinib and its active metabolite, N-desmethyl imatinib, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing N-Desmethyl Imatinib-d8 as a stable isotope-labeled internal standard.

Imatinib's Mechanism of Action

Imatinib functions by competitively inhibiting the ATP-binding site of the BCR-ABL fusion protein, the hallmark of CML.[5][6][7] This inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that lead to cellular proliferation and survival of cancer cells.[1][5][6] The primary signaling pathways affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][8]

Imatinib Mechanism of Action cluster_cell Leukemic Cell BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Phosphorylates ATP ATP ATP->BCR-ABL Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes Imatinib Imatinib Imatinib->BCR-ABL Blocks ATP binding

Imatinib blocks the BCR-ABL kinase activity.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of imatinib and N-desmethyl imatinib in biological matrices due to its high sensitivity, specificity, and robustness.[9][10][11] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the analysis of imatinib and N-desmethyl imatinib.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Imatinib5 - 7500> 0.996
N-Desmethyl Imatinib10 - 1500> 0.996

Data synthesized from multiple sources.[3][9]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Imatinib15 (Low QC)< 15< 1585 - 115
150 (Mid QC)< 15< 1585 - 115
210 (High QC)< 15< 1585 - 115
N-Desmethyl Imatinib30 (Low QC)< 15< 1585 - 115
300 (Mid QC)< 15< 1585 - 115
450 (High QC)< 15< 1585 - 115

QC = Quality Control, %RSD = Percent Relative Standard Deviation. Data represents typical acceptance criteria from validated methods.[9][12]

Table 3: Sensitivity and Recovery

AnalyteLLOQ (ng/mL)Recovery (%)
Imatinib5> 85
N-Desmethyl Imatinib10> 85

LLOQ = Lower Limit of Quantification. Data synthesized from multiple sources.[2][9]

Experimental Protocol

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of imatinib and N-desmethyl imatinib in human plasma.

Materials and Reagents
  • Imatinib and N-desmethyl imatinib reference standards

  • This compound (internal standard)

  • Methanol (HPLC grade)[13]

  • Acetonitrile (B52724) (HPLC grade)[13]

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 10 µL of the internal standard working solution (this compound in methanol) to all tubes except for the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[14]

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

cluster_workflow Sample Preparation Workflow Start Start Plasma_Sample 100 µL Plasma Start->Plasma_Sample Add_IS Add 10 µL Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex 30 sec Protein_Precipitation->Vortex Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant LC_MS_Analysis Inject into LC-MS/MS Transfer_Supernatant->LC_MS_Analysis End End LC_MS_Analysis->End

Plasma sample preparation workflow.

LC-MS/MS Conditions

Table 4: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 2 min, hold for 1 min, return to initial conditions
Column Temperature40°C
Injection Volume5 µL

Conditions are typical and may require optimization.[15]

Table 5: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
Imatinibm/z 494.3 → 394.3
N-Desmethyl Imatinibm/z 480.3 → 394.3
This compound (IS)m/z 488.3 → 402.3 (example, exact mass may vary)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

MRM = Multiple Reaction Monitoring, IS = Internal Standard. The m/z values for the deuterated internal standard should be confirmed based on the specific product information.[10][11]

Data Analysis
  • Integrate the peak areas for the analytes and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of imatinib. Adherence to this protocol will enable researchers and clinicians to obtain accurate and precise measurements of imatinib and its active metabolite, facilitating personalized dose adjustments to improve patient outcomes.

References

Application Note: High-Throughput Quantification of N-Desmethyl Imatinib-d8 in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid-liquid extraction (LLE) protocol for the efficient recovery of N-Desmethyl Imatinib-d8 from human plasma. N-Desmethyl Imatinib is the primary active metabolite of Imatinib, a tyrosine kinase inhibitor widely used in cancer therapy. The deuterated internal standard, this compound, is crucial for accurate quantification in bioanalytical studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput sample preparation method for pharmacokinetic and therapeutic drug monitoring studies. The described LLE method, utilizing ethyl acetate (B1210297) as the extraction solvent, is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). All quantitative data, including recovery and matrix effects, are summarized, and a detailed experimental workflow is provided.

Introduction

Imatinib is a cornerstone in the treatment of various cancers, and monitoring its plasma concentrations, along with its active metabolite N-Desmethyl Imatinib, is essential for optimizing therapeutic outcomes. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis as they mimic the analyte's behavior during sample preparation and analysis, correcting for variability. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, thereby removing endogenous interferences like proteins and phospholipids. This application note provides a comprehensive LLE protocol specifically tailored for this compound, ensuring high recovery and minimal matrix effects for sensitive and accurate LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound (Internal Standard)

  • Imatinib and N-Desmethyl Imatinib reference standards

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (B78521) solution (0.1 mol/L)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Reagent grade water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 15,000 rpm and 4°C

  • Sample evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Aliquot 300 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to each tube (excluding blank samples used for matrix effect assessment).

  • Basification: Add 50 µL of 0.1 mol/L sodium hydroxide solution to each tube to adjust the pH, facilitating the extraction of the analytes into the organic solvent.

  • Vortexing: Vortex mix the samples for approximately 2 minutes.

  • Addition of Extraction Solvent: Add 1.2 mL of ethyl acetate to each tube.

  • Extraction: Vortex mix thoroughly for 5 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Flow Rate 0.25 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Table 1: Recommended Liquid Chromatography and Mass Spectrometry Conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Imatinib480.0394.0
Imatinib494.5394.5
This compound (IS)502.3394.3

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Analytes and Internal Standard.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of Imatinib and N-Desmethyl Imatinib in human plasma. It is important to note that the recovery data presented for the ethyl acetate LLE method is for Imatinib, while the recovery data for N-Desmethyl Imatinib is from a different, highly efficient liquid phase microextraction method, as specific data for its ethyl acetate LLE was not available in the cited literature.

AnalyteExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)
ImatinibEthyl Acetate LLE53.2 - 67.9<9
N-Desmethyl ImatinibSA-SHS-LPME97.0 - 102.0<5

Table 3: Extraction Recovery Data.[2][3]

AnalyteMatrix Effect (%)
ImatinibMinimal
N-Desmethyl ImatinibMinimal

Table 4: Matrix Effect Summary. While specific quantitative values for the ethyl acetate LLE method were not detailed in the reviewed literature, the use of a deuterated internal standard is expected to effectively compensate for any observed matrix effects.

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample (300 µL) spike Spike with this compound (IS) start->spike basify Add 50 µL 0.1M NaOH spike->basify vortex1 Vortex (2 min) basify->vortex1 add_solvent Add 1.2 mL Ethyl Acetate vortex1->add_solvent extract Vortex (5 min) add_solvent->extract centrifuge Centrifuge (15,000 rpm, 10 min, 4°C) extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Data Acquisition & Quantification inject->quantify

Caption: Liquid-Liquid Extraction Workflow for this compound.

Conclusion

The liquid-liquid extraction protocol detailed in this application note provides a reliable and effective method for the isolation and quantification of this compound from human plasma. The use of ethyl acetate as the extraction solvent, coupled with a basification step, ensures efficient recovery of the analyte. The subsequent analysis by LC-MS/MS with a deuterated internal standard allows for accurate and precise quantification, making this method highly suitable for high-throughput bioanalytical applications in clinical and research settings. The provided workflow and parameters serve as a comprehensive guide for researchers to implement this method in their laboratories.

References

Application Note & Protocol: Solid-Phase Extraction for Quantification of Imatinib and its Metabolite N-desmethyl Imatinib in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729) is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] This potent tyrosine kinase inhibitor specifically targets the BCR-ABL fusion protein, the product of the Philadelphia chromosome translocation, which is characteristic of CML. The BCR-ABL protein has constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, blocking its activity and downstream signaling pathways, thereby inducing apoptosis in cancer cells.

The primary active metabolite of Imatinib is N-desmethyl imatinib (CGP74588), which exhibits similar pharmacological activity to the parent drug. Therapeutic drug monitoring (TDM) of Imatinib and N-desmethyl imatinib is crucial for optimizing treatment efficacy and minimizing toxicity.[1][2][3] Plasma trough concentrations of Imatinib are correlated with clinical response, with a target level of approximately 1000 ng/mL often cited for achieving optimal cytogenetic and molecular responses in CML patients.[1][2] Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the accurate quantification of Imatinib and its metabolites in plasma. This application note provides a detailed protocol for an SPE-based method for the simultaneous determination of Imatinib and N-desmethyl imatinib in human plasma.

Signaling Pathway of Imatinib Action

The following diagram illustrates the BCR-ABL signaling pathway and the mechanism of action of Imatinib.

BCR-ABL Signaling Pathway and Imatinib Inhibition cluster_0 BCR-ABL Mediated Signaling cluster_1 Imatinib Inhibition BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate Phosphorylation BCR-ABL_inactive BCR-ABL Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Downstream Signaling->Inhibition of Apoptosis Imatinib Imatinib Imatinib->BCR-ABL_inactive Binds to ATP pocket

Caption: Mechanism of Imatinib action on the BCR-ABL pathway.

Experimental Protocols

This section details the materials and a step-by-step procedure for the solid-phase extraction of Imatinib and N-desmethyl imatinib from human plasma, followed by LC-MS/MS analysis.

Materials
  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, Strata-X-C)

  • Reagents:

  • Standards:

    • Imatinib certified reference material

    • N-desmethyl imatinib certified reference material

    • Imatinib-d8 (internal standard) certified reference material

  • Equipment:

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • SPE manifold

    • Nitrogen evaporator

    • LC-MS/MS system

Sample Preparation and Solid-Phase Extraction Workflow

The following diagram outlines the workflow for sample preparation and solid-phase extraction.

SPE Workflow for Imatinib and Metabolite Start Start Plasma_Sample Plasma Sample (100 µL) Start->Plasma_Sample Add_IS Add Internal Standard (Imatinib-d8) Plasma_Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Load_Supernatant Load Supernatant onto Conditioned SPE Cartridge Vortex_Centrifuge->Load_Supernatant Wash_1 Wash 1: Acidic Solution (e.g., 2% Formic Acid in Water) Load_Supernatant->Wash_1 Wash_2 Wash 2: Organic Solvent (e.g., Methanol) Wash_1->Wash_2 Elute Elute with Basic Organic Solution (e.g., 5% NH4OH in Methanol) Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow.

Detailed Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Imatinib, N-desmethyl imatinib, and Imatinib-d8 in methanol (e.g., 1 mg/mL).

    • Prepare working solutions for calibration standards and QCs by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

    • Spike blank human plasma with the working solutions to prepare calibration standards and QCs at desired concentrations.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the Imatinib-d8 internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 2% formic acid in water.

      • Wash the cartridge with 1 mL of methanol.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Imatinib: m/z 494.3 → 394.2

    • N-desmethyl imatinib: m/z 480.3 → 394.2

    • Imatinib-d8: m/z 502.3 → 402.2

Data Presentation

The following tables summarize typical quantitative data for the SPE-LC-MS/MS method for Imatinib and N-desmethyl imatinib.

Table 1: Method Validation Parameters

ParameterImatinibN-desmethyl imatinib
Linearity Range (ng/mL) 5 - 50005 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 55
Correlation Coefficient (r²) > 0.995> 0.995

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imatinib 15 (Low QC)< 10< 1090 - 110
250 (Mid QC)< 10< 1090 - 110
4000 (High QC)< 10< 1090 - 110
N-desmethyl imatinib 15 (Low QC)< 15< 1585 - 115
200 (Mid QC)< 15< 1585 - 115
800 (High QC)< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Imatinib > 85< 15
N-desmethyl imatinib > 80< 20

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Imatinib and its primary metabolite, N-desmethyl imatinib, from human plasma for quantitative analysis by LC-MS/MS. The described method is sensitive, specific, and reproducible, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting. The provided workflow diagrams and data tables offer a clear guide for implementation and expected performance of the assay. Adherence to this protocol can aid in achieving accurate and reliable measurements, contributing to the optimization of Imatinib therapy for patients with CML and GIST.

References

Application Note and Protocol: Preparation of N-Desmethyl Imatinib-d8 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Imatinib-d8 is the deuterated form of N-Desmethyl Imatinib, a major active metabolite of Imatinib. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers. The deuterated analog serves as an essential internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining the concentration of N-Desmethyl Imatinib in biological matrices. This document provides a detailed protocol for the preparation of a stock solution of this compound.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₂₈H₂₁D₈N₇O[1][2][3]
Molecular Weight 487.63 g/mol [1][2][4]
CAS Number 1185103-28-9[1][3][5]
Appearance Solid, Light yellow to yellow[1]
Purity ≥95% (HPLC)[6]
Solubility in DMSO 100 mg/mL (205.07 mM); requires sonication. It is important to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1][7]
Solubility in Ethanol Approximately 0.2 mg/mL[8]
Solubility in DMF Approximately 16 mg/mL[8]

Experimental Protocol

This protocol outlines the procedure for preparing a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), reagent grade or higher

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicator (water bath)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions:

  • Handle this compound in a well-ventilated area or a chemical fume hood.[9]

  • Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[9]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.[9][10]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a clean, dry amber glass vial.

    • Add the calculated volume of DMSO to the vial. For a 1 mg/mL solution, add 1 mL of DMSO.

    • Tightly cap the vial.

  • Mixing and Sonication:

    • Vortex the vial for 1-2 minutes to facilitate dissolution.

    • If the solid does not fully dissolve, place the vial in a sonicator water bath and sonicate until the solution is clear.[1][7] This may take several minutes. Gentle heating can also aid dissolution, but care should be taken to avoid degradation.[1]

  • Verification and Storage:

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • For long-term storage, the stock solution should be stored at -80°C, which allows for stability for up to 6 months.[1][7] For short-term storage, -20°C is suitable for up to 1 month.[1][7]

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Diagrams

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Final Steps & Storage A Equilibrate Compound to Room Temperature B Weigh this compound Powder A->B C Transfer Powder to Amber Vial B->C D Add Calculated Volume of DMSO C->D E Vortex and Sonicate Until Dissolved D->E F Visually Inspect for Clarity E->F G Label Vial Appropriately F->G H Aliquot for Single Use G->H I Store at -80°C (Long-term) or -20°C (Short-term) H->I

Caption: Workflow for preparing the this compound stock solution.

References

Application Notes: N-Desmethyl Imatinib-d8 for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl Imatinib is the primary and pharmacologically active metabolite of Imatinib, a cornerstone targeted therapy for cancers driven by specific tyrosine kinases.[1][2] Imatinib and its N-desmethyl metabolite potently inhibit the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), as well as c-KIT in gastrointestinal stromal tumors (GIST) and the platelet-derived growth factor receptor (PDGFR).[1][3][4] The N-desmethyl metabolite is formed in the liver primarily by the CYP3A4 enzyme and demonstrates comparable in vitro potency against the Bcr-Abl kinase to its parent compound, Imatinib.[1][2][4]

N-Desmethyl Imatinib-d8 (B128419) is a stable, deuterium-labeled version of the active metabolite.[5][6][7] In cell-based assays, it serves two critical functions:

  • Bio-equivalent Surrogate: For assays measuring biological activity (e.g., cell viability, apoptosis, kinase inhibition), N-Desmethyl Imatinib-d8 can be used as a direct substitute for N-Desmethyl Imatinib. The isotopic labeling does not alter its biological function or potency.

  • Internal Standard for Mass Spectrometry: Its primary and most crucial application is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[7][8][9] When studying the uptake, metabolism, or efflux of N-Desmethyl Imatinib in cell cultures, a known concentration of the deuterated form is added to samples. Because it is chemically identical to the analyte but mass-shifted, it co-elutes and experiences the same sample processing variations and ion suppression, allowing for highly accurate quantification of the non-labeled compound.[8]

Mechanism of Action

Like Imatinib, N-Desmethyl Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3][4] In susceptible cancer cells, such as those with the Bcr-Abl fusion gene, this kinase is constitutively active, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site, N-Desmethyl Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that drives oncogenesis and inducing apoptosis.[4][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Tyrosine Kinase (BCR-ABL, c-KIT, PDGFR) Substrate Downstream Substrate RTK->Substrate phosphorylates ATP ATP ATP->RTK binds Drug N-Desmethyl Imatinib Drug->RTK inhibits P_Substrate Phosphorylated Substrate Signal Pro-Survival & Proliferation Signaling P_Substrate->Signal Apoptosis Apoptosis Signal->Apoptosis Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Inhibition of Tyrosine Kinase Signaling Pathway.

Quantitative Data

The in vitro potency of N-Desmethyl Imatinib is comparable to that of the parent drug, Imatinib, against key targets. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 Value (nM)Cell Context
ImatinibBcr-Abl38Cell-free
N-Desmethyl Imatinib Bcr-Abl 38 Cell-free
Imatinibc-Kit100Cell-based
ImatinibPDGFR100Cell-based
Imatinibv-Abl600Cell-free

Data compiled from multiple sources.[2][11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12][13][14]

G A 1. Seed Cells (e.g., K562) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions of this compound) B->C D 4. Incubate (72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (0.5 mg/mL final concentration) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for MTT Cell Viability Assay.

Methodology

  • Cell Plating: Seed Bcr-Abl positive cells (e.g., K562 cell line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.01 µM to 10 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12][16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Quantification of Intracellular Compound using LC-MS

This protocol describes the primary use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of intracellular N-Desmethyl Imatinib.

G A 1. Treat Cells with non-labeled N-Desmethyl Imatinib B 2. Incubate for desired time A->B C 3. Harvest & Lyse Cells (e.g., using sonication in methanol) B->C D 4. Spike with Internal Standard Add known concentration of this compound C->D E 5. Protein Precipitation (e.g., with acetonitrile) & Centrifuge D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis Quantify analyte/IS ratio F->G H 8. Calculate Concentration based on calibration curve G->H

Caption: Workflow for LC-MS Quantification.

Methodology

  • Cell Treatment: Culture cells (e.g., K562) to a sufficient density in a multi-well plate (e.g., 6-well plate). Treat the cells with the non-labeled N-Desmethyl Imatinib at the desired concentration and for the desired time period.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any extracellular compound. Harvest the cells by scraping or trypsinization.

  • Lysis and Standard Spiking: Lyse the cell pellet using a protein precipitation solvent (e.g., 200 µL of ice-cold methanol). Immediately add a known, fixed amount of this compound stock solution to the lysate. This step is critical; the SIL-IS must be added at the earliest point to account for variations in sample preparation.[8]

  • Sample Preparation: Vortex the mixture vigorously. Add an additional volume of a precipitation solvent like acetonitrile (B52724) to ensure complete protein precipitation.[17]

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins and cell debris.

  • Sample Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Develop a chromatographic method that separates the analyte from other cellular components. Set up the mass spectrometer to monitor specific mass transitions for both the non-labeled N-Desmethyl Imatinib and the deuterated this compound.

  • Quantification: Generate a calibration curve using known concentrations of the non-labeled analyte spiked with the same fixed concentration of the SIL-IS. Calculate the ratio of the analyte peak area to the SIL-IS peak area. Determine the concentration of N-Desmethyl Imatinib in the cell lysate by comparing its peak area ratio to the calibration curve.

References

Application Notes: Electrospray Ionization for N-Desmethyl Imatinib-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Desmethyl Imatinib (B729) and its deuterated internal standard, N-Desmethyl Imatinib-d8, using Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Introduction

Imatinib is a tyrosine kinase inhibitor widely used in cancer therapy. Its primary active metabolite is N-Desmethyl Imatinib. Therapeutic drug monitoring of both imatinib and N-Desmethyl Imatinib is crucial for optimizing treatment efficacy and safety due to significant inter-individual pharmacokinetic variability. Stable isotope-labeled internal standards, such as this compound or Imatinib-d8, are essential for accurate quantification in complex biological matrices like plasma. This protocol outlines the optimized electrospray ionization (ESI) and mass spectrometry settings for the sensitive and robust detection of these analytes. The method consistently utilizes positive ion mode ESI for detection.[1][2]

Experimental Protocols

A common and effective workflow for the analysis of N-Desmethyl Imatinib from biological samples involves sample preparation via protein precipitation, followed by liquid chromatographic separation and detection by tandem mass spectrometry.

Sample Preparation: Protein Precipitation

This method is widely used for its simplicity and efficiency in removing proteins from plasma samples.[1][3][4][5]

  • To a 100 µL aliquot of plasma sample, add 25 µL of a methanol (B129727) solution containing the internal standard (e.g., Imatinib-d8).[5]

  • Add 0.5 mL of methanol to precipitate the plasma proteins.[5]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and precipitation.[5]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]

  • Transfer the resulting supernatant to a new tube.

  • Evaporate the supernatant to dryness under vacuum.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).[5]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[5][6]

Liquid Chromatography (LC) Conditions

Isocratic or gradient elution on a C18 column is typically employed for the separation of N-Desmethyl Imatinib and its internal standard.[1][2][3][4]

ParameterRecommended Value
Column C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm)[3][4]
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% Formic Acid and 0.2% Ammonium Acetate[3][4]
Flow Rate 0.7 mL/min[3][4]
Elution Mode Isocratic
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10 µL[6]
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.[6][7]

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)[1][6][7]
Spray Voltage 3.0 kV[6]
Desolvation Gas Nitrogen[6]
Desolvation Gas Flow 500 L/h[6]
Desolvation Temperature 350°C[6]
Collision Gas Argon[6]

Quantitative Data and MRM Settings

The following table summarizes the key mass spectrometry parameters for the detection of N-Desmethyl Imatinib and a commonly used internal standard, Imatinib-d8.

CompoundMRM Transition (m/z)Cone Voltage (V)Collision Energy (eV)
N-Desmethyl Imatinib 480.0 → 394.0[3][4][6]30[6]28[6]
Imatinib-d8 (Internal Standard) 502.4 → 394.2[8]Not specifiedNot specified

Note: While this compound is the ideal internal standard, Imatinib-d8 is frequently used and validated for the simultaneous quantification of Imatinib and N-Desmethyl Imatinib.[1][7] Optimal cone voltage and collision energy for Imatinib-d8 should be determined empirically but are expected to be similar to those for Imatinib.

Experimental Workflow Visualization

The logical flow of the analytical protocol, from sample receipt to final data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (Imatinib-d8) Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep ESI Electrospray Ionization (Positive Mode) LC_Sep->ESI MS_Detect Tandem MS Detection (MRM) ESI->MS_Detect Quant Quantification MS_Detect->Quant Report Generate Report Quant->Report

Caption: Workflow for LC-MS/MS analysis of N-Desmethyl Imatinib.

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Imatinib-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-Desmethyl Imatinib-d8.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and systematic solutions.

Q1: What are the common causes of peak tailing for this compound and how can I resolve it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing basic compounds like this compound. This phenomenon can compromise resolution and lead to inaccurate quantification.[1] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2]

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: The ionization state of both this compound and the silanol groups is dependent on the mobile phase pH.[2][3]

    • Low pH Approach: By lowering the mobile phase pH (e.g., to pH 3-4), the silanol groups become protonated, minimizing their interaction with the protonated basic analyte.[2][3]

    • High pH Approach: Increasing the mobile phase pH (e.g., to pH 9-10) can deprotonate the analyte, reducing its ionic interaction with any ionized silanols. It is crucial to ensure your column is stable at higher pH ranges.[2]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (B128534) (TEA), can help mask the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[2]

  • Column Selection:

    • Consider using a column with low residual silanol activity or one specifically designed for analyzing basic compounds.[2]

    • Columns with high-density bonding and end-capping are effective at shielding residual silanols.[1][2]

  • Column Contamination or Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, exposing more active silanol sites. If peak shape has deteriorated over time, cleaning the column according to the manufacturer's instructions or replacing it may be necessary.[2]

  • System Issues: Check for blockages in the guard column or column inlet frit, which can be resolved by replacing the guard or reverse flushing the column. Also, ensure there is no excessive extra-column volume from long or wide-diameter tubing.[1][4]

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, characterized by a leading edge that slopes gently, is less common than tailing but can also affect analytical accuracy.[5]

Troubleshooting Steps for Peak Fronting:

  • Sample Overload: Injecting a sample that is too concentrated is the most common cause of peak fronting.[5][6] This saturates the stationary phase, causing some analyte molecules to travel through the column more quickly.

    • Solution: Dilute the sample (e.g., a 1-to-10 dilution) and reinject.[5][6] If the fronting disappears, sample overload was the issue.

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Issues: A void or channel in the column packing material can also cause peak fronting.[2][4] This is more likely to affect all peaks in the chromatogram.

    • Solution: If a column void is suspected, the column should be replaced.[4]

  • Low Column Temperature (in Gas Chromatography): While less common in HPLC, a column temperature that is too low can cause peak fronting in GC.[5]

Q3: I am observing a split peak for this compound. What should I investigate?

A split peak can indicate a few different problems, from simple equipment issues to more complex chemical interactions.

Troubleshooting Steps for Split Peaks:

  • Blocked Frit or Contamination: A partially blocked inlet frit on the column can distort the sample band, leading to a split peak.[7]

    • Solution: Reverse-flush the column. If this doesn't resolve the issue, the frit may need to be replaced, or the column itself may be contaminated.

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting, especially for early eluting peaks.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.

  • Co-eluting Interference: The split peak may actually be two different co-eluting compounds.

    • Solution: To investigate this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.[4]

  • Column Void: A void at the head of the column can cause the sample to be distributed unevenly, resulting in a split or distorted peak.

    • Solution: Replacing the column is typically the only solution for a significant void.

Q4: Can the deuterium (B1214612) labeling in this compound affect its peak shape compared to the unlabeled compound?

Yes, while deuterated internal standards are designed to be chemically and physically similar to their unlabeled counterparts, there can be slight differences in their chromatographic behavior.[8][9]

  • Retention Time Shifts: Highly deuterated compounds can sometimes have slightly different retention times than the analyte.[8][10] This is attributed to small differences in lipophilicity due to deuteration.[10] For optimal performance as an internal standard, this compound should co-elute with N-Desmethyl Imatinib (B729).[8][9]

  • Impact on Peak Shape: If the deuterated standard and the analyte are not fully co-eluting, it can lead to differential matrix effects, which may affect the accuracy and precision of the results, although it doesn't typically cause poor peak shape on its own.[10] The fundamental causes of poor peak shape (tailing, fronting) for the deuterated standard are the same as for the unlabeled compound.

Experimental Protocols

Below are representative experimental protocols for the analysis of Imatinib and its metabolite, N-Desmethyl Imatinib. These can be adapted for troubleshooting the peak shape of this compound.

Protocol 1: LC-MS/MS Method for Imatinib and N-Desmethyl Imatinib

This protocol is based on a validated method for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma.[11]

  • Sample Preparation: Protein precipitation with methanol.[11]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[11]

  • Column: Thermo BDS Hypersil C18 column (4.6 × 100 mm, 2.4 µm).[11]

  • Mobile Phase: Isocratic elution with methanol–water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[11]

  • Flow Rate: 0.7 mL/min.[11]

  • Detection: Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM).[11]

    • Imatinib Transition: m/z 494 → 394[11]

    • N-Desmethyl Imatinib Transition: m/z 480 → 394[11]

Protocol 2: HPLC-UV Method for Imatinib Mesylate

This protocol is adapted from a method for the estimation of Imatinib Mesylate in pharmaceutical dosage forms.[12]

  • Chromatographic System: HPLC with UV detection.[12]

  • Column: C18 column (e.g., Xterra, 5 μm).[12]

  • Mobile Phase: Phosphate buffer (pH 4.5) and Acetonitrile (55:45 v/v).[12]

  • Flow Rate: 0.9 mL/min.[12]

  • Detection Wavelength: 256 nm.[12]

Data Presentation

The following table summarizes common HPLC parameters that can be adjusted to troubleshoot poor peak shape for this compound.

ParameterCommon ProblemRecommended Adjustment to Improve Peak ShapeReference
Mobile Phase pH Peak TailingLower pH to ~3-4 or raise to ~9-10 (ensure column stability).[2][3]
Mobile Phase Composition Poor Resolution, Peak Tailing/FrontingAdjust the ratio of organic solvent to aqueous buffer. Add a buffer if one is not present.[3][4]
Mobile Phase Additives Peak TailingAdd a small concentration of a basic modifier like triethylamine (TEA).[2]
Column Chemistry Peak TailingUse a column with end-capping or one designed for basic compounds.[1][2]
Sample Concentration Peak FrontingDilute the sample.[5][6]
Sample Solvent Peak Fronting/SplittingDissolve the sample in the mobile phase.[6]
Flow Rate Broad PeaksOptimize for best efficiency; excessively low or high rates can increase band broadening.[4][13]
Column Temperature Variable Retention, Poor Peak ShapeUse a column oven to maintain a consistent and elevated temperature.[4]
Injection Volume Peak FrontingReduce the injection volume.[4][6]

Visualizations

The following diagrams illustrate logical workflows for troubleshooting poor peak shape.

Troubleshooting_Peak_Tailing start Poor Peak Shape: Tailing Observed check_basic Is the analyte basic (e.g., N-Desmethyl Imatinib-d8)? start->check_basic silanol_interaction Primary Suspect: Secondary interaction with residual silanols. check_basic->silanol_interaction Yes adjust_ph Adjust Mobile Phase pH (Low: 3-4 or High: 9-10) silanol_interaction->adjust_ph use_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->use_additive No Improvement resolved Peak Shape Improved adjust_ph->resolved Success change_column Change Column (End-capped, base-deactivated) use_additive->change_column No Improvement use_additive->resolved Success check_system Check for System Issues (e.g., column contamination, extra-column volume) change_column->check_system No Improvement change_column->resolved Success check_system->resolved Success

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Troubleshooting_Peak_Fronting start Poor Peak Shape: Fronting Observed check_overload Is sample concentration high? start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No resolved Peak Shape Improved dilute_sample->resolved Success change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column Suspect Column Void or Damage check_solvent->check_column No change_solvent->resolved Success replace_column Replace Column check_column->replace_column replace_column->resolved Success

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Overcoming Ion Suppression with N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Desmethyl Imatinib-d8 to overcome ion suppression in the bioanalysis of N-Desmethyl Imatinib (B729) and Imatinib.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue 1: Significant Ion Suppression Observed for the Analyte

Question: My signal intensity for Imatinib and N-Desmethyl Imatinib is significantly lower in matrix samples compared to solvent standards, suggesting strong ion suppression. How can I confirm and mitigate this?

Answer:

Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for this effect.[3][4]

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Post-Column Infusion Experiment: Continuously infuse a standard solution of Imatinib and N-Desmethyl Imatinib post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components confirms the presence of ion suppression zones.

  • Implement this compound as the Internal Standard:

    • Since this compound is chemically and structurally almost identical to N-Desmethyl Imatinib, it will co-elute and experience the same degree of ion suppression.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by ion suppression can be normalized, leading to accurate quantification.

  • Optimize Sample Preparation:

    • While a SIL-IS compensates for ion suppression, minimizing it through effective sample cleanup is always recommended. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than protein precipitation.[1]

Issue 2: Chromatographic Separation of Analyte and this compound

Question: I am observing a slight retention time shift between my analyte (N-Desmethyl Imatinib) and the deuterated internal standard (this compound). Is this a problem, and how can I resolve it?

Answer:

A slight chromatographic separation between an analyte and its deuterated internal standard is a known phenomenon referred to as the "deuterium isotope effect."[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][6] If this shift is significant, the analyte and the internal standard may be affected differently by localized zones of ion suppression, which can compromise the accuracy of the results.[8]

Troubleshooting Steps:

  • Assess the Significance of the Shift:

    • Overlay the chromatograms of the analyte and this compound. If the peaks are still largely overlapping, the impact on quantification may be minimal. However, if the separation is more pronounced, corrective actions are necessary.

  • Modify Chromatographic Conditions:

    • Adjust Mobile Phase Composition: A slight change in the organic-to-aqueous ratio of the mobile phase can alter the interactions with the stationary phase and reduce the retention time difference.[6]

    • Modify Gradient Slope: A shallower gradient can sometimes improve the co-elution of the analyte and its SIL-IS.

    • Adjust Column Temperature: Changing the column temperature can influence the hydrophobic interactions and may reduce the separation.[6]

  • Evaluate Alternative Columns:

    • The degree of separation can be dependent on the specific stationary phase chemistry. Testing a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl) might resolve the issue.

Issue 3: Inconsistent or Low Signal from this compound

Question: The peak area of my internal standard, this compound, is highly variable or lower than expected across my sample batch. What are the potential causes and solutions?

Answer:

A stable and consistent internal standard signal is crucial for reliable quantification. Variability in the IS signal can point to issues in sample preparation, the LC system, or the mass spectrometer.

Troubleshooting Steps:

  • Verify Sample Preparation Consistency:

    • Pipetting Accuracy: Ensure that the pipettes used for adding the internal standard solution are properly calibrated and that the same volume is added to every sample.

    • Extraction Efficiency: Inconsistent extraction recovery of the internal standard can lead to signal variability. Ensure uniform mixing and incubation times during the extraction process.

  • Check for LC System and Autosampler Issues:

    • Injection Volume Precision: Verify the precision of the autosampler to ensure consistent injection volumes.

    • Carryover: Inject a blank sample after a high-concentration sample to check for carryover of the internal standard.

  • Inspect the Mass Spectrometer Source:

    • Source Cleanliness: A contaminated ion source can lead to fluctuating ionization efficiency. Perform routine cleaning of the ESI probe and ion transfer optics.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A1: A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[3] This ensures that it behaves in the same manner during sample preparation (e.g., extraction recovery) and experiences the same degree of ion suppression in the MS source. A structural analog, while similar, may have different extraction efficiencies and ionization responses, leading to less accurate correction.

Q2: Can I use Imatinib-d8 as the internal standard for the quantification of N-Desmethyl Imatinib?

A2: While Imatinib-d8 is an excellent internal standard for Imatinib, it is not ideal for N-Desmethyl Imatinib. The best practice is to use an isotopically labeled version of the specific analyte you are quantifying. Since N-Desmethyl Imatinib and Imatinib will have different retention times, they may be subject to different matrix effects. Using this compound for N-Desmethyl Imatinib ensures the most accurate compensation for ion suppression.

Q3: How do I prepare my calibration standards and quality control (QC) samples?

A3: Calibration standards and QC samples should be prepared by spiking known concentrations of the analyte (Imatinib and N-Desmethyl Imatinib) into a blank biological matrix that is identical to your study samples.[9][10] It is recommended to use separate stock solutions for preparing calibration standards and QC samples to ensure an independent assessment of the method's accuracy.[10] A constant amount of the this compound internal standard is added to all calibration standards, QCs, and unknown samples.

Q4: What are the typical mass transitions (MRM) for Imatinib, N-Desmethyl Imatinib, and a deuterated Imatinib internal standard?

A4: Based on published literature, typical MRM transitions in positive ion mode are:

  • Imatinib: m/z 494 → 394[1][11][12]

  • N-Desmethyl Imatinib: m/z 480 → 394[11][12]

  • Imatinib-d8: m/z 502 → 394[13][14]

Note that the transition for this compound would be shifted by the mass of the deuterium (B1214612) labels from the parent ion of N-Desmethyl Imatinib. The exact m/z values should be optimized on your specific mass spectrometer.

Data Presentation

The following tables illustrate the impact of ion suppression on the quantification of N-Desmethyl Imatinib and how the use of this compound compensates for this effect. Please note that this is illustrative data based on typical experimental outcomes.

Table 1: Effect of Ion Suppression on N-Desmethyl Imatinib Signal

Sample TypeN-Desmethyl Imatinib Concentration (ng/mL)Peak Area (Analyte)Signal Suppression (%)
Solvent Standard1001,500,0000%
Plasma Extract100600,00060%

Table 2: Compensation of Ion Suppression using this compound

Sample TypeAnalyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Solvent Standard1,500,0001,450,0001.03100.0100.0
Plasma Extract600,000580,0001.03100.0100.0

As shown in Table 2, despite a 60% reduction in the absolute peak areas of both the analyte and the internal standard in the plasma sample, the peak area ratio remains consistent. This allows for accurate quantification of the analyte, demonstrating the effectiveness of using a SIL-IS to overcome ion suppression.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of Imatinib and N-Desmethyl Imatinib

This protocol outlines a typical bioanalytical method using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Imatinib, N-Desmethyl Imatinib, and this compound in DMSO.

  • Working Standard Solutions: Prepare serial dilutions of the Imatinib and N-Desmethyl Imatinib stock solutions in a 50:50 mixture of acetonitrile (B52724) and water to create working standards for calibration curves and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 5-5000 ng/mL for Imatinib and 2-500 ng/mL for N-Desmethyl Imatinib).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Imatinib: Q1 494.3 -> Q3 394.2

    • N-Desmethyl Imatinib: Q1 480.3 -> Q3 394.2

    • This compound: Q1 488.3 -> Q3 394.2 (illustrative, confirm mass shift)

Visualizations

Imatinib Signaling Pathway

Imatinib_Signaling_Pathway Imatinib Mechanism of Action in CML BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Apoptosis Apoptosis ATP ATP ATP->BCR_ABL Binds to active site Imatinib Imatinib (Gleevec) Imatinib->BCR_ABL Competitively Inhibits ATP Binding Imatinib->Apoptosis Induces Downstream Downstream Signaling Pathways (RAS/MAPK, PI3K/AKT, JAK/STAT) Phospho_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival (Leukemia) Downstream->Proliferation

Caption: Imatinib competitively inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and inducing apoptosis in cancer cells.

Bioanalytical Workflow with Internal Standard

Bioanalytical_Workflow Bioanalytical Workflow for Overcoming Ion Suppression Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ion_Suppression Ion Suppression (Matrix Effect) Ion_Suppression->MS_Detection Affects Analyte & IS Equally Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Workflow demonstrating how a stable isotope-labeled internal standard is used to ensure accurate quantification despite matrix effects.

References

How to improve sensitivity for N-Desmethyl Imatinib-d8 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalytical detection of N-Desmethyl Imatinib-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: We are observing low signal intensity for this compound. What are the potential causes and solutions?

A1: Low signal intensity for this compound in LC-MS/MS analysis can stem from several factors throughout the analytical workflow. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer settings. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q2: Which sample preparation technique is recommended for optimal recovery of this compound from plasma?

A2: The choice of sample preparation method significantly impacts recovery and sensitivity. For N-Desmethyl Imatinib (B729) and its analogs, several techniques have been successfully employed. Protein precipitation (PPT) is a simple and rapid method, often yielding high recovery.[1] Solid-phase extraction (SPE) can provide cleaner extracts, reducing matrix effects and potentially improving sensitivity.[2][3] Liquid-liquid extraction (LLE) is another effective technique for achieving high recovery and clean samples.[4][5][6] The optimal method may depend on the specific matrix and the required level of sensitivity.

Q3: How can chromatographic conditions be optimized to improve the sensitivity of this compound detection?

A3: Chromatographic optimization is critical for separating this compound from interfering matrix components and ensuring a sharp peak shape, which directly contributes to sensitivity. Key parameters to consider include the choice of analytical column, mobile phase composition, and gradient elution profile. Using a column with appropriate chemistry (e.g., C18) and smaller particle size can enhance separation efficiency.[7][8] The mobile phase should be optimized for pH and organic solvent composition to achieve good retention and peak shape. An isocratic elution can provide stable baselines and consistent ionization, while a gradient elution may be necessary for complex matrices.[7][9]

Q4: What are the recommended mass spectrometer settings for sensitive detection of this compound?

A4: Proper optimization of mass spectrometer parameters is essential for maximizing the signal of this compound. This includes selecting the correct precursor and product ions for Multiple Reaction Monitoring (MRM), as well as optimizing collision energy (CE), declustering potential (DP), and ion source parameters. For N-Desmethyl Imatinib, the protonated molecule [M+H]+ is typically used as the precursor ion.[9] Since this compound is a deuterated analog, its mass will be shifted accordingly.

Q5: We are experiencing significant matrix effects in our analysis. How can these be mitigated?

A5: Matrix effects, such as ion suppression or enhancement, can severely impact the accuracy and sensitivity of your assay.[10][11][12] To mitigate these effects, consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering endogenous components.[11]

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components.[10][11]

  • Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[12] Since you are analyzing this compound, a different labeled standard would be needed if this is your analyte of interest.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal.[1]

Troubleshooting Guides

Issue: Low Sensitivity/Poor Signal for this compound

This guide provides a systematic approach to diagnosing and resolving low sensitivity issues.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Start: Low Sensitivity Observed cluster_1 Step 1: Mass Spectrometer Check cluster_2 Step 2: LC System Check cluster_3 Step 3: Sample Preparation Review cluster_4 Resolution Start Low Sensitivity for This compound MS_Check Verify MS Performance Start->MS_Check Tune_Check Check Tuning & Calibration MS_Check->Tune_Check Is MS tuned? Source_Clean Clean Ion Source MS_Check->Source_Clean Is source dirty? LC_Check Evaluate Chromatography MS_Check->LC_Check MS OK Tune_Check->LC_Check Tuning OK Source_Clean->LC_Check Source Cleaned Peak_Shape Assess Peak Shape & Retention Time LC_Check->Peak_Shape Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) LC_Check->Mobile_Phase Column_Health Inspect Column & Guard Column LC_Check->Column_Health Sample_Prep Review Sample Prep Protocol LC_Check->Sample_Prep LC OK Resolution Sensitivity Improved Peak_Shape->Resolution Peak Shape Improved Mobile_Phase->Resolution Mobile Phase Corrected Column_Health->Resolution Column Replaced Recovery_Test Perform Recovery Experiment Sample_Prep->Recovery_Test Matrix_Effect_Test Assess Matrix Effects Sample_Prep->Matrix_Effect_Test Sample_Prep->Resolution Sample Prep Optimized Extraction_Optimization Optimize Extraction (e.g., switch to SPE) Recovery_Test->Extraction_Optimization Low Recovery Extraction_Optimization->Resolution

Caption: A step-by-step workflow for troubleshooting low sensitivity in this compound detection.

Data Presentation

Table 1: Recommended Mass Spectrometer Parameters for N-Desmethyl Imatinib

Note: These parameters are for the non-deuterated N-Desmethyl Imatinib and should be adapted for the d8 variant. The precursor ion m/z will need to be adjusted to account for the eight deuterium (B1214612) atoms.

ParameterImatinibN-Desmethyl ImatinibInternal Standard (Example)Reference
Precursor Ion (m/z) 494.4480297 (Palonosetron)[8][9]
Product Ion (m/z) 394.2394110[8][9][13]
Ionization Mode ESI+ESI+ESI+[8][13]
Table 2: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantagesTypical RecoveryReference
Protein Precipitation (PPT) Fast, simple, inexpensive.Less clean extract, potential for significant matrix effects.>80%[1]
Solid-Phase Extraction (SPE) Cleaner extracts, reduced matrix effects, potential for analyte enrichment.More time-consuming and costly than PPT.>85%[2][4]
Liquid-Liquid Extraction (LLE) High recovery, clean extracts.Can be labor-intensive, requires solvent handling.88.3% - 103.6%[4]
Supported Liquid Extraction (SLE) Good balance of recovery and matrix effect control.May require method optimization for specific compounds.Favorable[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add a suitable internal standard.

  • Add 400 µL of cold methanol (B129727) for protein precipitation.[14]

  • Vortex the mixture for 20 seconds.[14]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for one minute.[14]

  • Transfer the supernatant to a clean tube for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Pre-condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a stronger solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Workflow for LC-MS/MS Analysis of this compound

LCMSMSWorkflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard (if applicable) Sample_Collection->Spiking Extraction Extraction (PPT, SPE, or LLE) Spiking->Extraction Injection Inject Extract into LC System Extraction->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Elution Analyte Elution Separation->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Signal Detection MRM->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound from biological matrices.

References

N-Desmethyl Imatinib-d8 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Desmethyl Imatinib-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues encountered in processed samples during bioanalytical experiments.

Troubleshooting Guide

Variability in the response of an internal standard (IS) can compromise the accuracy and precision of quantitative bioanalytical methods. The following table outlines potential stability-related issues with this compound, their probable causes, and recommended troubleshooting steps.

Observed Issue Potential Cause Recommended Solution
Decreasing IS Response Over Time in Processed Samples Post-preparative Instability: The internal standard may be degrading in the autosampler vial due to exposure to light, elevated temperature, or incompatible solvents.1. Re-inject freshly prepared samples and compare with aged samples to confirm degradation. 2. Protect samples from light by using amber vials. 3. Ensure the autosampler is temperature-controlled (typically at 4-10 °C). 4. Evaluate the stability of the IS in the final reconstitution solvent. If necessary, change the solvent to one where the IS is more stable.
Inconsistent IS Response Across a Batch Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS.[1][2] Inconsistent Sample Processing: Variability in extraction recovery or sample handling.1. Optimize the chromatographic method to separate this compound from matrix interferences.[1] 2. Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation). 3. Ensure thorough mixing and consistent timing during all sample preparation steps.
Unexpectedly High Analyte (N-Desmethyl Imatinib) Signal in Blank Samples Spiked with IS Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the IS may be exchanged with protons from the solvent or matrix, converting the IS into the unlabeled analyte.[3][4][5] Impurity in the IS: The this compound standard may contain a small amount of the unlabeled analyte.1. Assess the stability of the IS in acidic, neutral, and basic conditions to identify pH-dependent exchange.[5] The rate of exchange is often lowest around pH 2.5-3.[4] 2. Minimize the time samples are exposed to protic solvents (e.g., water, methanol) and elevated temperatures.[3][4] 3. If back-exchange is confirmed, consider using a ¹³C or ¹⁵N labeled internal standard, which are not prone to exchange.[3][4] 4. Verify the purity of the internal standard.
Chromatographic Peak Tailing or Splitting for the IS Interaction with Active Sites: The analyte may be interacting with active sites in the chromatographic system (e.g., column, tubing). Degradation On-Column: The IS may be degrading on the analytical column.1. Use a column with a different stationary phase or a newer generation column with better inertness. 2. Adjust the mobile phase pH or add modifiers to improve peak shape. 3. Ensure the mobile phase is compatible with the IS and does not promote on-column degradation.
Non-linear Calibration Curve Isotopic Interference: Naturally occurring heavy isotopes in the unlabeled analyte can contribute to the mass channel of the deuterated IS, especially at high analyte concentrations.[3]1. If possible, use an internal standard with a higher degree of deuteration to increase the mass difference.[3] 2. Consider using a ¹³C or ¹⁵N labeled IS.[3] 3. Adjust the concentration of the internal standard.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Like its parent compound, imatinib, N-Desmethyl Imatinib is susceptible to hydrolysis under acidic and alkaline conditions.

  • Temperature: Higher temperatures can accelerate degradation and isotopic exchange.[3][4] It is crucial to maintain low temperatures during sample storage and analysis.

  • Light: Exposure to light can lead to photodegradation. Samples should be protected from light, for example, by using amber vials.

  • Matrix Components: Endogenous enzymes or reactive species in the biological matrix can contribute to the degradation of the internal standard.

  • Solvent Composition: Protic solvents such as water and methanol (B129727) can facilitate the exchange of deuterium atoms with protons, a phenomenon known as back-exchange.[3][5]

Q2: My this compound internal standard shows a slight shift in retention time compared to the unlabeled analyte. Is this a problem?

A2: A slight retention time shift between a deuterated internal standard and the unlabeled analyte can sometimes occur due to the deuterium isotope effect. While often minor, this can become problematic if the two compounds elute into a region of differential matrix effects, leading to varied ion suppression or enhancement and compromising quantification.[2] If you observe this and suspect it is impacting your results, further optimization of the chromatographic method to minimize this separation or to move the analytes to a region with less matrix effect is recommended.

Q3: How can I prevent isotopic exchange of the deuterium labels on my this compound?

A3: To minimize isotopic exchange:

  • Control pH: Maintain a slightly acidic pH (around 2.5-3) in your solvents and processed samples where the rate of exchange is typically at a minimum.[4] Avoid basic conditions, which can significantly accelerate exchange.[5]

  • Maintain Low Temperatures: Keep samples and standards refrigerated or frozen and use a temperature-controlled autosampler.[4]

  • Limit Exposure to Protic Solvents: Minimize the time the internal standard is in contact with water or alcohol-based solvents, especially at room temperature.

  • Label Position: When sourcing the standard, if possible, choose one where the deuterium labels are on positions less prone to exchange, such as on aromatic rings rather than on heteroatoms.[6]

Q4: What should I do if I suspect my batch of this compound is impure?

A4: If you suspect the purity of your internal standard is compromised (e.g., contains the unlabeled analyte), you should:

  • Verify Purity: Analyze a high concentration solution of the internal standard alone and look for the presence of the unlabeled N-Desmethyl Imatinib.

  • Contact the Supplier: Reach out to the supplier for the certificate of analysis and to report the issue.

  • Qualify a New Lot: Obtain a new lot of the internal standard and perform a thorough qualification to ensure its purity and performance before using it in your assays.

Experimental Protocols

Below are detailed protocols for assessing the stability of this compound in processed biological samples. These experiments are crucial during method validation to ensure the reliability of the internal standard.

Protocol 1: Post-Preparative (Autosampler) Stability

Objective: To evaluate the stability of this compound in the final processed sample extract under the conditions of the autosampler.

Methodology:

  • Prepare a set of low and high concentration quality control (QC) samples in the biological matrix.

  • Process these samples using your established extraction procedure.

  • Reconstitute the final extracts in the injection solvent.

  • Immediately inject one set of the low and high QC samples (this will serve as the T=0 baseline).

  • Store the remaining processed samples in the autosampler under the intended analytical run conditions (e.g., 4°C for 24 hours).

  • After the specified duration, re-inject the stored samples.

  • Calculate the concentration of the analyte in the aged samples against a freshly prepared calibration curve. The mean concentration of the aged samples should be within ±15% of the T=0 samples.

Protocol 2: Freeze-Thaw Stability

Objective: To determine the stability of this compound in the biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare a set of low and high concentration QC samples in the biological matrix.

  • Store these samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

  • Thaw the samples completely at room temperature.

  • Once thawed, refreeze the samples at the storage temperature for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat this process for the desired number of cycles (typically three).

  • After the final cycle, process the samples and analyze them with a fresh calibration curve.

  • The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration that simulates the sample handling process.

Methodology:

  • Prepare a set of low and high concentration QC samples in the biological matrix.

  • Leave the samples on the bench-top at room temperature for a specified period (e.g., 4-6 hours).

  • After the incubation period, process the samples and analyze them against a fresh calibration curve.

  • The mean concentration should be within ±15% of the nominal concentration.

Quantitative Data Summary

The stability of this compound should be rigorously evaluated during method validation. The acceptance criterion is typically that the mean concentration of the stability-tested samples should be within ±15% of the nominal concentration. The following table provides an example of how to present stability data.

Table 1: Illustrative Stability Data for this compound in Human Plasma

Stability Test Condition Concentration (ng/mL) Mean Measured Concentration (ng/mL) % Bias Pass/Fail
Freeze-Thaw 3 cycles at -80°C109.8-2.0%Pass
500515+3.0%Pass
Short-Term (Bench-Top) 6 hours at 22°C1010.5+5.0%Pass
500489-2.2%Pass
Post-Preparative 24 hours at 4°C109.5-5.0%Pass
500508+1.6%Pass
Long-Term 90 days at -80°C1010.2+2.0%Pass
500520+4.0%Pass

Note: The data presented in this table is for illustrative purposes only and represents typical acceptance criteria.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_tests Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep_QC Prepare Low & High QC Samples FT Freeze-Thaw Cycles Prep_QC->FT Expose to Conditions BT Bench-Top Incubation Prep_QC->BT Expose to Conditions PP Post-Preparative Storage Prep_QC->PP Expose to Conditions Extract Sample Extraction FT->Extract BT->Extract PP->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare to Nominal/T=0 LCMS->Compare Criteria Acceptance Criteria (±15%) Compare->Criteria

Caption: Workflow for assessing the stability of this compound.

Potential Degradation/Transformation Pathway

Degradation_Pathway cluster_degradation Degradation/Transformation IS This compound Hydrolysis Hydrolysis Products (Amide Bond Cleavage) IS->Hydrolysis Acid/Base Oxidation Oxidation Products (Piperazine Ring Oxidation) IS->Oxidation Oxidizing Agents Back_Exchange Isotopic Exchange (Loss of Deuterium) IS->Back_Exchange Protic Solvents, pH, Temp Analyte N-Desmethyl Imatinib (Unlabeled) Back_Exchange->Analyte

Caption: Potential instability pathways for this compound.

References

Technical Support Center: Analysis of N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of N-Desmethyl Imatinib-d8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of analyte response (in this case, this compound) due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, urine).[1] These interferences can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[2] This is a significant concern in bioanalytical method development as it can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q2: I am using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't this compensate for matrix effects?

A2: In theory, a SIL-IS like this compound is the gold standard for mitigating matrix effects because it is expected to have nearly identical physicochemical properties to the analyte and thus be affected by the matrix in the same way.[2] However, perfect compensation is not always guaranteed. Issues can arise if there are chromatographic shifts between the analyte and the SIL-IS, or if the matrix effect is particularly severe.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The most common method is the post-extraction spike experiment.[2] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Inconsistent or Unacceptable Analyte/Internal Standard (IS) Peak Area Ratio

Symptoms:

  • High variability in quality control (QC) samples.

  • Poor accuracy and precision.

  • Failure to meet acceptance criteria (typically ±15% deviation from the nominal value).

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Differential Matrix Effects The analyte and IS are experiencing different degrees of ion suppression or enhancement.
1. Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or try a different column to separate the analyte and IS from co-eluting matrix components.
2. Enhance Sample Preparation: Improve the sample cleanup procedure to remove interfering substances. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic Shift The deuterium (B1214612) labeling in this compound may cause a slight shift in retention time, leading to co-elution with different matrix components than the analyte.
1. Adjust Mobile Phase: Small changes to the mobile phase composition (e.g., organic solvent ratio, pH) can help to align the elution of the analyte and IS.
2. Evaluate Different Columns: Test columns with different stationary phases to minimize the isotopic separation.
IS Purity Issues The this compound internal standard may contain unlabeled analyte, leading to inaccurate quantification.
1. Verify IS Purity: Analyze a high concentration of the IS solution alone to check for the presence of the unlabeled analyte.
2. Source a New Lot of IS: If contamination is confirmed, obtain a new, high-purity lot of the internal standard.
Issue 2: Low or Variable Signal Intensity for this compound

Symptoms:

  • Poor sensitivity.

  • Inconsistent peak areas for the internal standard across different samples.

  • Difficulty meeting the lower limit of quantification (LLOQ).

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Severe Ion Suppression High levels of endogenous matrix components, such as phospholipids (B1166683), are co-eluting with this compound and suppressing its ionization.
1. Improve Sample Cleanup: Implement a more rigorous sample preparation method. Phospholipid removal plates or cartridges can be particularly effective.
2. Optimize Chromatography: Develop a chromatographic method that separates this compound from the regions where phospholipids typically elute.
Poor Extraction Recovery The sample preparation method is not efficiently extracting this compound from the matrix.
1. Evaluate Extraction Method: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction recovery.
2. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH. For SPE, test different sorbents, wash steps, and elution solvents.
Instrumental Issues The low signal may be due to problems with the LC-MS/MS system itself.
1. Check Instrument Performance: Infuse a solution of this compound directly into the mass spectrometer to verify sensitivity and stability.
2. Clean the Ion Source: Contamination of the ion source can lead to a gradual or sudden decrease in signal. Follow the manufacturer's instructions for cleaning.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This method is rapid but may result in less clean extracts compared to SPE.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides cleaner extracts and can help to reduce matrix effects.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding 100 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • N-Desmethyl Imatinib (B729): m/z 480.3 → 394.2

    • This compound: m/z 488.3 → 402.2

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-Desmethyl Imatinib. Note that specific values will vary depending on the exact methodology and instrumentation used.

Parameter Protein Precipitation Solid-Phase Extraction Reference
Extraction Recovery (%) 85 - 95> 90[3]
Matrix Effect (%) 90 - 11095 - 105[3]
LLOQ (ng/mL) 1 - 50.5 - 2[4][5]
Intra-day Precision (%CV) < 10< 8[4][5]
Inter-day Precision (%CV) < 12< 10[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add N-Desmethyl Imatinib-d8 plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifuge ppt->centrifuge evaporate Evaporate spe->evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Inconsistent Analyte/IS Ratio? cause1 Differential Matrix Effects start->cause1 Yes cause2 Chromatographic Shift start->cause2 Yes cause3 IS Purity Issues start->cause3 Yes solution1a Optimize Chromatography cause1->solution1a solution1b Enhance Sample Cleanup cause1->solution1b solution2a Adjust Mobile Phase cause2->solution2a solution2b Evaluate Different Columns cause2->solution2b solution3 Verify/Replace IS cause3->solution3

Caption: Troubleshooting logic for inconsistent analyte/IS ratios.

References

Technical Support Center: Optimizing LC Gradient for Imatinib and N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) analysis of Imatinib (B729) and its deuterated internal standard, N-Desmethyl Imatinib-d8.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Imatinib and this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) for Imatinib Imatinib is a basic compound prone to secondary interactions with residual silanols on silica-based C18 columns.[1]- Optimize Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., with 0.1% formic acid) can protonate Imatinib and reduce peak tailing. A pH of 2.5 has been shown to provide better separation.[2] - Use a Different Column: Consider using a column with a stationary phase designed for basic compounds, which can shield the silanol (B1196071) groups.[1] - Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes improve peak shape.
Co-elution of Analytes The gradient program may not be optimized to resolve Imatinib and this compound from each other or from matrix components.- Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[3] - Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of or in addition to acetonitrile) as this can alter selectivity.[3]
Variable Retention Times Inconsistent mobile phase preparation, fluctuating column temperature, or inadequate column equilibration can lead to shifts in retention time.[4][5]- Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a Column Oven: Maintaining a constant column temperature will improve retention time reproducibility.[6] - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]
Low Signal Intensity (Poor Sensitivity) Suboptimal ionization in the mass spectrometer, ion suppression from the matrix, or improper sample preparation can result in low signal.- Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures for optimal ionization of Imatinib and its internal standard. - Improve Sample Cleanup: While protein precipitation is a common and rapid method, a more thorough sample preparation technique like solid-phase extraction (SPE) may be needed to remove interfering matrix components.[3] - Check for Matrix Effects: Infuse the analyte and internal standard post-column while injecting a blank matrix extract to observe any signal suppression.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for the analysis of Imatinib and this compound?

A1: A common starting point for a reversed-phase separation on a C18 column involves a gradient with an aqueous mobile phase containing an acid modifier and an organic mobile phase of acetonitrile (B52724) or methanol. An example gradient is provided in the experimental protocol section below. The key is to start with a low percentage of organic solvent to retain the analytes and then gradually increase the organic content to elute them.

Q2: Should I use an isocratic or gradient elution for this analysis?

A2: While isocratic methods can be simpler and offer a stable baseline, gradient elution is often preferred for complex biological samples.[7] A gradient can help to sharpen peaks, reduce run times for late-eluting compounds, and provide better separation from matrix interferences.[3]

Q3: My Imatinib peak is tailing, but the this compound peak looks fine. What could be the cause?

A3: This can occur due to the slight difference in basicity and interaction with the stationary phase between the two compounds. While the deuterated internal standard is structurally very similar, minor differences in interaction can be exacerbated by a non-ideal stationary phase or mobile phase. Focus on optimizing the conditions to improve the peak shape of the primary analyte (Imatinib) as described in the troubleshooting guide, and the internal standard's peak shape should also be acceptable.

Q4: What are the expected retention times for Imatinib and this compound?

A4: Retention times will vary significantly depending on the column, mobile phase, and gradient conditions. However, N-Desmethyl Imatinib is slightly more polar than Imatinib and is therefore expected to elute slightly earlier. The deuterated internal standard, this compound, should have a very similar, if not identical, retention time to the non-deuterated N-Desmethyl Imatinib. In one study, the retention time for N-desmethyl imatinib was 3.2 minutes, while imatinib eluted at 3.6 minutes.[8]

Q5: What type of sample preparation is recommended?

A5: For plasma samples, protein precipitation is a widely used, simple, and fast method.[9] This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate the proteins, followed by centrifugation to collect the supernatant containing the analytes.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method. Optimization will be required for your specific instrumentation and column.

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Gradient Program:

Time (min)%B
0.010
0.510
4.090
4.110
5.010

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Acetonitrile with This compound plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis Troubleshooting_Logic start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Variable Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes sensitivity Low Sensitivity? retention_time->sensitivity No check_temp Check Column Temperature retention_time->check_temp Yes optimize_ms Optimize MS Source sensitivity->optimize_ms Yes end Problem Resolved sensitivity->end No change_column Change Column adjust_ph->change_column change_column->end check_equilibration Check Equilibration Time check_temp->check_equilibration check_equilibration->end improve_cleanup Improve Sample Cleanup optimize_ms->improve_cleanup improve_cleanup->end

References

Technical Support Center: N-Desmethyl Imatinib-d8 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent recovery of N-Desmethyl Imatinib-d8 during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled form of N-Desmethyl Imatinib, the major active metabolite of Imatinib.[1][2] Imatinib is a tyrosine kinase inhibitor used in cancer therapy.[2] The deuterated form is used as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of the non-labeled analyte.[1][3]

Q2: What are the common causes for inconsistent recovery of an internal standard like this compound?

Inconsistent recovery of an internal standard can stem from several factors throughout the analytical workflow. These can be broadly categorized into three main areas: sample preparation, liquid chromatography (LC) system issues, and mass spectrometry (MS) detector variability.[4] Specific issues may include inconsistent pipetting, incomplete extraction, instability of the compound, or issues with the autosampler and ionization source.[4]

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solid form should be stored at -20°C for long-term stability, with a shelf life of at least 4 years.[2][5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery During Sample Preparation

Symptoms:

  • The peak area of this compound is significantly lower than expected in all samples.

  • High variability in the internal standard peak area across a batch of samples.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Verify the calibration of all pipettes used for adding the internal standard. Ensure consistent dispensing technique.Consistent volume of internal standard is added to each sample, reducing variability.
Incomplete Protein Precipitation Acetonitrile (B52724) is a common and effective solvent for protein precipitation when analyzing Imatinib and its metabolites.[6] Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal. Vortex samples thoroughly and centrifuge at an adequate speed and duration.Improved recovery and reduced matrix effects.
pH-Dependent Extraction Efficiency The recovery of Imatinib and its metabolites can be pH-dependent.[6] For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized to keep N-Desmethyl Imatinib in its non-ionized form for efficient partitioning into the organic solvent.Consistent and maximized recovery of the internal standard.
Compound Adsorption N-Desmethyl Imatinib may adsorb to glass or plastic surfaces, especially at low concentrations.Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can minimize this effect.
Incomplete Reconstitution After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent. Vortex and/or sonicate the samples to aid dissolution.A clear and homogenous solution, leading to consistent injection amounts.
Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol is a general guideline based on common practices for the analysis of Imatinib and its metabolites.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To 100 µL of plasma, add 10 µL of this compound working solution (concentration will depend on the specific assay).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.[6]

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional, if concentration is needed):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Issue 2: Variability Originating from the LC-MS System

Symptoms:

  • Drifting or sudden changes in the internal standard peak area during a run sequence.

  • Poor peak shape (e.g., tailing, splitting) for the this compound peak.[7]

  • Inconsistent retention time.[8]

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Autosampler/Injector Issues Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent. Perform a needle wash to prevent carryover.[4]Consistent injection volumes and minimal carryover, leading to stable IS response.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.[7]Improved peak shape and stable retention times.
Mobile Phase Issues Ensure mobile phase components are correctly prepared and mixed. Use high-purity solvents and additives (e.g., LC-MS grade).[8] Degas the mobile phase to prevent air bubbles in the pump.Stable baseline and consistent retention times.
MS Source Instability Clean the ion source, including the capillary and spray shield. Check for proper positioning of the spray needle.[4]Stable ionization and consistent signal intensity.
Matrix Effects Matrix components co-eluting with this compound can cause ion suppression or enhancement. Adjust the chromatographic method to separate the analyte from interfering matrix components. A more rigorous sample cleanup method may be necessary.[8][9]Minimized matrix effects, leading to a more stable and accurate internal standard signal.

Troubleshooting Workflow

TroubleshootingWorkflow A Inconsistent this compound Recovery B Review Sample Preparation A->B C Evaluate LC-MS System Performance A->C D Check Pipetting and Dispensing B->D E Optimize Extraction/Precipitation B->E F Assess Compound Stability B->F G Check Autosampler and Injection C->G H Inspect Column and Mobile Phase C->H I Verify MS Source Conditions C->I J Problem Resolved D->J E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent this compound recovery.

References

N-Desmethyl Imatinib-d8 cross-contamination prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination and ensuring the accurate use of N-Desmethyl Imatinib-d8 (B128419) as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Imatinib-d8 and how is it used in research?

This compound is the deuterated form of N-Desmethyl Imatinib, the major active metabolite of Imatinib.[1][2] It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to ensure accurate measurement of the unlabeled N-Desmethyl Imatinib in biological samples.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

To maintain its integrity, this compound should be stored under specific conditions.[3][5]

Storage ConditionRecommendation
Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1][3][5]
Light Store protected from light.
Moisture Keep in a tightly sealed container to prevent moisture absorption.
Solvents For stock solutions, DMSO is a common solvent. For working solutions, various buffers and organic solvents can be used, but stability in the specific matrix should be verified.[1]

Q3: What are the acceptable purity levels for this compound as an internal standard?

For reliable and reproducible results, high chemical and isotopic purity are crucial.

Purity TypeRecommended Level
Chemical Purity >99%
Isotopic Enrichment ≥98%[6]

It is essential to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.

Q4: What is isotopic exchange and how can it affect my results with this compound?

Isotopic exchange is the unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[7][8] This can lead to a decrease in the internal standard's signal and an overestimation of the unlabeled analyte, compromising the accuracy of the quantitative analysis.[7]

Q5: Which factors promote isotopic exchange?

Several factors can increase the likelihood of isotopic exchange:[8][9]

  • pH: Exchange rates are higher under basic or strongly acidic conditions.

  • Temperature: Elevated temperatures accelerate the rate of exchange.

  • Solvent Composition: Protic solvents like water and methanol (B129727) can facilitate exchange.

  • Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) are more susceptible to exchange. While the deuterium atoms in this compound are on a piperazine (B1678402) ring, prolonged exposure to harsh conditions should still be avoided.

Troubleshooting Guides

Issue 1: High Background Signal or Unexplained Peaks in Blank Samples

Possible Cause: Cross-contamination from the workspace, equipment, or unlabeled analyte.

Troubleshooting Steps:

  • Clean Workspace: Thoroughly clean all work surfaces, pipettes, and glassware with an appropriate solvent (e.g., 70% ethanol) before and after handling this compound.

  • Dedicated Equipment: Use dedicated glassware and pipettes for handling the deuterated standard and the unlabeled analyte to prevent cross-contamination.

  • Analyze Blank: Inject a solvent blank to determine if the contamination is coming from the LC-MS system itself.

  • Fresh Solvents: Prepare fresh mobile phases and reconstitution solvents to rule out solvent contamination.

Issue 2: Inaccurate Quantification or Poor Reproducibility

Possible Cause: Isotopic exchange or degradation of the internal standard.

Troubleshooting Steps:

  • Assess Isotopic Purity: Re-evaluate the isotopic purity of the this compound standard using the protocol below (Protocol 1).

  • Evaluate Stability: Perform a stability study of the internal standard in the analytical solvent and biological matrix under the experimental conditions (Protocol 2).

  • Optimize pH and Temperature: Ensure that the pH of the mobile phase and sample processing solutions is in a range that minimizes isotopic exchange (ideally slightly acidic). Avoid exposing samples to high temperatures for extended periods.[8][9]

  • Use ¹³C-labeled Standard: If isotopic exchange persists and is a significant issue, consider using a ¹³C-labeled internal standard, as it is not prone to exchange.

Issue 3: Unexpected Shift in Retention Time of the Deuterated Standard

Possible Cause: Isotope effect.

Troubleshooting Steps:

  • Confirm Co-elution: While stable isotope-labeled standards are expected to co-elute with the analyte, a slight shift in retention time can sometimes occur due to the "isotope effect."[10] This is more common with a higher degree of deuteration.

  • Adjust Chromatographic Method: If the shift is significant and affects integration, minor adjustments to the chromatographic gradient or mobile phase composition may be necessary to ensure co-elution.

  • Consistent Integration: Ensure that the integration parameters are appropriate to accurately measure the peak areas of both the analyte and the internal standard, even with a slight retention time difference.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using LC-MS/MS

Objective: To determine the isotopic purity of this compound and quantify the percentage of the unlabeled (d0) analogue.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Monitor the transition of the parent ion to a specific product ion.

      • N-Desmethyl Imatinib (unlabeled): Monitor the corresponding transition for the unlabeled analyte.

  • Data Analysis:

    • Acquire full scan mass spectra to observe the isotopic distribution.

    • Integrate the peak areas for the d8 and d0 mass transitions.

    • Calculate the isotopic purity as: Isotopic Purity (%) = [Peak Area (d8) / (Peak Area (d8) + Peak Area (d0))] * 100

Protocol 2: Evaluation of Internal Standard Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix (e.g., human plasma) under typical experimental conditions.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into blank human plasma at three different concentration levels (low, medium, high QC levels).

    • Prepare three sets of samples for each concentration level.

  • Incubation Conditions:

    • Set 1 (T=0): Process immediately after spiking.

    • Set 2 (Bench-top stability): Keep at room temperature for a duration that mimics the sample preparation time (e.g., 4 hours) before processing.

    • Set 3 (Freeze-thaw stability): Subject the samples to three freeze-thaw cycles (-20°C to room temperature) before processing.

  • Sample Processing:

    • Perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using the LC-MS/MS method described in Protocol 1.

  • Data Analysis:

    • Calculate the mean peak area of the internal standard for each set of conditions.

    • Compare the mean peak areas of Set 2 and Set 3 to the mean peak area of Set 1.

    • A deviation of more than 15% may indicate instability.

Visualizations

Imatinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Tyrosine Kinase) Substrate Substrate Protein BCR_ABL->Substrate phosphorylates c_KIT c-KIT Receptor c_KIT->Substrate phosphorylates PDGFR PDGFR PDGFR->Substrate phosphorylates ATP ATP ATP->BCR_ABL ATP->c_KIT ATP->PDGFR Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Pathways Phosphorylated_Substrate->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis Apoptosis (Inhibition) Downstream_Signaling->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->c_KIT inhibits Imatinib->PDGFR inhibits

Caption: Imatinib's mechanism of action.

Caption: Workflow for preventing cross-contamination.

References

Technical Support Center: N-Desmethyl Imatinib-d8 Calibrator and QC Sample Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Desmethyl Imatinib-d8 as an internal standard in calibrators and quality control (QC) samples for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to maintain the integrity of your this compound internal standard. Incorrect storage can lead to degradation, affecting the accuracy of your results.

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDurationRecommendations
Powder-20°CUp to 3 yearsStore in a desiccator to protect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (Stock Solution)-80°CUp to 6 monthsUse an aprotic solvent like methanol (B129727) or acetonitrile (B52724).
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

General Handling Best Practices:

  • Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Inert Atmosphere: When handling the solid compound, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Choice: Use high-purity, aprotic solvents for preparing stock solutions to minimize the risk of deuterium (B1214612) exchange. Avoid acidic or basic solutions.

Q2: My internal standard (IS) signal is inconsistent across my analytical run. What are the potential causes?

An inconsistent or drifting IS signal is a common issue that can compromise the validity of an analytical batch. The root cause can often be traced to the preparation, storage, or analytical process.

Potential Causes and Solutions:

  • Improper Storage/Handling: The IS may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. Solution: Prepare fresh working solutions from a properly stored stock solution and re-analyze the samples.

  • Inconsistent Pipetting: Inaccurate or inconsistent spiking of the IS into calibrators, QCs, and unknown samples will lead to variable signal intensity. Solution: Ensure pipettes are properly calibrated and utilize a consistent, precise pipetting technique.

  • Matrix Effects: Variations in the biological matrix between samples can cause ion suppression or enhancement, affecting the IS signal. Solution: Evaluate matrix effects during method development. If significant, consider a more effective sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation.

  • Autosampler Issues: If the IS is stable at storage temperatures but degrades at the temperature of the autosampler over the course of a long run, you may observe a drifting signal. Solution: Perform autosampler stability tests during method validation to determine the maximum allowable time samples can be stored in the autosampler.

Q3: My QC samples are failing for accuracy and/or precision. What should I investigate?

QC sample failure is a clear indicator that there is a problem with the assay. A systematic investigation is required to identify the source of the error.

Troubleshooting Steps:

  • Check Instrument Performance: Verify that the LC-MS/MS system is performing optimally by injecting a system suitability standard.

  • Review Sample Preparation: Ensure that all steps of the sample preparation protocol were followed correctly and consistently for all samples.

  • Verify Calibrator and QC Preparation: Incorrectly prepared calibrators or QCs are a common cause of failure. Re-prepare fresh calibrators and QCs from stock solutions. If the issue persists, prepare new stock solutions from the original chemical powders.

  • Assess Internal Standard Performance: As discussed in Q2, an inconsistent IS signal will lead to poor accuracy and precision.

  • Evaluate for Potential Contamination or Interference: Look for co-eluting peaks in the chromatograms of the failing QC samples that are not present in blank matrix samples.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with calibrators and QC samples containing this compound.

Issue 1: Poor Peak Shape for this compound
  • Symptom: Tailing, fronting, or split peaks for the internal standard.

  • Possible Causes & Solutions:

    • Column Contamination: The analytical column may be contaminated with residual matrix components.

      • Solution: Wash the column with a strong solvent. If the problem persists, replace the column.

    • Incompatible Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the mobile phase, causing peak distortion.

      • Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.

    • Column Void: A void may have formed at the head of the column.

      • Solution: Reverse the column and flush it. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Unexpected Peaks or High Background in Blank Samples
  • Symptom: A significant peak is observed at the retention time of this compound in blank matrix samples (without IS).

  • Possible Causes & Solutions:

    • Carryover: Residual analyte from a previous high-concentration sample may be carried over in the autosampler.

      • Solution: Optimize the needle wash procedure in the autosampler method. Inject a series of blank samples to ensure the system is clean.

    • Contamination: The blank matrix, solvents, or sample collection tubes may be contaminated.

      • Solution: Source fresh, high-purity solvents and new collection tubes. Use a different lot of blank biological matrix to confirm the source of contamination.

Issue 3: Potential for Deuterium Exchange
  • Symptom: A small peak appears at the mass transition of the unlabeled N-Desmethyl Imatinib, or the IS response is lower than expected with a corresponding increase in the unlabeled analyte signal.

  • Possible Causes & Solutions:

    • pH of Solutions: Storing or processing the IS in highly acidic or basic solutions can catalyze the exchange of deuterium atoms for hydrogen.

      • Solution: Maintain the pH of all solutions as close to neutral as possible. Use aprotic solvents for stock solutions.

    • Location of Deuterium Labels: The stability of the deuterium labels depends on their position on the molecule. The d8 label on the piperazine (B1678402) ring of N-Desmethyl Imatinib is generally stable. However, extreme analytical conditions could potentially promote exchange.

      • Solution: Verify the stability of the IS under your specific experimental conditions during method validation.

Experimental Protocols

Protocol 1: Preparation of Calibrators and QC Samples

This protocol describes a general procedure for preparing calibrator and QC samples in human plasma.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-Desmethyl Imatinib (analyte) in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (Internal Standard - IS) in methanol. Store stock solutions as recommended in Table 1.

  • Prepare Working Solutions:

    • Perform serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create a series of working solutions for the calibration curve and QC samples.

    • Prepare a working solution of the IS by diluting the IS stock solution with the same diluent to achieve a final concentration that provides an optimal response on the LC-MS/MS system (e.g., 100 ng/mL).

  • Spike Calibrators and QCs:

    • To prepare the calibration standards, add a small volume (e.g., 10 µL) of each analyte working solution to a known volume (e.g., 190 µL) of blank human plasma to achieve the desired concentrations.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

  • Sample Pre-treatment (Protein Precipitation):

    • To 50 µL of each calibrator, QC, or study sample, add 150 µL of the IS working solution in acetonitrile (this combines the protein precipitation and IS addition steps).

    • Vortex the samples for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Table 2: Typical LC-MS/MS Parameters for N-Desmethyl Imatinib and this compound

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution depending on the method
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (N-Desmethyl Imatinib) m/z 480 → 394
MS/MS Transition (this compound) m/z 488 → 394

Visualizations

Imatinib_Metabolism Imatinib Imatinib NDesmethyl_Imatinib N-Desmethyl Imatinib (Active Metabolite) Imatinib->NDesmethyl_Imatinib CYP3A4, CYP3A5 (Major Pathway) Other_Metabolites Other Minor Metabolites Imatinib->Other_Metabolites CYP1A1, CYP1B1, etc. (Minor Pathways)

Caption: Metabolic pathway of Imatinib to N-Desmethyl Imatinib.

Troubleshooting_Workflow Start Calibrator or QC Failure (Accuracy/Precision Out of Range) Check_IS 1. Review Internal Standard (IS) Response Is the IS area consistent across the batch? Start->Check_IS IS_OK IS Response is Consistent Check_IS->IS_OK Yes IS_Not_OK IS Response is Variable or Drifting Check_IS->IS_Not_OK No Check_Cal_QC 2. Review Calibrator/QC Preparation Were stock and working solutions prepared correctly? IS_OK->Check_Cal_QC Troubleshoot_IS Investigate IS Issues: - Pipetting Accuracy - Solution Stability - Matrix Effects IS_Not_OK->Troubleshoot_IS Final_Step Re-process or Re-inject Batch. If failure persists, investigate sample-specific issues (e.g., degradation, unique interference). Troubleshoot_IS->Final_Step Cal_QC_OK Preparation Appears Correct Check_Cal_QC->Cal_QC_OK Yes Cal_QC_Not_OK Error in Preparation Identified Check_Cal_QC->Cal_QC_Not_OK No Check_System 3. Check LC-MS/MS System Performance Run system suitability test. Cal_QC_OK->Check_System Reprepare Re-prepare fresh Calibrators/QCs from stock solutions. Cal_QC_Not_OK->Reprepare Reprepare->Final_Step System_Pass System Passes Check_System->System_Pass Pass System_Fail System Fails Check_System->System_Fail Fail System_Pass->Final_Step Troubleshoot_System Perform Instrument Maintenance: - Clean Ion Source - Check for Leaks - Calibrate Mass Spectrometer System_Fail->Troubleshoot_System Troubleshoot_System->Final_Step

Caption: Troubleshooting workflow for calibrator and QC sample failures.

Impact of different anticoagulants on N-Desmethyl Imatinib-d8 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of N-Desmethyl Imatinib-d8, particularly concerning the impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants are recommended for blood sample collection for this compound analysis?

A1: For LC-MS/MS analysis, EDTA (ethylenediaminetetraacetic acid) is a commonly used and generally recommended anticoagulant.[1][2][3][4] Both K2EDTA and K3EDTA are acceptable, but consistency across all study samples is crucial. While heparin and citrate (B86180) are also common anticoagulants, they have a higher potential to cause matrix effects in mass spectrometry-based assays.[1][5] Specifically, lithium-heparin has been noted to cause ion suppression and is best avoided if possible.[5]

Q2: Can the choice of anticoagulant affect the stability of this compound in plasma samples?

A2: While N-Desmethyl Imatinib is generally stable, the pH and chelating properties of anticoagulants could theoretically impact long-term stability.[6] It is essential to perform stability studies under the same storage conditions and with the same anticoagulant that will be used for the study samples. These studies should include freeze-thaw cycles and long-term storage assessments to ensure the integrity of the analyte and internal standard.

Q3: What are "matrix effects" and how can anticoagulants contribute to them?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[7] This can lead to ion suppression or enhancement, causing inaccurate quantification. Anticoagulants and their counter-ions can co-elute with this compound and interfere with its ionization in the mass spectrometer.[5] The severity of the matrix effect can vary between different anticoagulants and even between different lots of the same anticoagulant.

Q4: Is it necessary to validate the analytical method for each anticoagulant used?

A4: Yes. If there is a possibility of using different anticoagulants across a study, the bioanalytical method should be validated for each one. This is a critical step to ensure the accuracy and reliability of the results.[8] Validation should include assessments of matrix effect, precision, and accuracy for each anticoagulant.

Q5: My this compound signal is showing poor reproducibility. Could the anticoagulant be the cause?

A5: Inconsistent sample collection and handling, including the use of different anticoagulants or different concentrations of the same anticoagulant, can contribute to poor reproducibility. It is also possible that the specific lot of anticoagulant is causing variable matrix effects. Ensure that a standardized protocol for sample collection is strictly followed. If the problem persists, further investigation into the matrix effect is warranted.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, with a focus on problems related to the choice of anticoagulant.

Issue Potential Cause Troubleshooting Steps
Low signal intensity or significant ion suppression for this compound Matrix effect from the anticoagulant: Heparin and citrate are more likely to cause ion suppression than EDTA.[1][5]1. Switch to EDTA: If using heparin or citrate, consider switching to EDTA for sample collection. 2. Optimize chromatography: Modify the LC gradient to better separate this compound from the interfering matrix components. 3. Improve sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove the interfering substances.
High variability in results between samples Inconsistent anticoagulant: Use of different anticoagulants or different volumes of anticoagulant across samples.1. Standardize sample collection: Ensure all samples are collected using the exact same type and volume of anticoagulant. 2. Cross-validate methods: If different anticoagulants must be used, validate the method for each and establish a correction factor if necessary.
Poor peak shape for this compound Interaction with matrix components: Residual matrix components, potentially from the anticoagulant, can interact with the analytical column.1. Enhance sample clean-up: As with ion suppression, a more effective sample preparation method like SPE can remove problematic components. 2. Column selection: Experiment with different analytical columns that may have different selectivities and be less prone to interactions with the matrix.
Discrepancy between results from different labs Different anticoagulants or protocols: The use of different anticoagulants or sample handling procedures can lead to systematic differences in results.1. Harmonize protocols: Ensure that all collaborating laboratories are using the identical protocol for sample collection, handling, and analysis. 2. Inter-laboratory cross-validation: Conduct a cross-validation study by analyzing the same set of samples in all participating laboratories to identify and correct for any systematic bias.

Experimental Protocols

Protocol 1: Evaluation of Anticoagulant-Induced Matrix Effects

This protocol outlines a method to assess the impact of different anticoagulants on the analysis of this compound.

  • Sample Preparation:

    • Collect blank human blood in three different types of tubes: K2EDTA, sodium heparin, and sodium citrate.

    • Centrifuge the blood to separate the plasma.

    • Prepare two sets of samples for each anticoagulant:

      • Set A (Neat Solution): Spike this compound into the post-extraction solvent at a known concentration.

      • Set B (Post-Spiked Matrix): Extract the blank plasma first and then spike the same concentration of this compound into the extracted matrix.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the matrix factor (MF) for each anticoagulant using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different lots of matrix should be ≤15%.

Data Presentation

The following table provides a template for summarizing the quantitative data from the matrix effect evaluation experiment described in Protocol 1. The values presented are hypothetical and for illustrative purposes only.

AnticoagulantThis compound Concentration (ng/mL)Mean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Spiked Matrix - Set B)Matrix Factor (MF)%CV of MF (n=6 lots)
K2EDTA 100550,000535,0000.974.5
Sodium Heparin 100550,000410,0000.7512.8
Sodium Citrate 100550,000480,0000.878.2

Visualizations

Experimental_Workflow cluster_processing Sample Processing cluster_preparation Sample Preparation cluster_analysis Analysis Blood_EDTA Blood Collection (EDTA) Centrifugation Centrifugation Blood_EDTA->Centrifugation Blood_Heparin Blood Collection (Heparin) Blood_Heparin->Centrifugation Blood_Citrate Blood Collection (Citrate) Blood_Citrate->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Quantification Data Quantification LC_MSMS->Data_Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results Check_Anticoagulant Was a consistent anticoagulant used? Start->Check_Anticoagulant Standardize_Collection Standardize sample collection protocol Check_Anticoagulant->Standardize_Collection No Check_Matrix_Effect Has the method been validated for this anticoagulant? Check_Anticoagulant->Check_Matrix_Effect Yes Standardize_Collection->Start Validate_Method Perform method validation for the specific anticoagulant Check_Matrix_Effect->Validate_Method No Optimize_Cleanup Optimize sample preparation (e.g., use SPE) Check_Matrix_Effect->Optimize_Cleanup Yes, but still issues Validate_Method->Start Optimize_LC Optimize chromatographic separation Optimize_Cleanup->Optimize_LC Reanalyze Re-analyze samples Optimize_LC->Reanalyze End Reliable Results Reanalyze->End

Caption: Troubleshooting logic for anticoagulant-related issues.

References

Technical Support Center: N-Desmethyl Imatinib-d8 Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Imatinib-d8. It directly addresses specific issues that may be encountered during experimental analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation studied?

This compound is the deuterated form of N-Desmethyl Imatinib (B729), the major active metabolite of the anticancer drug Imatinib.[1][2] The "-d8" indicates that eight hydrogen atoms have been replaced with deuterium, making it a suitable internal standard for quantitative analysis by mass spectrometry (LC-MS).[3][4] Studying its degradation is crucial for understanding its stability as a reference standard and for identifying potential impurities that could interfere with analytical assays. Forced degradation studies help to establish stability-indicating analytical methods, as recommended by the International Conference on Harmonisation (ICH) guidelines.[5]

Q2: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, its degradation pathways are expected to be analogous to those of Imatinib. The primary degradation pathways for Imatinib involve hydrolysis and oxidation.[6][7]

  • Hydrolytic Degradation: Under acidic and alkaline conditions, the amide bond in Imatinib is susceptible to hydrolysis, leading to the formation of 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[6][7] A similar breakdown can be anticipated for this compound.

  • Oxidative Degradation: Oxidation primarily affects the piperazine (B1678402) ring, leading to the formation of N-oxide derivatives.[6][7] For this compound, this would likely result in various piperazine N-oxide and potentially piperazine N,N'-dioxide derivatives.

  • Photolytic Degradation: Imatinib has been found to be relatively stable under photolytic conditions.[6][7] Therefore, significant degradation of this compound under light exposure is not expected.

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a UV detector is essential for separating the parent compound from its degradation products.[5][8][9][10] For structural elucidation and definitive identification of the degradants, Mass Spectrometry (MS), particularly LC-MS/MS, is the preferred technique.[6][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation of degradation peaks from the main this compound peak. Inadequate chromatographic conditions (mobile phase, column, gradient).Optimize the HPLC/UPLC method. Try different mobile phase compositions (e.g., acetonitrile (B52724), methanol (B129727), buffers), pH, and columns (e.g., C18). A gradient elution program is often necessary to resolve all impurities.[10][11]
Unexpected peaks in the chromatogram of the control sample. Contamination of the solvent, glassware, or the reference standard itself.Use high-purity solvents and thoroughly clean all glassware. Analyze a fresh, un-stressed sample of this compound to confirm its initial purity.
Inconsistent retention times. Fluctuation in column temperature, mobile phase composition, or flow rate.Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Check the HPLC/UPLC pump for consistent performance.
Difficulty in identifying the structure of a degradation product. Insufficient data from the analytical method.Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. Perform MS/MS fragmentation studies to gain structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive structure confirmation if the degradant can be isolated in sufficient quantity.[6]
Mass balance in forced degradation studies is less than 95%. Some degradation products may not be UV active at the chosen wavelength or may have co-eluted. The parent compound might have precipitated.Use a Photo Diode Array (PDA) detector to check for peaks at different wavelengths. Re-evaluate the chromatographic method for co-eluting peaks. Ensure complete dissolution of the sample before and after stressing.

Quantitative Data Summary

The following table summarizes the typical stress conditions used in forced degradation studies for Imatinib, which can be adapted for this compound, and the expected major degradation products.

Stress Condition Reagents and Conditions Expected Major Degradation Products Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursAmide bond cleavage products: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and its deuterated analogs.[6][7][12]
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursAmide bond cleavage products: 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and its deuterated analogs.[6][7][12]
Oxidative Degradation 3-30% H₂O₂ at room temperature for 10 minutesPiperazine N-oxide and N,N'-dioxide derivatives.[6][7][12]
Thermal Degradation 105°C for 90 hoursGenerally stable, minor degradation may occur.[8][12]
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 4 hoursGenerally stable, minor degradation may occur.[6][8][9]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and methanol

  • Purified water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with PDA/UV and MS detectors

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Water bath/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture in a water bath at 80°C for 2 hours. Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture in a water bath at 80°C for 2 hours. Cool the solution and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 10 minutes. Dilute to a final concentration of ~100 µg/mL with the mobile phase.

    • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 90 hours. After exposure, dissolve the sample in the diluent to achieve a final concentration of ~100 µg/mL.

    • Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber. Analyze the sample after a defined period (e.g., 4 hours).

  • Chromatographic Analysis:

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC/UPLC-MS system.

    • A typical starting condition could be a gradient elution using a C18 column with a mobile phase consisting of a buffer (e.g., 0.01 M 1-octane sulfonic acid with 0.2% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[13]

    • Monitor the elution profile using a PDA detector to identify all separating peaks and an MS detector to determine their mass-to-charge ratios (m/z).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample to identify the degradation peaks.

    • Analyze the mass spectra of the degradation peaks to propose molecular formulas and structures.

    • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_id Identification & Reporting stock Prepare N-Desmethyl Imatinib-d8 Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC / UPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS / MS Analysis hplc->ms For Structural Elucidation compare Compare Stressed vs. Control Chromatograms hplc->compare ms->compare identify Identify Degradation Products compare->identify report Generate Stability Report identify->report

Caption: Workflow for Forced Degradation and Product Identification.

signaling_pathway cluster_parent Parent Compound & Metabolite cluster_degradation Degradation Pathways cluster_products Degradation Products imatinib Imatinib metabolite This compound (Active Metabolite / Internal Standard) imatinib->metabolite Metabolism (CYP3A4) hydrolysis Hydrolysis (Acid/Base) metabolite->hydrolysis oxidation Oxidation metabolite->oxidation hydro_prod Amide Cleavage Products hydrolysis->hydro_prod ox_prod Piperazine N-Oxides oxidation->ox_prod

Caption: Metabolic and Degradation Relationships of Imatinib.

References

Adjusting mass spectrometer parameters for optimal N-Desmethyl Imatinib-d8 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl Imatinib-d8 in mass spectrometry applications.

Troubleshooting Guide: Optimizing this compound Signal

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, providing step-by-step solutions to optimize signal intensity and achieve reliable results.

Issue: Low or No Signal for this compound

A weak or absent signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this workflow to diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow: Low/No this compound Signal cluster_1 Sample Preparation Checks cluster_2 LC-MS/MS Method Checks cluster_3 Instrument Performance Checks cluster_4 Data Processing Checks A Start: Low/No Signal Detected B Verify Sample Preparation A->B C Check LC-MS/MS Method Parameters B->C Sample Prep OK SP1 Confirm correct internal standard concentration B->SP1 Investigate D Assess Instrument Performance C->D Method OK M1 Verify MRM transitions C->M1 Investigate E Review Data Processing D->E Instrument OK I1 Perform system suitability test D->I1 Investigate F Signal Optimized E->F Data Processing OK DP1 Confirm correct peak integration E->DP1 Investigate SP2 Ensure efficient protein precipitation SP3 Check for sample degradation M2 Optimize ionization source parameters M3 Check chromatographic conditions I2 Clean the ion source I3 Calibrate the mass spectrometer DP2 Check for software errors

Caption: Troubleshooting workflow for low or no this compound signal.

Frequently Asked Questions (FAQs)

1. What are the optimal mass spectrometer parameters for this compound?

Optimal parameters can vary between instruments, but a good starting point for triple quadrupole mass spectrometers is positive electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM).

Table 1: Recommended Starting Mass Spectrometer Parameters

ParameterRecommended Value
Ionization ModePositive Electrospray Ionization (ESI)
Precursor Ion (Q1)m/z 488.2 - 488.7
Product Ion (Q3)m/z 394.0 - 401.5
Dwell Time50-100 ms
Cone Voltage30 V[1]
Collision Energy28 eV[1]
Spray Voltage3 kV[1]
Desolvation Gas Flow500 L/h[1]
Desolvation Temperature350°C[1]

Note: The exact m/z values for the precursor and product ions may vary slightly depending on the specific deuteration pattern of the internal standard.

2. I am still not getting a good signal after optimizing the MS parameters. What else can I check?

If the mass spectrometer parameters are optimized and you still have a low signal, consider the following:

  • Chromatography: Ensure your chromatographic method is suitable for separating this compound from other components in your sample. A C18 column with a mobile phase of methanol (B129727) and water with 0.1% formic acid is a common choice.[1][2]

  • Sample Preparation: Inefficient protein precipitation can lead to ion suppression. Ensure complete precipitation with a sufficient volume of cold methanol or acetonitrile.

  • Internal Standard Concentration: Verify that the concentration of your this compound working solution is correct.

3. What are the expected MRM transitions for N-Desmethyl Imatinib (B729) and its deuterated internal standard?

The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of your analyte and internal standard.

Table 2: Common MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Imatinib494.0 - 494.5394.0 - 394.5[1][2][3]
N-Desmethyl Imatinib480.0 - 480.7394.0 - 401.5[1][3]
Imatinib-d8 (Internal Standard)502.3 - 502.4394.2 - 403.4[3][4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol describes a standard method for extracting this compound from plasma samples.

cluster_0 Protein Precipitation Workflow A Start: Plasma Sample B Add this compound Internal Standard A->B C Add 3 volumes of cold methanol B->C D Vortex for 1 minute C->D E Centrifuge at 10,000 x g for 10 minutes D->E F Collect supernatant E->F G Evaporate to dryness under nitrogen F->G H Reconstitute in mobile phase G->H I Inject into LC-MS/MS H->I

Caption: Workflow for sample preparation by protein precipitation.

Steps:

  • To 100 µL of plasma, add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of this compound.

Table 3: Example LC-MS/MS Method Parameters

ParameterValue
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient10-90% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
MS System
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsSee Table 2

References

Validation & Comparative

N-Desmethyl Imatinib-d8 vs. Imatinib-d8 as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative bioanalysis of the targeted cancer therapy drug imatinib (B729) and its primary active metabolite, N-desmethyl imatinib, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The most common choices for this application are the deuterated forms of the parent drug, Imatinib-d8, and its metabolite, N-Desmethyl Imatinib-d8. This guide provides an objective comparison of these two internal standards, supported by experimental data from published literature, to aid researchers, scientists, and drug development professionals in their selection.

Principle of Internal Standardization in LC-MS/MS

An ideal internal standard should mimic the analyte of interest in its physicochemical properties, chromatographic behavior, and ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard as they have nearly identical properties to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio (m/z).

Comparison of this compound and Imatinib-d8

While both this compound and Imatinib-d8 are suitable for use as internal standards, the selection depends on the specific goals of the assay.

Imatinib-d8 is widely used for the simultaneous quantification of both imatinib and N-desmethyl imatinib.[1][2][3][4] Its structural similarity to both the parent drug and the metabolite allows it to effectively track their behavior throughout the analytical process. This approach is cost-effective as a single internal standard can be used for two analytes.

This compound is, in theory, the ideal internal standard for the quantification of N-desmethyl imatinib, as it is the deuterated analog of the metabolite. However, its use is less commonly reported in the literature for the simultaneous analysis of both imatinib and its metabolite. Using this compound for the metabolite and a separate IS for imatinib would increase the complexity and cost of the analysis.

The logical workflow for selecting an internal standard is depicted below:

Internal_Standard_Selection_Workflow start Start: Quantitative Analysis of Imatinib and N-Desmethyl Imatinib decision1 Simultaneous Quantification? start->decision1 is_imatinib_d8 Use Imatinib-d8 as IS for both analytes decision1->is_imatinib_d8 Yes decision2 Separate Quantification decision1->decision2 No end_simultaneous End: Cost-effective and widely published method is_imatinib_d8->end_simultaneous is_ndesmethyl_d8 Use this compound for N-Desmethyl Imatinib decision2->is_ndesmethyl_d8 is_imatinib_d8_sep Use Imatinib-d8 for Imatinib decision2->is_imatinib_d8_sep end_separate End: Theoretically ideal but more complex is_ndesmethyl_d8->end_separate is_imatinib_d8_sep->end_separate

Caption: Workflow for selecting an internal standard.

Experimental Data and Performance

The following tables summarize the performance characteristics of LC-MS/MS methods that utilize Imatinib-d8 as the internal standard for the simultaneous quantification of imatinib and N-desmethyl imatinib.

Table 1: Linearity and Sensitivity of Methods Using Imatinib-d8 as Internal Standard

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Imatinib10 - 2,00010[4]
N-Desmethyl Imatinib10 - 2,00010[4]
Imatinib50 - 7,50050[2]
N-Desmethyl Imatinib10 - 1,50010[2]

Table 2: Precision and Accuracy of a Method Using Imatinib-d8 as Internal Standard [4]

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Imatinib≤8.0≤8.0≤±8.3
N-Desmethyl Imatinib≤8.0≤8.0≤±8.3

Experimental Protocols

Below is a representative experimental protocol for the simultaneous quantification of imatinib and N-desmethyl imatinib using Imatinib-d8 as the internal standard, based on published methods.[4]

Sample Preparation
  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (Imatinib-d8).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

The following diagram illustrates the sample preparation workflow:

Sample_Preparation_Workflow plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Acetonitrile with Imatinib-d8 (200 µL) plasma_sample->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject into LC-MS/MS transfer->inject

Caption: Sample preparation workflow.

Liquid Chromatography Conditions
  • Column: Gemini-NX 3 µm C18 column

  • Mobile Phase A: 0.05% formic acid in water

  • Mobile Phase B: Methanol

  • Elution: Gradient elution

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Imatinib: m/z 494.3 → 394.2

    • N-Desmethyl Imatinib: m/z 480.3 → 394.2

    • Imatinib-d8: m/z 502.3 → 394.2[1]

The signaling pathway from drug administration to analytical detection is visualized below:

Signaling_Pathway cluster_body In Vivo cluster_analysis In Vitro Analysis Imatinib Imatinib Administration Metabolism Metabolism (CYP3A4) Imatinib->Metabolism NDM_Imatinib N-Desmethyl Imatinib (Active Metabolite) Metabolism->NDM_Imatinib Extraction Sample Extraction with Imatinib-d8 NDM_Imatinib->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Analytical pathway of imatinib.

Conclusion and Recommendation

The choice between this compound and Imatinib-d8 as an internal standard depends on the specific requirements of the assay.

  • For the simultaneous quantification of both imatinib and N-desmethyl imatinib , the use of Imatinib-d8 is a well-established, cost-effective, and validated approach that provides excellent accuracy and precision.[1][2][3][4] The extensive body of literature supporting this method makes it a reliable choice for most research and clinical applications.

  • For assays focused solely on the quantification of N-desmethyl imatinib , This compound would be the theoretically ideal internal standard. However, given the robust performance of Imatinib-d8 in tracking both the parent and metabolite, the added complexity and cost of using a separate internal standard may not be justified for most applications.

Based on the available scientific literature, Imatinib-d8 is the recommended internal standard for the routine and simultaneous quantification of imatinib and N-desmethyl imatinib in biological matrices. Its proven performance, as demonstrated in numerous validated methods, ensures reliable and accurate results.

References

A Comparative Guide to the Bioanalytical Method Validation of N-Desmethyl Imatinib Utilizing N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Desmethyl Imatinib (B729), the primary active metabolite of the targeted cancer therapy drug Imatinib. The focus is on the validation of methods employing the stable isotope-labeled internal standard, N-Desmethyl Imatinib-d8, benchmarked against methods utilizing alternative internal standards. This document is intended to assist researchers and drug development professionals in the selection and validation of robust and reliable bioanalytical assays critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.

The validation of a bioanalytical method is a regulatory requirement to ensure that the method is accurate, precise, and reproducible for its intended use. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the performance of the method. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" as it shares very similar physicochemical properties with the analyte.

This guide will delve into the key validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5]. We will present a detailed experimental protocol for a typical bioanalytical method validation and follow with a comparative analysis of performance data from published studies.

Experimental Protocols for Bioanalytical Method Validation

A thorough validation of a bioanalytical method encompasses the assessment of several key parameters to ensure its reliability. The following protocols are based on established regulatory guidelines[6][7][8].

1. Specificity and Selectivity: This parameter ensures that the method can unequivocally measure the analyte of interest without interference from other components in the biological matrix, such as metabolites, endogenous substances, or concomitant medications.

  • Protocol: Analyze at least six different batches of the blank biological matrix (e.g., plasma) to assess for any interfering peaks at the retention time of the analyte and the internal standard. The response of any interfering peak should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and not more than 5% for the internal standard[5].

2. Linearity and Range: This establishes the concentration range over which the analytical method is accurate and precise.

  • Protocol: A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. The curve should consist of a blank sample, a zero sample (blank matrix with IS), and at least six to eight non-zero concentration levels covering the expected range. The linearity is typically evaluated by a weighted linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ)[5][7]. This is assessed through both intra-day (within a single day) and inter-day (on different days) analyses.

4. Recovery: This parameter measures the efficiency of the extraction procedure.

  • Protocol: The recovery is determined by comparing the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample at the same concentration. This should be evaluated at low, medium, and high QC concentrations. While 100% recovery is not essential, it should be consistent and reproducible[7].

5. Matrix Effect: The matrix effect is the suppression or enhancement of the analyte's signal due to co-eluting substances from the biological matrix.

  • Protocol: This is assessed by comparing the peak response of an analyte in a post-extraction spiked sample with the peak response of the analyte in a neat solution at the same concentration. This should be evaluated using at least six different batches of the biological matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.

6. Stability: Stability experiments are conducted to ensure that the concentration of the analyte does not change during sample collection, storage, and processing.

  • Protocol: The stability of the analyte is evaluated under various conditions, including:

    • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles.

    • Short-Term Stability: QC samples are kept at room temperature for a specified period.

    • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.

    • Stock Solution Stability: The stability of the analyte and IS in their stock solutions is assessed. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Performance Data Comparison

The following tables summarize the performance data from published bioanalytical methods for N-Desmethyl Imatinib, categorized by the type of internal standard used.

Table 1: Bioanalytical Method Validation Data using a Stable Isotope-Labeled Internal Standard (e.g., Imatinib-d8)

Validation ParameterPerformance MetricReported Value
Linearity Concentration Range (ng/mL)3 - 700[9][10]
Correlation Coefficient (r²)> 0.99
Accuracy Deviation from Nominal (%)Within ±15% (±20% at LLOQ)[9][10]
Precision Intra-day CV (%)< 15%[9][10]
Inter-day CV (%)< 15%[9][10]
Recovery Extraction Recovery (%)Consistent and reproducible
Matrix Effect IS-Normalized Matrix Factor CV (%)< 15%[10]
Lower Limit of Quantification (LLOQ) LLOQ (ng/mL)3[9][10]

Table 2: Bioanalytical Method Validation Data using an Alternative Internal Standard (e.g., Palonosetron, Verapamil)

Validation ParameterPerformance MetricReported Value
Linearity Concentration Range (ng/mL)5 - 1000[11]
Correlation Coefficient (r²)> 0.99
Accuracy Deviation from Nominal (%)Within ±15% (±20% at LLOQ)[11]
Precision Intra-day CV (%)< 15%[11]
Inter-day CV (%)< 15%[11]
Recovery Extraction Recovery (%)Consistent and reproducible
Matrix Effect IS-Normalized Matrix Factor CV (%)Not always reported, but expected to be higher than with SIL-IS
Lower Limit of Quantification (LLOQ) LLOQ (ng/mL)5[11]

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with IS (this compound) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Result Calibrate->Result Final Concentration

Caption: Experimental workflow for a typical bioanalytical method.

G cluster_parameters Key Validation Parameters Method Reliable Bioanalytical Method Specificity Specificity & Selectivity Method->Specificity Ensures correct analyte measurement Linearity Linearity & Range Method->Linearity Defines quantifiable range Accuracy Accuracy Method->Accuracy Closeness to true value Precision Precision Method->Precision Reproducibility of measurements Recovery Recovery Method->Recovery Extraction efficiency MatrixEffect Matrix Effect Method->MatrixEffect Minimizes signal interference Stability Stability Method->Stability Analyte integrity over time

Caption: Logical relationship of validation parameters to method reliability.

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of N-Desmethyl Imatinib. As demonstrated in the comparative data, methods employing a SIL-IS generally exhibit excellent performance across all validation parameters. The key advantage lies in the ability of the SIL-IS to effectively compensate for variability during sample preparation and analysis, particularly in mitigating the matrix effect. This is because the SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

While methods using alternative internal standards can also be validated to meet regulatory requirements, they may be more susceptible to variability, especially concerning matrix effects and extraction recovery. The choice of a non-isotopically labeled IS requires careful selection to ensure its properties closely match those of the analyte, which can be a challenging aspect of method development.

References

Precision in N-Desmethyl Imatinib-d8 Assays: A Comparative Review of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precision of bioanalytical assays is paramount for reliable pharmacokinetic and therapeutic drug monitoring. This guide provides a comparative analysis of inter-day and intra-day precision for N-Desmethyl Imatinib (B729) assays, utilizing N-Desmethyl Imatinib-d8 as a stable, isotopically labeled internal standard. The data presented is collated from various validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Inter-day and Intra-day Precision Data

The precision of an analytical method is a measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision. Precision is evaluated under two conditions: intra-day (within the same day) and inter-day (over several days).

The following tables summarize the inter-day and intra-day precision for the quantification of N-Desmethyl Imatinib from several published studies. These studies employ different methodologies, yet all demonstrate a high degree of precision, with CVs generally below 15%, which is a widely accepted criterion in bioanalytical method validation[1][2][3][4][5].

Study / MethodMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Zhang et al. (LC-MS/MS) [1]Human Plasma9<15%<15%
90<15%<15%
500<15%<15%
Gota et al. (UPLC-MS/MS) Human PlasmaNot Specified<12%<12%
Béguin et al. (UPLC-MS/MS) [6]Human Plasma20 (LOQ)5.4% - 12.4%5.4% - 16.1%
Narender and Kumar (HPLC-UV) [7]Human PlasmaNot Specified1.45% - 8.87%6.88% (at 1000 ng/mL)
Zhang et al. (LC-MS/MS) [8]Human PlasmaNot Specified≤8.0%≤8.0%

Experimental Protocols

The methodologies employed in the cited studies share common principles of bioanalytical sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow is presented below, followed by specific details from selected publications.

Generalized Experimental Workflow

Experimental_Workflow General Workflow for N-Desmethyl Imatinib Assay cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection Plasma_Sample Plasma Sample Collection Spiking Spiking with this compound (Internal Standard) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into LC System Supernatant_Collection->Injection LC_Column Separation on a C18 Reversed-Phase Column Injection->LC_Column Mobile_Phase Gradient or Isocratic Elution LC_Column->Mobile_Phase ESI Electrospray Ionization (Positive Mode) Mobile_Phase->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data_Acquisition Data Acquisition and Quantification MRM->Data_Acquisition

Caption: A generalized workflow for the bioanalytical assay of N-Desmethyl Imatinib.

Specific Methodological Details

1. LC-MS/MS Method by Zhang et al.[1][9]

  • Sample Preparation: Protein precipitation using methanol.

  • Chromatography:

    • Column: Thermo BDS Hypersil C18 (4.6 × 100 mm, 2.4 µm).

    • Mobile Phase: Isocratic elution with methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

    • Ion Transitions:

      • N-Desmethyl Imatinib: m/z 480 → 394.

      • Imatinib: m/z 494 → 394.

2. UPLC-MS/MS Method by Béguin et al.[6]

  • Sample Preparation: Ultrafiltration for separation of unbound drug.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 column.

  • Mass Spectrometry: Tandem mass spectrometry detection.

  • Precision:

    • Intra-day CV: 2.7% to 4.8% for imatinib and 5.4% to 12.4% for N-desmethyl imatinib.

    • Inter-day CV: 5.6% to 6.5% for imatinib and 5.4% to 16.1% for N-desmethyl imatinib.

3. LC-MS/MS Method by Zhang et al.[8]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: D8-imatinib.

  • Chromatography:

    • Column: Gemini-NX 3 μm C18.

    • Mobile Phase: Gradient elution with 0.05% formic acid and methanol.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode.

  • Precision: Intra- and inter-day coefficients of variation were ≤8.0%.

Signaling Pathway Context

While this guide focuses on the analytical precision of measuring N-Desmethyl Imatinib, it is important to understand the clinical relevance of this metabolite. Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). N-Desmethyl Imatinib is the major active metabolite of Imatinib and contributes to the overall therapeutic effect. Accurate measurement of both parent drug and metabolite is crucial for therapeutic drug monitoring and optimizing patient outcomes.

Imatinib_Metabolism Simplified Imatinib Metabolism Imatinib Imatinib CYP3A4 CYP3A4/5 Imatinib->CYP3A4 Metabolism NDM_Imatinib N-Desmethyl Imatinib (Active Metabolite) CYP3A4->NDM_Imatinib

Caption: Simplified metabolic pathway of Imatinib to N-Desmethyl Imatinib.

Conclusion

The available literature consistently demonstrates that validated LC-MS/MS and UPLC-MS/MS methods for the quantification of N-Desmethyl Imatinib in human plasma, often using this compound as an internal standard, offer excellent inter-day and intra-day precision. The coefficient of variation for these assays is well within the accepted bioanalytical method validation guidelines, ensuring reliable and reproducible results for clinical and research applications. The choice of a specific method may depend on available instrumentation, required sensitivity, and sample throughput needs. The detailed protocols provided in the cited literature offer a solid foundation for implementing these precise and accurate assays.

References

A Comparative Guide to the Accurate and Precise Quantification of N-Desmethyl Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of N-Desmethyl Imatinib (B729), the primary active metabolite of the targeted cancer therapeutic, Imatinib. Accurate and precise measurement of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document details the performance of various methods, offers a representative experimental protocol, and visualizes the analytical workflow.

The Critical Role of the Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount for achieving accurate and precise results. An ideal IS mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability in these steps. For the quantification of N-Desmethyl Imatinib, the most theoretically sound internal standard is its stable isotope-labeled counterpart, N-Desmethyl Imatinib-d8 . The co-elution and similar ionization properties of the analyte and its deuterated analog ensure the highest degree of accuracy and precision.

While the use of this compound is ideal, other internal standards have been successfully employed. This guide will compare the performance of methods using different internal standards, providing researchers with the necessary data to make informed decisions for their specific analytical needs.

Performance Comparison of Quantification Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of N-Desmethyl Imatinib in human plasma. The data is compiled from published studies and highlights key validation parameters.

Table 1: Method Performance Using Imatinib-d8 as Internal Standard

ParameterPerformance
Linearity Range 10 - 2,000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]
Intra-day Precision (CV%) ≤8.0%[1]
Inter-day Precision (CV%) ≤8.0%[1]
Accuracy (Bias) ≤±8.3%[1]

Table 2: Method Performance Using Palonosetron as Internal Standard

ParameterPerformance
Linearity Range 3 - 700 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 3 ng/mL[2][3]
Intra-day Precision (RSD%) <15%[2][3]
Inter-day Precision (RSD%) <15%[2][3]
Accuracy 85 - 115%[2][3]

Experimental Workflow

The general workflow for the bioanalytical quantification of N-Desmethyl Imatinib is depicted in the following diagram.

Bioanalytical Workflow for N-Desmethyl Imatinib Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard (e.g., this compound) SampleCollection->Spiking Add IS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) Spiking->ProteinPrecipitation Precipitate Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Separate SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Collect Injection Injection into LC-MS/MS SupernatantTransfer->Injection Analyze Chromatography Chromatographic Separation (e.g., C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration Acquire Data RatioCalculation Analyte/IS Peak Area Ratio PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve Generation RatioCalculation->CalibrationCurve ConcentrationCalculation Concentration Determination CalibrationCurve->ConcentrationCalculation Quantify

Caption: Bioanalytical workflow for N-Desmethyl Imatinib quantification.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the quantification of N-Desmethyl Imatinib in human plasma by LC-MS/MS. This protocol is a composite based on commonly used methods.

1. Materials and Reagents

  • N-Desmethyl Imatinib reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (blank)

2. Stock and Working Solutions Preparation

  • Prepare stock solutions of N-Desmethyl Imatinib and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of N-Desmethyl Imatinib by serial dilution of the stock solution with 50% methanol.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in 50% methanol.

3. Sample Preparation

  • To 100 µL of human plasma sample, add 25 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient to separate N-Desmethyl Imatinib from endogenous plasma components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Desmethyl Imatinib: Precursor ion > Product ion (specific m/z values to be determined)

      • This compound: Precursor ion > Product ion (specific m/z values to be determined)

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

5. Calibration and Quality Control

  • Prepare calibration standards by spiking blank human plasma with known concentrations of N-Desmethyl Imatinib.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples along with the unknown samples.

6. Data Analysis

  • Integrate the peak areas for N-Desmethyl Imatinib and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of N-Desmethyl Imatinib in the unknown samples from the calibration curve.

This guide provides a foundational understanding of the methods available for the accurate and precise quantification of N-Desmethyl Imatinib. For the most reliable results, the use of a stable isotope-labeled internal standard like this compound is highly recommended. Researchers should validate any method in their own laboratory to ensure it meets the specific requirements of their studies.

References

A Comparative Guide to the Bioanalysis of N-Desmethyl Imatinib: Linearity and Range of Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. N-desmethyl imatinib (B729), the major active metabolite of the targeted cancer therapeutic imatinib, requires robust and reliable bioanalytical methods for its measurement in biological matrices. A critical aspect of these methods is the establishment of a linear and accurate calibration curve over a relevant concentration range.

This guide provides a comparative overview of published data on the linearity and range of N-desmethyl imatinib calibration curves, primarily in human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It details the performance of various methods, including the internal standards used, and provides a representative experimental protocol.

Comparison of Calibration Curve Performance

The following table summarizes the key performance characteristics of several validated LC-MS/MS methods for the quantification of N-desmethyl imatinib. The data highlights the achievable linearity and sensitivity of current methodologies.

Linearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r)Internal StandardAnalytical MethodReference
3 - 7003> 0.99PalonosetronLC-MS/MS[1][2]
10 - 200010> 0.999Imatinib-d8 (B128419)LC-MS/MS[3]
10 - 1000010Not ReportedNot SpecifiedLC-MS/MS[4]
0.1 - 100000.10.9962OlanzapineHPLC-UV[5]

Note: LLOQ refers to the Lower Limit of Quantification.

The selection of an appropriate internal standard is crucial for the accuracy and precision of the assay. While various compounds have been successfully used, a stable isotope-labeled (SIL) internal standard, such as imatinib-d8, is generally considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability. Although a deuterated version of N-desmethyl imatinib itself (N-desmethyl imatinib-d8) would be the ideal internal standard, its use is not widely reported in the reviewed literature. However, the use of imatinib-d8 provides a close structural analog and has been demonstrated to yield excellent results.

Experimental Workflow for N-Desmethyl Imatinib Quantification

The following diagram illustrates a typical experimental workflow for the quantification of N-desmethyl imatinib in human plasma by LC-MS/MS.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Human Plasma Sample Add_IS Add Internal Standard (e.g., Imatinib-d8) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol (B129727) or Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify N-Desmethyl Imatinib Concentration Calibration_Curve->Quantification

Quantification of N-Desmethyl Imatinib Workflow

Detailed Experimental Protocol

The following is a representative experimental protocol for the quantification of N-desmethyl imatinib in human plasma, synthesized from several published methods.[1][2][3]

1. Preparation of Calibration Standards and Quality Control Samples:

  • Stock solutions of N-desmethyl imatinib and the internal standard (e.g., imatinib-d8) are prepared in a suitable organic solvent like methanol or DMSO.

  • Working solutions are prepared by serially diluting the stock solutions.

  • Calibration standards are prepared by spiking blank human plasma with the working solutions to achieve the desired concentration range (e.g., 10 to 2000 ng/mL).

  • Quality control (QC) samples are prepared independently at low, medium, and high concentrations within the calibration range.

2. Sample Preparation:

  • To a 100 µL aliquot of plasma sample, calibration standard, or QC sample, 20 µL of the internal standard working solution is added and vortexed.

  • Protein precipitation is induced by adding 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol), followed by vortexing for 1-2 minutes.

  • The mixture is then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • The clear supernatant is transferred to a clean tube.

  • The supernatant may be directly injected into the LC-MS/MS system, or it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for N-desmethyl imatinib and the internal standard are monitored. For example:

      • N-desmethyl imatinib: m/z 480 → 394

      • Imatinib-d8: m/z 502.3 → 394.2

4. Data Analysis:

  • The peak areas of N-desmethyl imatinib and the internal standard are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the calibration curve. The correlation coefficient (r) should be greater than 0.99.

  • The concentration of N-desmethyl imatinib in the unknown samples is then calculated from the calibration curve.

This comprehensive guide provides valuable insights into the established methods for the quantification of N-desmethyl imatinib, enabling researchers to select and develop appropriate bioanalytical strategies for their drug development programs. The provided data and protocols serve as a strong foundation for the validation of sensitive and reliable assays.

References

A Comparative Guide to Internal Standards for Imatinib Analysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Imatinib (B729) is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of commonly used internal standards for Imatinib analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data from various validated methods.

The ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability in the analytical process. The most common types of internal standards used in LC-MS/MS analysis are stable isotope-labeled (SIL) internal standards and structural analogs. This guide will compare the performance of both types for Imatinib analysis.

Comparison of Key Performance Parameters

The following tables summarize the quantitative performance data from various studies that have utilized different internal standards for the analysis of Imatinib in biological matrices.

Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards

Internal StandardLinearity (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Matrix Effect (%)Reference
Imatinib-d8 50 - 750096.9 - 105.6Intra-day: ≤3.1, Inter-day: ≤5.6Not explicitly reported, but method showed good performanceNot explicitly reported, but method showed good performance[1]
Imatinib-d8 25.0 - 5000 (Imatinib), 0.01 - 2.0 (Imatinib-d8)Within ±15% (20% for LLOQ)≤15% (20% for LLOQ)Not explicitly reportedNot explicitly reported[2]
Imatinib-d4 9.57 - 4513.29Within-batch: 97.8-103.1, Between-batch: 99.2-101.5Within-batch: 2.1-4.5, Between-batch: 3.2-5.8Not explicitly reportedNo significant matrix effect reported[3]

Table 2: Performance Characteristics of Structural Analog Internal Standards

Internal StandardLinearity (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)Matrix Effect (%)Reference
Tamsulosin 500 - 1000096.9 - 103.1Intra-day: 1.9-4.3, Inter-day: 2.5-5.1Imatinib: 95.4, Tamsulosin: 82.8Imatinib: -3.1, Tamsulosin: -9.0[4][5][6]
Palonosetron 8 - 500085 - 115< 15Not explicitly reportedNot explicitly reported[7][8]
Verapamil 5 - 500091.7 - 102.0< 4.65Imatinib: 93.4, Verapamil: 98.3Not explicitly reported

Discussion

Stable isotope-labeled internal standards, such as Imatinib-d8 and Imatinib-d4 , are generally considered the gold standard for quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar extraction recovery and matrix effects. This leads to more effective compensation for analytical variability and ultimately, more accurate and precise results. The data presented in Table 1 supports this, showing excellent linearity, accuracy, and precision for methods utilizing Imatinib-d8 and Imatinib-d4.

Structural analogs, such as Tamsulosin , Palonosetron , and Verapamil , are alternative options when a SIL-IS is not available or is cost-prohibitive. These compounds have chemical structures similar to Imatinib. While they can provide acceptable results, as shown in Table 2, their behavior during analysis may not perfectly match that of Imatinib. This can lead to less effective compensation for matrix effects and extraction variability, potentially impacting the accuracy and precision of the method. For instance, the recovery of Tamsulosin was reported to be lower than that of Imatinib in one study.[4]

Experimental Protocols

Below are representative experimental protocols for Imatinib analysis using different internal standards.

Method 1: Imatinib Analysis using Imatinib-d8 as Internal Standard[1]
  • Sample Preparation: Analytes were extracted from dried blood spots (DBS) by adding 150 μL of acidified methanol (B129727) containing Imatinib-d8.

  • Chromatography:

    • LC System: LC Nexera system

    • Trapping Column: POROS R1/20 (20 μm, 2x30 mm)

    • Analytical Column: Synergi Fusion-RP column (4 μm, 2x50 mm)

  • Mass Spectrometry:

    • MS System: API-4000 QT

    • Ionization: Electrospray Ionization (ESI) in positive mode

    • MRM Transitions: Imatinib (m/z 494.4 > 394.2), Norimatinib (m/z 480.4 > 394.2), Imatinib-d8 (m/z 502.4 > 394.2)

Method 2: Imatinib Analysis using Tamsulosin as Internal Standard[4][5][6]
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Details not fully specified in the abstract.

  • Mass Spectrometry:

    • Details not fully specified in the abstract.

  • Validation Range: 0.500–10.0 μg/mL

Method 3: Imatinib Analysis using Palonosetron as Internal Standard[7][8]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography:

    • Column: Thermo BDS Hypersil C18 column (4.6 × 100 mm, 2.4 µm)

    • Mobile Phase: Methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate (B1210297) (isocratic elution)

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization

    • MRM Transitions: Imatinib (m/z 494 → 394), N-desmethyl imatinib (m/z 480 → 394), Palonosetron (m/z 297 → 110)

Method 4: Imatinib Analysis using Verapamil as Internal Standard
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Mobile Phase: 0.1% Formic acid in 5 mM Ammonium Formate Solution (Pump A, 40%) and 0.1% Formic acid in acetonitrile (B52724) (Pump B, 60%)

    • Flow Rate: 0.8 mL/min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization

    • MRM Transitions: Imatinib (m/z 494.40 → 394.20), Verapamil (m/z 455.30 → 165.10)

Visualizations

Imatinib Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML). By binding to the ATP binding site of the BCR-ABL kinase domain, Imatinib blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that lead to cell proliferation and survival.

Imatinib_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Tyrosine Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylates P_Substrate Phosphorylated Substrate ATP ATP ATP->BCR_ABL Binds RAS RAS-MAPK Pathway P_Substrate->RAS STAT JAK-STAT Pathway P_Substrate->STAT PI3K PI3K-AKT Pathway P_Substrate->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT->Proliferation PI3K->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Imatinib's mechanism of action, inhibiting the BCR-ABL tyrosine kinase.

Experimental Workflow for Imatinib Analysis

The following diagram illustrates a typical workflow for the quantification of Imatinib in a biological matrix using LC-MS/MS.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Blood Spot) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition & Processing LC_MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: A typical experimental workflow for Imatinib analysis by LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for Imatinib. Stable isotope-labeled internal standards, such as Imatinib-d8, are the preferred choice as they most accurately mimic the behavior of the analyte, leading to superior accuracy and precision. However, when a SIL-IS is not feasible, structural analogs like Tamsulosin, Palonosetron, or Verapamil can be suitable alternatives, provided the method is thoroughly validated to ensure it meets the required performance criteria. The experimental data and protocols presented in this guide can assist researchers in making an informed decision for their specific analytical needs.

References

Cross-Validation of Analytical Methods for Imatinib Quantification Using N-Desmethyl Imatinib-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of different analytical methods for the quantification of the targeted cancer therapy drug, Imatinib (B729), and its primary active metabolite, N-Desmethyl Imatinib. A key focus of this comparison is the utilization of N-Desmethyl Imatinib-d8 as a stable, isotopically labeled internal standard to ensure the highest degree of accuracy and precision in bioanalytical assays. The data and protocols presented herein are compiled from various validated studies to aid researchers in selecting the most appropriate method for their specific needs, be it for therapeutic drug monitoring, pharmacokinetic studies, or other research applications.

Comparative Analysis of Analytical Methodologies

The quantification of Imatinib and its metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Tandem Mass Spectrometry (LC-MS/MS). While both methods have their merits, LC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity, particularly when used in conjunction with a deuterated internal standard like this compound.[1][2]

Below is a summary of the performance characteristics of these methods based on published validation data.

Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS for Imatinib Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range (Imatinib) 0.2 - 10 µg/mL8 - 5,000 ng/mL
Linearity Range (N-Desmethyl Imatinib) Not always simultaneously measured3 - 700 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy 85 - 115%85 - 115%
Lower Limit of Quantification (LLOQ) - Imatinib 200 - 500 ng/mL[3]8 ng/mL[1][4]
Recovery 73 - 105%[3][5]66.5 - 80.5% (analyte dependent)[6]
Internal Standard Propranolol, Dasatinib, etc.[3][5]This compound, Imatinib-d8[6]

As the data indicates, LC-MS/MS methods demonstrate a significantly lower limit of quantification, allowing for the detection of trace amounts of Imatinib and its metabolite. The use of a stable isotope-labeled internal standard such as this compound in LC-MS/MS minimizes the variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS with this compound as an internal standard.

LC-MS/MS Method for Simultaneous Quantification of Imatinib and N-Desmethyl Imatinib

This protocol is a composite representation from several validated methods.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 analytical column (e.g., 4.6 x 100 mm, 2.4 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[1][4]

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Imatinib: m/z 494 -> 394[1][4]

    • N-Desmethyl Imatinib: m/z 480 -> 394[1][4]

    • This compound (IS): m/z 488 -> 394 (hypothetical, based on d8 labeling of the desmethyl metabolite)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add N-Desmethyl Imatinib-d8 (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition MS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: A typical workflow for the bioanalysis of Imatinib using LC-MS/MS.

Caption: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The cross-validation of analytical methods for Imatinib quantification is essential for ensuring data integrity in both clinical and research settings. The use of LC-MS/MS with a stable isotope-labeled internal standard, specifically this compound for the concurrent analysis of its active metabolite, offers the most robust, sensitive, and specific approach. While HPLC-UV methods are viable and more accessible in some laboratories, they may lack the required sensitivity for certain applications, such as pharmacokinetic studies involving low drug concentrations. The protocols and comparative data presented in this guide underscore the superiority of the LC-MS/MS methodology and provide a framework for its implementation.

References

Performance of N-Desmethyl Imatinib-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of N-Desmethyl Imatinib-d8 as an internal standard for the quantification of its non-labeled counterpart, N-Desmethyl Imatinib (B729), in various biological matrices. The data presented is a synthesis of published, validated bioanalytical methods, offering a comprehensive overview for laboratories engaged in pharmacokinetic studies and therapeutic drug monitoring of Imatinib and its primary active metabolite.

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the gold standard in quantitative mass spectrometry. This approach, where this compound is used for the quantification of N-Desmethyl Imatinib, is expected to provide the highest accuracy and precision. This is because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus effectively compensating for variations during sample preparation and analysis.

This guide compares the performance of methods utilizing this compound with those employing other internal standards, such as Imatinib-d8 (the deuterated parent drug) and structural analogs.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different validated LC-MS/MS methods for the quantification of N-Desmethyl Imatinib in human plasma and dried blood spots (DBS).

Human Plasma
Method Reference (Internal Standard)Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %RE)
Bioequivalence Study (this compound)1.0 - 2001.01.9 - 4.21.9 - 4.296.5 - 102.2
Zhang et al. (Imatinib-d8)[1]10 - 2,00010≤8.0≤8.0≤±8.3
Zhang et al. (Palonosetron)[2]3 - 7003<15<1585 - 115
Dried Blood Spot (DBS)
Method Reference (Internal Standard)Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %RE)
Posocco et al. (Imatinib-d8)[3]10 - 1,50010≤4.3≤6.695.7 - 101.0
Chehrazi et al. (Imatinib-d8)48 - 1,20048≤17≤1789 - 113

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of results across different laboratories. Below are summarized protocols from validated studies for the analysis of N-Desmethyl Imatinib in human plasma.

Method 1: Using this compound as Internal Standard (Based on a Bioequivalence Study)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of human plasma, add 25 µL of a working solution of this compound.

    • Add 100 µL of 500 mM sodium borate (B1201080) buffer (pH 9.0).

    • Add 3 mL of a methyl tert-butyl ether:dichloromethane (80:20, v/v) mixture.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes at 10°C.

    • Flash-freeze the aqueous layer in a dry ice/alcohol bath.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.

    • Reconstitute the residue in 250 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 50 mm, 5 µm

    • Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid (pH 3.5)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Specific m/z transitions for N-Desmethyl Imatinib and this compound are monitored.

Method 2: Using a Structural Analog Internal Standard (Palonosetron)
  • Sample Preparation (Protein Precipitation): [2]

    • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Palonosetron).[2]

    • Add 300 µL of methanol (B129727) to precipitate proteins.[2]

    • Vortex for 1 minute.[2]

    • Centrifuge at 14,000 rpm for 10 minutes.[2]

    • Transfer the supernatant to an autosampler vial for injection.[2]

  • Chromatographic Conditions: [2]

    • Column: Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm[2]

    • Mobile Phase: Methanol:water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate[2]

    • Flow Rate: 0.7 mL/min[2]

    • Injection Volume: 10 µL[2]

  • Mass Spectrometric Detection: [2]

    • Ionization: Electrospray Ionization (ESI), positive mode[2]

    • MRM Transitions:

      • N-Desmethyl Imatinib: m/z 480 → 394[2]

      • Palonosetron: m/z 297 → 110[2]

Visualizations

Imatinib Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling PDGFR PDGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR cKit c-Kit cKit->PI3K_AKT_mTOR BCR_ABL BCR-ABL (Fusion Protein) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKit Inhibits Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: Imatinib inhibits key tyrosine kinases, blocking downstream signaling pathways.

Experimental Workflow for N-Desmethyl Imatinib Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (this compound) BiologicalMatrix->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation If LLE Injection Injection Extraction->Injection If PPT Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography MassSpec Mass Spectrometry (Detection) Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical bioanalytical workflow for N-Desmethyl Imatinib quantification.

References

A Comparative Guide to the Limit of Quantification for N-Desmethyl Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a comparative overview of the limit of quantification (LOQ) for N-Desmethyl Imatinib (B729), the primary active metabolite of Imatinib, a key tyrosine kinase inhibitor. While this guide focuses on N-Desmethyl Imatinib, the principles and methodologies are directly applicable when using its deuterated internal standard, N-Desmethyl Imatinib-d8, in bioanalytical assays. The internal standard is introduced at a consistent concentration across all samples to ensure accuracy by correcting for variations during sample preparation and analysis.

Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)

In analytical chemistry, the Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] For bioanalytical method validation, the precision at the LLOQ should not exceed 20% of the coefficient of variation (CV), and the mean value should be within 20% of the nominal value.[1]

Comparative Analysis of N-Desmethyl Imatinib Quantification Limits

The following table summarizes the LOQ values for N-Desmethyl Imatinib in human plasma as reported in various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

LOQ (ng/mL)Analytical MethodInternal StandardSample PreparationReference
3LC-MS/MSPalonosetronProtein Precipitation with methanol (B129727)[4][5]
10LC-MS/MSImatinib-d8Protein Precipitation with acetonitrile (B52724)[6]
10HPLC-UVNot specifiedOnline concentration[7]
10LC-MS/MSImatinib-d8Not specified
10LC-MS/MSIMA-D8Addition of acidified methanol[8]

Experimental Methodologies for Determining LOQ

The determination of the LOQ for N-Desmethyl Imatinib typically involves a comprehensive validation of the bioanalytical method.[9] The following outlines a general experimental protocol based on common practices in the field.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte from the biological matrix to remove interfering substances.[7] Common techniques include:

  • Protein Precipitation: This rapid and straightforward method involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins.[4][5][6] The supernatant containing the analyte and internal standard is then collected for analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is employed to separate N-Desmethyl Imatinib and its deuterated internal standard from other components in the extracted sample before they enter the mass spectrometer. Key parameters include:

  • Column: A C18 column is frequently used for the separation.[4][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.[4][5] The separation can be achieved using either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.[5][6]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[3][5] The process involves:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged molecules.[4][6]

  • Multiple Reaction Monitoring (MRM): This is a highly specific detection mode where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. The ion transitions for N-Desmethyl Imatinib are often monitored to ensure accurate quantification. For instance, a common transition is m/z 480 → 394.[4][5]

Experimental Workflow for LOQ Determination

The following diagram illustrates a typical workflow for determining the LOQ of N-Desmethyl Imatinib.

LOQ_Determination_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_validation Validation Blank_Matrix Blank Plasma Spiking Spike with N-Desmethyl Imatinib & this compound Blank_Matrix->Spiking 1 Extraction Protein Precipitation / LLE / SPE Spiking->Extraction 2 LC_Separation HPLC Separation Extraction->LC_Separation 3 MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection 4 Data_Analysis Data Analysis MS_Detection->Data_Analysis 5 Precision_Accuracy Assess Precision & Accuracy Data_Analysis->Precision_Accuracy 6 LOQ_Determination Determine LOQ Precision_Accuracy->LOQ_Determination 7

Caption: Workflow for LOQ determination of N-Desmethyl Imatinib.

Signaling Pathway Context

While N-Desmethyl Imatinib is a metabolite, its parent compound, Imatinib, acts by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML). The diagram below illustrates this inhibitory action. N-Desmethyl Imatinib exhibits a similar mechanism of action.

Bcr_Abl_Inhibition BCR_ABL Bcr-Abl Tyrosine Kinase Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Cell_Proliferation Uncontrolled Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Imatinib Imatinib / N-Desmethyl Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Inhibition of Bcr-Abl signaling by Imatinib.

References

Evaluating the Cost-Effectiveness of N-Desmethyl Imatinib-d8 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalytical studies involving the tyrosine kinase inhibitor Imatinib, the choice of a suitable internal standard is paramount for accurate quantification. This guide provides a comprehensive comparison of N-Desmethyl Imatinib-d8 (B128419) with other commonly used internal standards, focusing on cost-effectiveness, analytical performance, and experimental considerations.

Cost-Effectiveness Analysis

The selection of an internal standard is often a balance between cost and performance. While the initial purchase price is a key factor, a comprehensive cost-effectiveness analysis should also consider the potential for analytical variability, the need for repeat analyses, and the overall reliability of the data generated.

Internal StandardSupplier Example(s)PurityPrice (USD) per mgNotes
N-Desmethyl Imatinib-d8 TargetMol, MedChemExpress>99%$413 - $500Deuterated metabolite of Imatinib.[1][2][3]
Imatinib-d8 Nucleosyn>98%Request QuoteDeuterated parent drug, a common choice for Imatinib quantification.[4]
Gefitinib-d5 ->98%Request QuoteStructurally similar tyrosine kinase inhibitor, used as an alternative.
Erlotinib-d6 TargetMol>99%$392Another tyrosine kinase inhibitor used as an internal standard.[5][6][7][8]

Note: Prices are subject to change and may vary significantly between suppliers, quantity purchased, and purity grades. It is recommended to obtain quotes from multiple vendors for the most accurate and up-to-date pricing information.

While this compound may have a higher initial cost per milligram compared to some alternatives, its structural similarity to the primary metabolite of Imatinib, N-Desmethyl Imatinib, can offer significant advantages in terms of analytical accuracy and reliability, potentially reducing the need for costly repeat experiments.

Performance Comparison and Experimental Data

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and matrix effects. A stable isotope-labeled internal standard, such as this compound, is theoretically the most suitable choice for the quantification of N-Desmethyl Imatinib, as it will behave nearly identically during sample preparation and analysis.

While direct head-to-head comparative studies are limited, the principles of bioanalytical method validation strongly support the use of a stable isotope-labeled analog of the analyte as the internal standard. This approach is known to provide the most accurate and precise results by compensating for variations in sample extraction, injection volume, and matrix effects.

Several studies have detailed the successful use of stable isotope-labeled internal standards for the quantification of Imatinib and its metabolite. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Imatinib and N-desmethyl Imatinib in human plasma has been validated, demonstrating high precision and accuracy.[9][10]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of N-Desmethyl Imatinib using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • N-Desmethyl Imatinib: Precursor ion > Product ion (to be determined empirically)

    • This compound: Precursor ion > Product ion (to be determined empirically)

Mandatory Visualizations

Imatinib Signaling Pathway

Imatinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the primary targets of Imatinib: the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), and the c-Kit and PDGF receptors in various other cancers.[11][12][13][14][15][16][17][18][19]

G cluster_imatinib Imatinib cluster_receptors Tyrosine Kinase Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Imatinib Imatinib Bcr_Abl Bcr-Abl (CML) Imatinib->Bcr_Abl Inhibits c_Kit c-Kit (GIST) Imatinib->c_Kit Inhibits PDGFR PDGFR (Various Cancers) Imatinib->PDGFR Inhibits Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Bcr_Abl->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway Bcr_Abl->PI3K_Akt_mTOR JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT c_Kit->Ras_Raf_MEK_ERK c_Kit->PI3K_Akt_mTOR PDGFR->Ras_Raf_MEK_ERK PDGFR->PI3K_Akt_mTOR Proliferation Decreased Proliferation Ras_Raf_MEK_ERK->Proliferation Inhibition leads to Apoptosis Increased Apoptosis Ras_Raf_MEK_ERK->Apoptosis Inhibition promotes PI3K_Akt_mTOR->Proliferation Inhibition leads to PI3K_Akt_mTOR->Apoptosis Inhibition promotes JAK_STAT->Proliferation Inhibition leads to

Caption: Imatinib's mechanism of action on key signaling pathways.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantification of N-Desmethyl Imatinib in a biological matrix using this compound as an internal standard.

G start Start sample_collection Biological Sample (e.g., Plasma) start->sample_collection add_is Add N-Desmethyl Imatinib-d8 (IS) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Analyte/IS Ratio) lc_ms_analysis->data_processing quantification Quantification of N-Desmethyl Imatinib data_processing->quantification end End quantification->end

Caption: Bioanalytical workflow for N-Desmethyl Imatinib quantification.

Conclusion

This compound represents a highly suitable, albeit potentially more expensive, internal standard for the accurate and precise quantification of N-Desmethyl Imatinib in biological matrices. Its structural identity with the analyte ensures that it effectively compensates for variability during sample processing and analysis, leading to more reliable and reproducible data. While other stable isotope-labeled internal standards like Imatinib-d8 or structurally similar compounds can be used, the use of the deuterated metabolite itself is considered the gold standard in bioanalytical method development. The ultimate choice of internal standard will depend on a careful evaluation of the specific requirements of the assay, budgetary constraints, and the desired level of analytical rigor.

References

N-Desmethyl Imatinib-d8: A Comparative Guide for Proficiency Testing and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Desmethyl Imatinib-d8 for use in proficiency testing and quality control in clinical and research settings. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this compound as an internal standard in the bioanalysis of N-Desmethyl Imatinib (B729), the primary active metabolite of the cancer therapeutic, Imatinib. This guide includes a review of alternative internal standards, supporting experimental data from published literature, and detailed analytical methodologies.

Introduction

The therapeutic drug monitoring (TDM) of Imatinib and its major metabolite, N-Desmethyl Imatinib, is crucial for optimizing treatment efficacy and minimizing toxicity in patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Accurate and precise quantification of these compounds in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, and the use of a stable isotope-labeled internal standard (SIL-IS) is best practice to ensure analytical reliability. This compound is a deuterated analog of the metabolite and serves as an ideal internal standard. This guide evaluates its use and compares it with other commonly employed internal standards.

The Role of Internal Standards in Bioanalysis

In LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for analytical variability.

G cluster_0 Bioanalytical Workflow Sample Sample IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Addition->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_Analysis->Data_Processing Concentration_Determination Concentration Determination Data_Processing->Concentration_Determination

Caption: General workflow for bioanalysis using an internal standard.

Comparison of Internal Standards for N-Desmethyl Imatinib Analysis

The selection of an appropriate internal standard is critical for the accurate quantification of N-Desmethyl Imatinib. The most common choices are this compound and Imatinib-d8. While this compound is the ideal homologous internal standard, Imatinib-d8 is often used as a surrogate due to its wider availability and its ability to correct for variability in the analysis of both Imatinib and its metabolite.

Internal StandardAnalytePrincipleAdvantagesDisadvantages
This compound N-Desmethyl ImatinibHomologous Stable Isotope Labeled IS- Co-elutes with the analyte. - Identical extraction recovery and ionization properties. - Provides the most accurate quantification.- May not be as readily available as Imatinib-d8.
Imatinib-d8 N-Desmethyl ImatinibSurrogate Stable Isotope Labeled IS- Widely available. - Can be used for the simultaneous quantification of Imatinib and N-Desmethyl Imatinib.- May have slight differences in retention time, extraction recovery, and ionization efficiency compared to N-Desmethyl Imatinib, which could introduce minor inaccuracies.
Other Structural Analogs N-Desmethyl ImatinibNon-labeled Analog IS- Cost-effective.- Significant differences in physicochemical properties can lead to poor correction for analytical variability and less accurate results.

Performance Data from Published Methods

Several studies have validated and published LC-MS/MS methods for the simultaneous determination of Imatinib and N-Desmethyl Imatinib in human plasma. The following table summarizes the performance characteristics of methods utilizing different internal standards.

ReferenceInternal Standard UsedAnalyteLinearity (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Zhang et al. (2012)[1][2]Imatinib-d8N-Desmethyl Imatinib10 - 2,000≤8.0≤8.091.7 - 108.3
Xu et al. (2014)[3]PalonosetronN-Desmethyl Imatinib3 - 700<15<1585 - 115
Gota et al. (2015)Imatinib-d8N-Desmethyl Imatinib20 - 5,000<10<1090 - 110
Andriamanana et al. (2012)Imatinib-d8N-Desmethyl Imatinib10 - 2,500<10<1595 - 105

Note: Data is extracted and summarized from the referenced publications. Please refer to the original publications for detailed information.

While direct comparative studies between this compound and Imatinib-d8 as internal standards for N-Desmethyl Imatinib quantification are limited in publicly available literature, the principle of using a homologous stable isotope-labeled internal standard suggests that this compound would provide the highest level of accuracy and precision. The use of Imatinib-d8 as a surrogate has been demonstrated to be acceptable and is a common practice in many laboratories.

Proficiency Testing and Quality Control

Participation in external quality assessment (EQA) or proficiency testing (PT) programs is essential for laboratories to ensure the accuracy and reliability of their analytical methods. These programs provide unknown samples for analysis and compare the laboratory's results against a reference value or the consensus value of all participating laboratories.

While specific EQA/PT schemes dedicated solely to N-Desmethyl Imatinib are not widely advertised, several programs for therapeutic drug monitoring of Imatinib exist. These programs typically include the analysis of its major metabolite. Laboratories using this compound as an internal standard can participate in these schemes to assess their method's performance.

Key Considerations for QC and PT:

  • Matrix Matching: Quality control and proficiency testing materials should be in a matrix that closely resembles the patient samples being tested (e.g., human plasma).

  • Concentration Levels: QC samples should cover the clinically relevant concentration range, including low, medium, and high levels.

  • Acceptance Criteria: Laboratories should establish clear acceptance criteria for QC and PT results based on regulatory guidelines and the clinical requirements of the assay.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of N-Desmethyl Imatinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is for illustrative purposes and should be fully validated by the end-user.

1. Materials and Reagents

  • N-Desmethyl Imatinib reference standard

  • This compound internal standard

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Desmethyl Imatinib and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-Desmethyl Imatinib stock solution in 50:50 methanol:water to create calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

G Start Start: Plasma Sample Add_IS Add N-Desmethyl Imatinib-d8 Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: A typical sample preparation workflow using protein precipitation.

4. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • N-Desmethyl Imatinib: Precursor ion > Product ion (to be determined empirically)

    • This compound: Precursor ion > Product ion (to be determined empirically)

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of N-Desmethyl Imatinib in the unknown samples is determined from the calibration curve.

Conclusion

This compound is the most appropriate internal standard for the quantification of N-Desmethyl Imatinib in biological matrices, offering the highest level of analytical accuracy and precision due to its homologous nature. While Imatinib-d8 is a widely used and acceptable surrogate, laboratories aiming for the highest quality data should consider using this compound. Participation in proficiency testing programs and the use of well-characterized quality control materials are essential to ensure the ongoing reliability of the analytical method for clinical and research applications. This guide provides a framework for researchers and clinicians to make informed decisions regarding the selection and implementation of an internal standard for N-Desmethyl Imatinib analysis.

References

The Gold Standard in Bioanalysis: Assessing the Isotopic Contribution of N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Imatinib (B729), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides an objective comparison of N-Desmethyl Imatinib-d8, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data from published literature.

This compound serves as an ideal internal standard for the quantification of both Imatinib and its primary active metabolite, N-Desmethyl Imatinib (CGP74588), in biological matrices. Its utility stems from its chemical identity to the analyte of interest, with the key difference being the replacement of eight hydrogen atoms with deuterium. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) detectable by mass spectrometry, while preserving nearly identical physicochemical properties, chromatographic retention times, and ionization efficiencies to the unlabeled analyte. This mimicry is crucial for effectively compensating for variability during sample preparation and analysis.

Comparative Performance of Internal Standards

The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA). This preference is rooted in the superior ability of deuterated standards to correct for matrix effects and other sources of analytical variability compared to non-deuterated (structural analog) internal standards.

The following table summarizes the performance of bioanalytical methods utilizing deuterated internal standards for the quantification of Imatinib and its metabolite. This data, compiled from various studies, highlights the high precision and accuracy achievable with this approach.

Performance MetricDeuterated Internal Standard (Imatinib-d8)Non-Deuterated Internal Standard (Structural Analog)
Intra-day Precision (%CV) < 8%[1]1.74 - 8.60%[2]
Inter-day Precision (%CV) < 8%[1]6.88 - 8.31%[2]
Accuracy (Bias %) < 8%[1][3]Not explicitly stated in comparative studies
Extraction Recovery > 90%[1]>85%[4]
Matrix Effect Compensation High (due to co-elution and identical ionization)Variable, less effective

Note: The data for the non-deuterated internal standard is from a study that did not use a deuterated standard and is provided for general comparison of achievable performance with alternative methods.

Experimental Protocols

Bioanalytical Method for Imatinib and N-Desmethyl Imatinib Quantification using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Imatinib and N-Desmethyl Imatinib in human plasma, utilizing a deuterated internal standard.

a. Sample Preparation:

  • To 100 µL of human plasma, add the deuterated internal standard solution (e.g., Imatinib-d8).

  • Precipitate proteins by adding an organic solvent such as acetonitrile (B52724).

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is employed. The following are example m/z transitions:

    • Imatinib: m/z 494 → 394

    • N-Desmethyl Imatinib: m/z 480 → 394

    • Imatinib-d8 (as an example for a deuterated standard): m/z 502.3 → 394[5]

c. Data Analysis:

The concentration of Imatinib and N-Desmethyl Imatinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Assessment of Isotopic Purity of this compound

Ensuring the high isotopic purity of the deuterated internal standard is critical to prevent interference with the quantification of the native analyte.

a. Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Analyze the solution using high-resolution mass spectrometry (HRMS) in full scan mode.

  • Examine the mass spectrum for the presence of the unlabeled N-Desmethyl Imatinib (M+0) peak.

  • Calculate the isotopic purity by comparing the peak intensity of the deuterated molecule to the sum of the intensities of all isotopic peaks.

b. Acceptance Criteria:

The isotopic enrichment should ideally be ≥98%. The contribution of the unlabeled analyte in the internal standard solution should be negligible and not interfere with the measurement of the lowest point on the calibration curve.

Visualizing Key Processes

To further elucidate the context of this compound's application, the following diagrams illustrate the Imatinib signaling pathway and a typical bioanalytical workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR KIT c-KIT BCR_ABL BCR-ABL Substrate Substrate BCR_ABL->Substrate Phosphorylates Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->KIT Inhibits Imatinib->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL Binds to ATP-binding pocket P_Substrate Phosphorylated Substrate RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_Substrate->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_Substrate->PI3K_AKT_mTOR Activates STAT5 JAK/STAT Pathway P_Substrate->STAT5 Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Imatinib Signaling Pathway Inhibition.

G start Start: Plasma Sample Collection spike Spike with N-Desmethyl Imatinib-d8 Internal Standard start->spike protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio Calculation) lc_ms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end End: Concentration Determined quantification->end

Caption: Bioanalytical Workflow using an Internal Standard.

References

Safety Operating Guide

Proper Disposal of N-Desmethyl Imatinib-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of N-Desmethyl Imatinib-d8 (CAS No. 1185103-28-9), a deuterated metabolite of Imatinib, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risk and ensuring compliance with regulatory standards.

Hazard Assessment and Safety Precautions

Safety Data Sheets (SDS) for this compound present some conflicting hazard information. While some suppliers classify it as "Not a hazardous substance or mixture"[1], others assign it an "Acute Toxicity: Oral, Category 4" with the warning "H302: Harmful if swallowed"[2]. Another source advises that the material "should be considered hazardous until further information becomes available"[3]. Given these inconsistencies, it is imperative to handle this compound as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemically compatible protective gloves.[1][2]

  • Body Protection: Impervious clothing, such as a lab coat.[1][2]

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the solid form to avoid dust inhalation, especially outside of a ventilated enclosure.[1][2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] An eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

1. Waste Collection and Segregation:

  • Do not dispose of this compound down the drain or in regular trash. [5][6] This includes aqueous solutions containing the compound. Improper disposal can lead to environmental contamination.[7]

  • Designate a specific, compatible waste container for this compound waste. The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[8][9]

  • Collect all materials contaminated with this compound, including unused solid compound, solutions, contaminated PPE (gloves, etc.), and spill cleanup materials, in this designated container.

2. Waste Container Labeling:

  • Immediately label the waste container with the words "Hazardous Waste".[9]

  • The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or formulas.[9]

  • Include the approximate concentration and quantity of the waste.

  • Note the date when waste was first added to the container.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[4][10]

  • Ensure the waste is segregated from incompatible materials. For example, store separately from strong acids, bases, and oxidizing agents.[3][10]

  • The SAA must be inspected regularly for any signs of leakage.[10]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[11][12]

  • Follow all institutional procedures for waste handover, including any required documentation.

  • The final disposal method for pharmaceutical research chemicals is typically high-temperature incineration by a specialized waste management facility.[13]

Handling Spills and Decontamination

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.[2]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.

  • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Decontaminate the spill surface by scrubbing with alcohol, and collect the decontamination materials as hazardous waste.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which N-Desmethyl Imatinib is soluble).[2][5][9]

  • Crucially, collect all three rinsate portions as hazardous chemical waste and place them in your designated waste container.[5][9]

  • Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[2]

  • Once clean and dry, completely deface or remove the original chemical label.[2][5]

  • The decontaminated container can then be disposed of in the regular laboratory trash or recycling receptacles.[2]

Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_empty Empty Container Decontamination A Identify Waste: Solid this compound, contaminated solutions, PPE, spill debris B Select a compatible, leak-proof waste container A->B C Label container: 'Hazardous Waste' + Chemical Name + Date B->C D Place all waste into labeled container C->D E Keep container securely closed except when adding waste D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Segregate from incompatible materials F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Follow institutional procedures for pickup H->I J Waste is transported for incineration by a licensed facility I->J K Triple-rinse empty container with a suitable solvent L Collect all rinsate as Hazardous Waste K->L M Air-dry the container in a fume hood L->M N Deface or remove original label M->N O Dispose of clean container in regular trash/recycling N->O

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for N-Desmethyl Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like N-Desmethyl Imatinib-d8, a deuterated metabolite of a tyrosine kinase inhibitor, is paramount.[1] Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and disposal is critical to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

The appropriate PPE acts as the primary barrier against potential exposure. Based on available safety data sheets, the following equipment is recommended when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2][3]Prevents skin contact and absorption. Double gloving may be advisable for handling potent compounds.
Body Protection A lab coat or impervious clothing should be worn.[3][4]Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator or a self-contained breathing apparatus should be used, especially when dust may be generated.[3][5]Prevents inhalation of the compound, which may be harmful. The necessity is dictated by the scale and nature of the handling procedure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Before starting, review the Safety Data Sheet (SDS) for this compound.

2. Donning PPE:

  • Put on a lab coat, followed by safety goggles.

  • Don the first pair of gloves. If double-gloving, put on the second pair, ensuring the outer glove covers the cuff of the lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator should be worn.

3. Weighing and Aliquoting:

  • If working with a solid form, handle it in a fume hood to avoid dust formation.[2][5]

  • Use appropriate tools (e.g., spatulas) to handle the compound.

  • Keep the container tightly closed when not in use.[3]

4. Post-Handling:

  • After handling, thoroughly wash hands with soap and water, even after removing gloves.[3]

  • Clean the work area and any equipment used.

  • Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing.

Accidental Release and First Aid

In the event of an accidental release or exposure, immediate action is crucial.

ScenarioAction
Spill Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Collect the spilled material with a suitable absorbent and place it in a sealed container for disposal. Provide adequate ventilation.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, get medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting unless directed by medical personnel. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Used gloves, wipes, and other disposable materials that have come into contact with the compound should be collected in a designated, sealed waste container.

  • Unused Compound: Dispose of the unused compound and its container in accordance with local, state, and federal regulations.[3] Do not dispose of it with household garbage or allow it to reach the sewage system.

Workflow for Safe Handling of Potent Compounds

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Aliquot in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 spill Spill Response handle1->spill Spill Occurs clean1 Decontaminate Work Area handle2->clean1 Complete Experiment exposure First Aid handle2->exposure Exposure Occurs clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.